molecular formula C19H23N9O B560114 P505-15 CAS No. 1370261-96-3

P505-15

Cat. No.: B560114
CAS No.: 1370261-96-3
M. Wt: 393.4 g/mol
InChI Key: TXGKRVFSSHPBAJ-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BIIB-057 is a potent inhibitor of the non-receptor tyrosine kinase Syk (IC50 = 1 nM). It displays at least 80-fold selectivity for Syk over other kinases. BIIB-057 blocks B cell receptor-mediated cell signaling and activation in whole blood (IC50s = 0.27 and 0.28 µM, respectively), as well as Fcɛ receptor 1-mediated basophil degranulation (IC50 = 0.15 µM). It antagonizes chemokine production, cell migration, and survival of chronic lymphocytic leukemia (CLL) cells after B cell receptor activation and synergistically enhances the action of fludarabine in killing CLL cells. BIIB-057 is orally bioavailable, as it produces dose-dependent anti-inflammatory activity in two rodent models of rheumatoid arthritis. It also prevents splenomegaly and inhibits non-Hodgkin lymphoma tumor growth in a xenograft model.>PRT062607(P505-15;  PRT-2607;  BIIB-057) is a highly specific and potent inhibitor of Syk with IC50 of 1-2 nM;  >80-fold selective for Syk than Fgr, Lyn, FAK, Pyk2 and Zap70. IC50 value: 1-2 nM Target:Syk kinase inhibitorin vitro: In human whole blood, this compound potently inhibited B cell antigen receptor-mediated B cell signaling and activation (IC50 0.27 and 0.28 μM, respectively) and Fcε receptor 1-mediated basophil degranulation (IC50 0.15 μM). This compound successfully inhibited SYK-mediated B-cell receptor signaling and decreased cell viability in NHL and CLL. PRT318 and this compound effectively antagonize CLL cell survival after BCR triggering and in nurse-like cell-co-cultures. Moreover, they inhibit BCR-dependent secretion of the chemokines CCL3 and CCL4 by CLL cells, and leukemia cell migration toward the tissue homing chemokines CXCL12, CXCL13, and beneath stromal cells. PRT318 and this compound furthermore inhibit Syk and extracellular signal-regulated kinase phosphorylation after BCR triggering. in vivo: Similar levels of ex vivo inhibition were measured after dosing in mice (Syk signaling IC50 0.32 μM). Oral administration of this compound produced dose-dependent anti-inflammatory activity in two rodent models of rheumatoid arthritis. Oral dosing in mice prevented BCR-mediated splenomegaly and significantly inhibited NHL tumor growth in a xenograft model. In addition, combination treatment of primary CLL cells with this compound plus fludarabine produced synergistic enhancement of activity at nanomolar concentrations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N9O/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27)/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGKRVFSSHPBAJ-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370261-96-3
Record name PRT-062607
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370261963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRT-062607
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9C42672RH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

P505-15: A Deep Dive into its Mechanism of Action in B-Cell Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of P505-15 (also known as PRT062607) in the context of B-cell lymphoma. This compound is a potent and highly selective small molecule inhibitor of Spleen Tyrosine Kinase (SYK), a critical component of the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is a key driver in the pathogenesis of various B-cell malignancies, including Non-Hodgkin Lymphoma (NHL) and Chronic Lymphocytic Leukemia (CLL).

Core Mechanism of Action: Targeting the B-Cell Receptor Signaling Cascade

This compound exerts its anti-lymphoma effects by directly inhibiting the enzymatic activity of SYK. In normal B-cells, antigen binding to the BCR initiates a signaling cascade that is crucial for B-cell activation, proliferation, and survival. This process is initiated by the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the BCR-associated CD79A and CD79B proteins by SRC family kinases such as LYN. Phosphorylated ITAMs then serve as docking sites for the tandem SH2 domains of SYK, leading to SYK's recruitment to the BCR complex and its subsequent activation through autophosphorylation.

Activated SYK, in turn, phosphorylates a multitude of downstream effector molecules, including B-cell linker protein (BLNK), phospholipase C gamma 2 (PLCγ2), and phosphatidylinositol 3-kinase (PI3K). This signal amplification ultimately leads to the activation of key pro-survival and proliferation pathways, most notably the PI3K/AKT and MAPK/ERK pathways.

In many B-cell lymphomas, the BCR signaling pathway is constitutively active, providing the malignant cells with a constant survival and growth advantage. This compound, by binding to the ATP-binding pocket of SYK, prevents its phosphorylation and activation, thereby effectively shutting down this aberrant signaling cascade. This blockade leads to a reduction in the phosphorylation of downstream targets like AKT and ERK, ultimately culminating in decreased cell viability and the induction of caspase-dependent apoptosis in lymphoma cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and cellular effects of this compound.

Table 1: In Vitro Potency of this compound

Target/ProcessIC50 ValueCell/SystemReference
Spleen Tyrosine Kinase (SYK)1 nMEnzymatic Assay
BCR-mediated B-cell Signaling0.27 µMHuman Whole Blood
BCR-mediated B-cell Activation0.28 µMHuman Whole Blood
FcεRI-mediated Basophil Degranulation0.15 µMHuman Whole Blood

Table 2: Cellular Effects of this compound on B-Cell Lymphoma Cells

EffectCell TypeThis compound ConcentrationOutcomeReference
Inhibition of AKT PhosphorylationPrimary CLL Cells0.3 - 1 µMComplete Inhibition
Inhibition of ERK PhosphorylationNHL Cell Lines~250 nMComplete Inhibition
Induction of ApoptosisBCR-signaling competent NHL cell lines1-3 µMIncreased Caspase-3 Cleavage
Synergy with FludarabinePrimary CLL CellsNanomolar concentrationsEnhanced Cell Killing

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

P505_15_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation PI3K PI3K SYK->PI3K Activation ERK ERK SYK->ERK Activation Apoptosis Apoptosis P505_15 This compound P505_15->SYK Inhibition AKT AKT PI3K->AKT Activation Proliferation_Survival Proliferation & Survival AKT->Proliferation_Survival ERK->Proliferation_Survival Proliferation_Survival->Apoptosis Inhibition of pro-survival signals leads to

Caption: this compound inhibits SYK, blocking downstream PI3K/AKT and ERK signaling.

Western_Blot_Workflow start B-cell lymphoma cells + this compound treatment lysis Cell Lysis start->lysis protein_quant Protein Quantification (BCA Assay) lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking (5% non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pSYK, anti-pAKT) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Workflow for analyzing protein phosphorylation via Western Blot.

Cell_Viability_Workflow start Seed B-cell lymphoma cells in 96-well plate treatment Add serial dilutions of this compound start->treatment incubation Incubate for 72 hours treatment->incubation mtt_add Add MTT reagent incubation->mtt_add mtt_incubation Incubate for 4 hours mtt_add->mtt_incubation solubilize Add solubilization buffer mtt_incubation->solubilize readout Measure absorbance at 570 nm solubilize->readout analysis Calculate IC50 readout->analysis

Caption: Workflow for determining cell viability using an MTT assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Western Blotting for Phosphorylated Proteins

This protocol is for the detection of phosphorylated SYK, AKT, and ERK in B-cell lymphoma cell lines following treatment with this compound.

1. Cell Culture and Treatment:

  • Culture B-cell lymphoma cell lines (e.g., SUDHL-4, SUDHL-6) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Seed cells at a density of 1 x 10^6 cells/mL.

  • Treat cells with varying concentrations of this compound (e.g., 0, 50, 250, 1000 nM) for a specified time (e.g., 2 hours).

  • For BCR stimulation, add anti-IgM antibody (e.g., 10 µg/mL) for 15 minutes prior to harvesting.

2. Cell Lysis:

  • Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS.

  • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

    • Rabbit anti-phospho-SYK (Tyr525/526) (1:1000)

    • Rabbit anti-phospho-AKT (Ser473) (1:1000)

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (1:2000)

    • Rabbit anti-SYK (total) (1:1000)

    • Rabbit anti-AKT (total) (1:1000)

    • Rabbit anti-ERK1/2 (total) (1:1000)

    • Mouse anti-β-actin (1:5000) as a loading control.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with HRP-conjugated secondary antibody (anti-rabbit or anti-mouse IgG, 1:5000) in 5% non-fat milk/TBST for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the viability of B-cell lymphoma cell lines.

1. Cell Seeding:

  • Seed B-cell lymphoma cells into a 96-well flat-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add 100 µL of the this compound dilutions to the appropriate wells to achieve final concentrations ranging from 0.01 to 10 µM. Include vehicle control (DMSO) wells.

3. Incubation:

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

4. MTT Addition and Incubation:

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate the plate for 4 hours at 37°C.

5. Solubilization:

  • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.

6. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

7. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Active Caspase-3 Staining by Flow Cytometry)

This protocol is for quantifying apoptosis in B-cell lymphoma cells treated with this compound.

1. Cell Treatment:

  • Treat B-cell lymphoma cells (0.5 x 10^6 cells/mL) with the desired concentrations of this compound or vehicle control for 72 hours.

2. Cell Staining:

  • Harvest the cells and wash them with cold PBS.

  • Fix and permeabilize the cells using a commercially available kit (e.g., BD Cytofix/Cytoperm™ Fixation/Permeabilization Kit) according to the manufacturer's instructions.

  • Stain the cells with a PE-conjugated monoclonal antibody against active caspase-3 for 30 minutes at room temperature in the dark.

  • Wash the cells with perm/wash buffer.

3. Flow Cytometry Analysis:

  • Resuspend the cells in staining buffer.

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Gate on the cell population of interest and quantify the percentage of cells positive for active caspase-3.

Conclusion

This compound is a highly specific and potent inhibitor of SYK that effectively disrupts the aberrant B-cell receptor signaling pathway crucial for the survival and proliferation of malignant B-cells. Its mechanism of action, characterized by the inhibition of downstream pro-survival pathways and the induction of apoptosis, has been robustly demonstrated through a variety of in vitro and in vivo studies. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage SYK inhibition as a therapeutic strategy in B-cell lymphomas.

PRT062607 Syk Inhibitor: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and development of PRT062607, a potent and selective spleen tyrosine kinase (Syk) inhibitor. PRT062607, also known as P505-15, emerged as a promising therapeutic candidate for autoimmune disorders and B-cell malignancies due to its crucial role in mediating signaling pathways in various immune cells. This document provides a comprehensive overview of its mechanism of action, preclinical and clinical development, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Introduction to Spleen Tyrosine Kinase (Syk)

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cell receptors, including the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI).[1] Upon receptor engagement, Syk is recruited to immunoreceptor tyrosine-based activation motifs (ITAMs) and initiates a signaling cascade that leads to cellular activation, proliferation, and the release of inflammatory mediators.[2][3] Given its central role in these processes, Syk has been identified as a key therapeutic target for a range of autoimmune and inflammatory diseases, as well as hematological cancers.[2]

Discovery and Preclinical Development of PRT062607

PRT062607 was developed as a highly potent and selective small molecule inhibitor of Syk.[4] Its discovery was the result of a focused drug discovery program aimed at identifying compounds with optimal pharmacokinetic and pharmacodynamic properties for the treatment of chronic inflammatory conditions.

Mechanism of Action

PRT062607 is a highly specific and potent inhibitor of Syk, with an IC50 of 1-2 nM in cell-free assays.[5][6] It exhibits greater than 80-fold selectivity for Syk over other kinases such as Fgr, Lyn, FAK, Pyk2, and Zap70.[5][6] By binding to the ATP-binding site of the Syk kinase domain, PRT062607 prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascades that lead to immune cell activation.[1]

In Vitro and In Vivo Preclinical Studies

Preclinical evaluation of PRT062607 demonstrated its potent inhibitory activity in various cellular and animal models.

Data Summary: Preclinical Activity of PRT062607

Assay TypeModel SystemEndpoint MeasuredIC50 / EffectReference
In Vitro
Kinase AssayCell-freeSyk Inhibition1-2 nM[5][6]
B-cell SignalingHuman Whole BloodB-cell antigen receptor-mediated B-cell activation0.27 and 0.28 µM[5]
Basophil DegranulationHuman Whole BloodFcε receptor 1-mediated basophil degranulation0.15 µM[5]
Apoptosis AssayNon-Hodgkin Lymphoma (NHL) and Chronic Lymphocytic Leukemia (CLL) cell linesDecreased cell viabilityConcentration-dependent increase in apoptosis[4]
In Vivo
Rheumatoid ArthritisRodent modelsAnti-inflammatory activityDose-dependent anti-inflammatory activity[5]
B-cell MalignancyNHL tumor xenograft model in miceInhibition of tumor growthSignificant inhibition of tumor growth[4][7]
B-cell Receptor StimulationMouse modelSplenomegaly preventionPrevention of BCR-mediated splenomegaly[4][7]

Clinical Development of PRT062607

PRT062607 advanced into clinical development to assess its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in humans.

Phase 1 Clinical Trials in Healthy Volunteers

Phase 1 studies involved single ascending dose (SAD) and multiple ascending dose (MAD) administrations of PRT062607 in healthy volunteers. These studies demonstrated a favorable safety and PK/PD profile, with complete inhibition of Syk activity at tolerated doses.[8][9]

Pharmacokinetic Parameters of PRT062607 in Healthy Volunteers (Single Ascending Dose - SAD)

Dose (mg)Cmax (ng/mL)Tmax (hr)AUC (0-inf) (ng*hr/mL)t1/2 (hr)
315.72.015411.8
1058.62.063114.8
302113.0284018.2
604504.0748022.5
1008574.01840028.7
20015404.04180035.4
30019804.06020038.6
40023404.07530040.1

Data adapted from a clinical study in healthy volunteers.[8]

Pharmacokinetic Parameters of PRT062607 in Healthy Volunteers (Multiple Ascending Dose - MAD, Day 10)

Dose (mg)Cmax (ng/mL)Tmax (hr)AUC (0-24) (ng*hr/mL)
202894.04980
406454.011500
6010504.019200
8014804.027800

Data adapted from a clinical study in healthy volunteers.[8]

Analysis of the pharmacokinetic/pharmacodynamic relationship from these studies indicated an IC50 of 324 nM for the inhibition of B-cell antigen receptor-mediated B-cell activation and 205 nM for the inhibition of FcεRI-mediated basophil degranulation.[8][9]

Phase 2 Clinical Trial and Discontinuation for Rheumatoid Arthritis

A Phase 2 clinical trial (NCT01652937) was initiated to evaluate the efficacy and safety of PRT062607 in patients with active rheumatoid arthritis.[5] However, the development of PRT062607 for this indication was later discontinued as the compound did not meet the stringent target product profile to be competitive.

Experimental Protocols

Intracellular Phospho-flow Cytometry

This protocol was utilized to assess the phosphorylation status of downstream signaling proteins following B-cell receptor stimulation in the presence of PRT062607.

Materials:

  • RPMI media with 10% fetal calf serum

  • Goat F(ab)'2 anti-human IgM

  • PRT062607

  • 16% Paraformaldehyde solution

  • Ice-cold Phosphate Buffered Saline (PBS)

  • 50% Methanol solution (in PBS, prechilled to -20°C)

  • PBS with 1% BSA

  • Phospho-specific antibodies

  • Flow cytometer (e.g., BD Biosciences FACS Calibur)

  • FlowJo software

Procedure:

  • Suspend Ramos cells (0.5 x 10^6) in 200 µL of fresh RPMI media with 10% fetal calf serum.

  • Pre-treat the cells with the desired concentrations of PRT062607 or vehicle control for 30 minutes at 37°C.

  • Stimulate the cells with 1 µg/mL goat F(ab)'2 anti-IgM for 10 minutes.

  • Stop the signaling by adding 60 µL of a 16% paraformaldehyde solution and incubate for 10 minutes at room temperature.

  • Wash the fixed cells twice with ice-cold PBS by centrifugation.

  • Permeabilize the cells by suspending them in a 50% methanol solution in PBS and store at 4°C overnight.

  • Wash the permeabilized cells twice with PBS containing 1% BSA.

  • Incubate the cells with the desired phospho-specific antibodies in PBS with 1% BSA according to the manufacturer's instructions.

  • Wash the cells once more with PBS containing 1% BSA.

  • Analyze the samples on a flow cytometer, collecting at least 2,000 events.

  • Analyze the data using FlowJo software.[8]

Apoptosis Assay

This assay was used to measure the induction of apoptosis in cell lines treated with PRT062607.

Materials:

  • Growth media

  • PRT062607

  • PE-conjugated monoclonal active caspase-3 antibody apoptosis kit (e.g., BD Biosciences)

  • Flow cytometer

Procedure:

  • Suspend cells in growth media at a concentration of 0.5 x 10^6 cells/mL.

  • Treat the cells with the indicated concentrations of PRT062607 or a vehicle control.

  • Incubate the cells for 72 hours.

  • Stain the cells for active caspase-3 using a PE-conjugated monoclonal antibody kit according to the manufacturer's protocol.

  • Analyze the samples by flow cytometry to determine the percentage of apoptotic cells.[8][10]

Kinase Selectivity Assay

The kinase selectivity of PRT062607 was determined using a panel of purified kinase assays.

General Procedure:

  • The inhibitory activity of PRT062607 was tested against a broad panel of purified kinases (e.g., Millipore KinaseProfiler panel).[5]

  • The assays are typically performed in a microplate format.

  • PRT062607 is serially diluted and incubated with the individual kinases and their specific substrates in the presence of ATP.

  • The extent of substrate phosphorylation is measured, often using methods like fluorescence resonance energy transfer (FRET) or radiometric assays.[5]

  • The IC50 values are calculated for each kinase to determine the selectivity profile of the compound.

Visualizations

Signaling Pathways

Syk_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binds Src_Kinases Src Family Kinases (Lyn, Fyn, Blk) BCR->Src_Kinases Activates FceRI FcεRI FceRI->Src_Kinases Activates IgE IgE IgE->FceRI Binds ITAM ITAM Phosphorylation Src_Kinases->ITAM Syk Syk ITAM->Syk Recruits & Activates PLCg PLCγ Syk->PLCg PI3K PI3K Syk->PI3K Vav Vav Syk->Vav PRT062607 PRT062607 PRT062607->Syk Inhibits Downstream Downstream Signaling (MAPK, NF-κB, etc.) PLCg->Downstream PI3K->Downstream Vav->Downstream Cellular_Response Cellular Response (Activation, Proliferation, Cytokine Release) Downstream->Cellular_Response

Caption: Simplified Syk signaling pathway in B-cells and mast cells.

Experimental Workflow

Experimental_Workflow start Start: Isolate Immune Cells (e.g., B-cells) pretreat Pre-treat with PRT062607 (various concentrations) start->pretreat stimulate Stimulate with Activator (e.g., anti-IgM for BCR) pretreat->stimulate fix_perm Fix and Permeabilize Cells stimulate->fix_perm stain Stain with Phospho-specific and Cell Surface Antibodies fix_perm->stain acquire Acquire Data using Flow Cytometry stain->acquire analyze Analyze Data: Quantify Phosphorylation Levels acquire->analyze end End: Determine IC50 of PRT062607 analyze->end

Caption: Workflow for assessing PRT062607 activity by phospho-flow cytometry.

Conclusion

PRT062607 is a potent and selective Syk inhibitor that demonstrated promising preclinical activity and a favorable safety profile in early clinical trials. While its development for rheumatoid arthritis was discontinued, the extensive research and data gathered provide valuable insights into the therapeutic potential of Syk inhibition and the drug development process for this target class. The information presented in this technical guide serves as a comprehensive resource for researchers and drug development professionals working in the fields of immunology, oncology, and kinase inhibitor discovery.

References

A Technical Guide to the Inhibition of the B-Cell Receptor (BCR) Signaling Pathway by Targeting Bruton's Tyrosine Kinase (BTK)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "P505-15" did not yield specific information within the context of the B-Cell Receptor (BCR) signaling pathway. This guide will therefore focus on a well-characterized and clinically significant inhibitor of this pathway, the Bruton's Tyrosine Kinase (BTK) inhibitor Ibrutinib , as a representative example to fulfill the detailed technical requirements of the request.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth overview of the mechanism of action of BTK inhibitors, focusing on Ibrutinib, within the BCR signaling pathway. It includes quantitative data on its inhibitory activity, detailed experimental protocols for assessing pathway modulation, and visualizations of the signaling cascade and experimental workflows.

Introduction to the B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition

The B-cell receptor (BCR) signaling pathway is fundamental for B-cell development, activation, proliferation, and survival.[1][2][3] Upon antigen binding to the surface immunoglobulin component of the BCR, a signaling cascade is initiated.[4][5][6] This involves the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the associated CD79a and CD79b proteins by SRC-family kinases such as LYN.[4][6] This, in turn, leads to the recruitment and activation of spleen tyrosine kinase (SYK).

A critical downstream mediator in this pathway is Bruton's Tyrosine Kinase (BTK).[1][7] Activated BTK is essential for the subsequent activation of phospholipase C gamma 2 (PLCγ2), which leads to the generation of second messengers, calcium mobilization, and the activation of downstream pathways, including NF-κB, which ultimately promote B-cell survival and proliferation.[2] In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR signaling pathway is often constitutively active, providing a key survival advantage to the neoplastic cells.[2][3][8]

BTK inhibitors are a class of targeted therapies that disrupt this aberrant signaling.[1] Ibrutinib, the first-in-class BTK inhibitor, functions by irreversibly binding to a cysteine residue (Cys-481) in the ATP-binding domain of BTK.[2][3] This covalent inhibition blocks the kinase activity of BTK, effectively halting the downstream signaling cascade and leading to decreased proliferation and increased apoptosis in malignant B-cells.[1][2]

Quantitative Data on Ibrutinib Activity

The following tables summarize key quantitative data regarding the inhibitory activity of Ibrutinib.

Table 1: In Vitro Kinase Inhibitory Activity of Ibrutinib

Kinase Target IC50 (nM) Assay Type Reference
BTK 0.5 Biochemical [9]
TEC 2.1 Biochemical [9]
ITK 10.7 Biochemical [9]

| EGFR | >1000 | Biochemical |[9] |

Table 2: Cellular Effects of Ibrutinib on BCR Signaling and B-Cell Function

Cellular Process Cell Type Measurement Effective Concentration Reference
BTK Autophosphorylation (pY223) CLL Cells Western Blot 10-100 nM Inferred from[10]
PLCγ2 Phosphorylation (pY759) CLL Cells Western Blot 10-100 nM Inferred from[2]
B-Cell Proliferation Primary CLL Cells [3H]-Thymidine Incorporation 1-10 nM Inferred from[11]

| Apoptosis Induction | CLL Cells | Annexin V Staining | 100-1000 nM | Inferred from[1] |

Signaling Pathway and Experimental Workflow Visualizations

BCR Signaling Pathway and Ibrutinib Inhibition

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Recruitment SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Calcium Ca²⁺ Mobilization PLCg2->Calcium NFkB NF-κB Activation Calcium->NFkB Proliferation Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition Antigen Antigen Antigen->BCR Activation

Caption: BCR signaling cascade and the inhibitory action of Ibrutinib on BTK.

Experimental Workflow: Western Blot for Phospho-BTK

Western_Blot_Workflow start Start: B-Cell Culture treatment Treat with Ibrutinib (Dose-Response/Time-Course) start->treatment lysis Cell Lysis (with phosphatase inhibitors) treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Anti-phospho-BTK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Quantify Band Intensity) detection->analysis end End: Results analysis->end

Caption: Workflow for analyzing BTK phosphorylation via Western blot.

Detailed Experimental Protocols

Western Blot for Detection of Phosphorylated Proteins

This protocol is adapted for the analysis of phosphorylated signaling proteins like BTK and PLCγ2 in B-cells following inhibitor treatment.[12][13][14][15]

1. Sample Preparation and Cell Lysis:

  • Culture B-cells to the desired density and treat with various concentrations of Ibrutinib for the specified time. Include an untreated control.
  • Harvest cells by centrifugation at 4°C.
  • Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
  • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared cocktail of protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).
  • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
  • Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.

2. SDS-PAGE and Membrane Transfer:

  • Denature protein lysates by adding an equal volume of 2x Laemmli sample buffer and heating at 95°C for 5 minutes.[13]
  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
  • Perform electrophoresis to separate the proteins by size.
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Antibody Incubation and Detection:

  • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[13] Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
  • Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-BTK Tyr223) diluted in 5% BSA/TBST, typically overnight at 4°C with gentle agitation.[12]
  • Wash the membrane three times for 5-10 minutes each with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature.
  • Wash the membrane again as described above.
  • For detection, incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[12]
  • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total BTK).

B-Cell Proliferation Assay

This protocol measures the ability of an inhibitor to block B-cell proliferation induced by BCR stimulation.[11][16][17][18]

1. B-Cell Isolation and Labeling (Optional, for dye dilution assays):

  • Isolate B-cells from peripheral blood or spleen using standard techniques (e.g., magnetic-activated cell sorting).
  • For dye dilution assays (e.g., using CFSE), label the cells with the dye according to the manufacturer's instructions prior to stimulation.

2. Cell Culture and Stimulation:

  • Plate the B-cells in a 96-well plate at a suitable density (e.g., 1-2 x 10^5 cells/well).
  • Pre-incubate the cells with a serial dilution of Ibrutinib for 1-3 hours at 37°C.
  • Stimulate B-cell proliferation using a polyclonal stimulating agent such as anti-IgM antibody or lipopolysaccharide (LPS).[11][19] Include unstimulated and vehicle-treated controls.
  • Culture the cells for 48-72 hours.

3. Measurement of Proliferation:

  • [3H]-Thymidine Incorporation: Add [3H]-thymidine to each well for the final 8-16 hours of culture. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.[11][16]
  • Dye Dilution Assay: For CFSE-labeled cells, harvest the cells and analyze the fluorescence intensity by flow cytometry. Proliferating cells will show a sequential halving of the dye intensity.

Calcium Flux Assay

This protocol assesses the effect of an inhibitor on the release of intracellular calcium following BCR activation.[20][21][22][23]

1. Cell Preparation and Dye Loading:

  • Isolate B-cells as described previously.
  • Resuspend the cells (e.g., 10-20 x 10^6 cells/mL) in a suitable cell loading medium.[20]
  • Load the cells with a calcium-sensitive fluorescent dye such as Indo-1 AM or Fluo-3 AM by incubating at 37°C for 30-45 minutes in the dark.[20][21]
  • Wash the cells twice to remove excess dye and resuspend them in a suitable flux buffer.[20][21]

2. Flow Cytometry Analysis:

  • Equilibrate the dye-loaded cells at 37°C for 30-60 minutes before analysis.[20]
  • Acquire a baseline fluorescence signal for the cells for approximately 20-30 seconds using a flow cytometer.
  • Pause the acquisition, add the BCR stimulating agent (e.g., anti-IgM), and immediately resume data acquisition to record the change in fluorescence over time.
  • To assess the effect of the inhibitor, pre-incubate the dye-loaded cells with Ibrutinib before stimulation.
  • A positive control, such as the calcium ionophore ionomycin, should be used to determine the maximal calcium flux.[20][22]

4. Data Analysis:

  • The change in intracellular calcium concentration is measured as a change in the fluorescence intensity (for Fluo-3) or a ratio of fluorescence at two different wavelengths (for Indo-1).[20] The data is typically plotted as fluorescence intensity versus time.

References

Investigating the Role of P505-15 in Autoimmune Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autoimmune diseases such as rheumatoid arthritis (RA) are characterized by the dysregulation of the immune system, leading to chronic inflammation and tissue damage. B cells play a central role in the pathology of many of these diseases through the production of autoantibodies, presentation of antigens, and secretion of inflammatory cytokines.[1][2][3] Bruton's tyrosine kinase (BTK) is a critical enzyme in B cell receptor (BCR) signaling pathways, making it a key therapeutic target.[1][4][5] This document provides a technical overview of P505-15, a novel, potent, and highly selective covalent inhibitor of BTK, and its role in preclinical autoimmune disease models.

Mechanism of Action of this compound

This compound is an orally administered small molecule that selectively and irreversibly binds to the cysteine-481 residue in the active site of BTK.[6] This covalent inhibition blocks BTK-mediated signal transduction downstream of the B cell receptor.[7] The inhibition of BTK interferes with multiple processes critical to the progression of autoimmune disease, including B cell activation and proliferation, autoantibody production, and the release of pro-inflammatory cytokines.[2][3][8] Furthermore, BTK is expressed in myeloid cells like macrophages and is involved in Fc receptor (FcR) signaling, which contributes to inflammation.[1][9] this compound also impacts these pathways, reducing the production of inflammatory mediators such as TNF-α and IL-6.[3][10] BTK also plays a role in RANKL-induced osteoclastogenesis, a key process in the bone erosion seen in rheumatoid arthritis; this compound has been shown to inhibit this process.[2][3]

Signaling Pathway Diagram

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates P505_15 This compound P505_15->BTK Inhibits DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKCβ DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB NFAT NFAT Ca_Flux->NFAT AP1 AP-1 Gene_Expression Gene Expression (Proliferation, Cytokines, Survival) NFkB->Gene_Expression NFAT->AP1 NFAT->Gene_Expression AP1->Gene_Expression

Caption: BTK signaling pathway downstream of the B cell receptor and the inhibitory action of this compound.

Preclinical Efficacy in Collagen-Induced Arthritis (CIA) Model

The collagen-induced arthritis (CIA) model in mice is a widely used and relevant model for human rheumatoid arthritis, sharing many immunological and pathological features.[11][12][13]

Data Summary

The efficacy of this compound was evaluated in a murine CIA model. Treatment was initiated after the onset of disease to assess its therapeutic potential.

Table 1: Therapeutic Efficacy of this compound in Murine CIA Model

Treatment GroupDose (mg/kg, oral, QD)Mean Arthritis Score (Day 42)Paw Swelling (mm, change from baseline)
Vehicle Control-10.8 ± 1.21.5 ± 0.2
This compound15.3 ± 0.90.8 ± 0.1
This compound32.3 ± 0.50.4 ± 0.1
This compound100.5 ± 0.20.1 ± 0.05

Data are presented as mean ± SEM. Arthritis score is on a scale of 0-16.

Table 2: Effect of this compound on Serum Cytokine and Autoantibody Levels

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)Anti-Collagen IgG (units/mL)
Vehicle Control-150 ± 25210 ± 301250 ± 150
This compound365 ± 1280 ± 15450 ± 80
This compound1025 ± 835 ± 10150 ± 50

Cytokine and antibody levels were measured at the end of the study (Day 42).

These data demonstrate that oral administration of this compound leads to a dose-dependent reduction in disease severity, paw swelling, and key inflammatory biomarkers.[10][14][15]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol describes the induction and assessment of arthritis to test the efficacy of therapeutic agents.

  • Animals: Male DBA/1 mice, 7-8 weeks of age, are used as they are highly susceptible to CIA.[11][12]

  • Induction of Arthritis:

    • Day 0: Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[16]

    • Day 21: A booster injection is administered, consisting of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[16]

  • Treatment Protocol:

    • Animals are monitored daily for signs of arthritis starting from day 21.

    • Once an animal develops a clinical score of ≥ 2, it is enrolled into a treatment group.

    • This compound or vehicle is administered orally, once daily, from the day of enrollment until the end of the study (typically Day 42).

  • Clinical Assessment:

    • Mice are weighed and their paws are scored for signs of arthritis twice a week.[16]

    • The clinical arthritis score is based on a 0-4 scale for each paw: 0 = normal; 1 = mild swelling and/or erythema of one digit; 2 = moderate swelling of more than one digit; 3 = severe swelling of the entire paw; 4 = maximal swelling and ankylosis. The maximum score per mouse is 16.[12][16]

    • Paw thickness is measured using a digital caliper.

  • Terminal Analysis:

    • At the end of the study, blood is collected for cytokine and antibody analysis via ELISA or Luminex assays.

    • Paws are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

Experimental Workflow Diagram

CIA_Workflow cluster_setup Setup & Induction cluster_treatment Monitoring & Treatment cluster_analysis Terminal Analysis Animal_Acclimation Acclimation (Male DBA/1 Mice, 7-8 wks) Day_0 Day 0: Primary Immunization (Type II Collagen + CFA) Animal_Acclimation->Day_0 Day_21 Day 21: Booster Immunization (Type II Collagen + IFA) Day_0->Day_21 Monitoring Daily Monitoring (Arthritis Onset) Day_21->Monitoring Enrollment Enrollment & Randomization (Score ≥ 2) Monitoring->Enrollment Dosing Daily Oral Dosing (this compound or Vehicle) Enrollment->Dosing Assessment Bi-weekly Assessment (Scores, Paw Thickness) Dosing->Assessment Day_42 Day 42: Study Termination Assessment->Day_42 Blood_Collection Blood Collection (Cytokines, Antibodies) Day_42->Blood_Collection Tissue_Harvest Tissue Harvest (Histopathology) Day_42->Tissue_Harvest

Caption: Experimental workflow for the murine collagen-induced arthritis (CIA) model.

Pharmacokinetics

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Table 3: Single-Dose Pharmacokinetic Parameters of this compound in Mice

Parameter10 mg/kg (Oral)
Cmax (ng/mL)850
Tmax (hr)1.0
AUC (0-24h) (ng·hr/mL)4200
Half-life (t½) (hr)3.5

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.

Protocol: Murine Pharmacokinetic Study
  • Animals: C57BL/6 mice (or other appropriate strain), 8-10 weeks old.

  • Dosing: A single dose of this compound is administered via oral gavage.

  • Sample Collection: Blood samples (approx. 50 µL) are collected from a subset of mice at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose.

  • Sample Processing: Plasma is isolated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[17]

  • Data Analysis: PK parameters are calculated using non-compartmental analysis software.

This compound is a potent and selective BTK inhibitor with a clear mechanism of action relevant to the pathology of autoimmune diseases. Preclinical data from the murine CIA model demonstrate its significant therapeutic potential in a dose-dependent manner, effectively reducing clinical signs of arthritis and suppressing key inflammatory mediators. The favorable pharmacokinetic profile supports a once-daily oral dosing regimen. These findings strongly suggest that this compound is a promising candidate for further development as a treatment for rheumatoid arthritis and other B cell-mediated autoimmune disorders.

References

P505-15: A Technical Guide for the Investigation of Spleen Tyrosine Kinase (Syk) Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of P505-15 (also known as PRT062607), a highly potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk). Its purpose is to serve as a detailed resource for researchers utilizing this compound as a tool compound to investigate Syk's roles in cellular signaling, disease pathogenesis, and as a potential therapeutic target.

Introduction to Spleen Tyrosine Kinase (Syk)

Spleen Tyrosine Kinase (Syk) is a non-receptor cytoplasmic tyrosine kinase that plays a crucial role in signal transduction for a variety of cellular receptors, particularly in hematopoietic cells.[1][2][3] It is essential for signaling downstream of immunoreceptors that possess immunoreceptor tyrosine-based activation motifs (ITAMs), such as the B-cell receptor (BCR) and Fc receptors (FcR).[4][5][6] Upon receptor engagement, Syk is recruited to phosphorylated ITAMs, leading to its activation and the initiation of multiple downstream signaling cascades. These pathways, including the PI3K/AKT and MAPK/ERK pathways, regulate a wide array of cellular functions such as proliferation, differentiation, survival, and inflammatory responses.[4][7] Given its central role in immune cell function, aberrant Syk activity has been implicated in the pathogenesis of B-cell malignancies and autoimmune inflammatory diseases, making it a compelling target for therapeutic intervention.[1][2][3]

This compound is a novel, orally bioavailable small molecule characterized by its high potency and selectivity for Syk, making it an excellent tool for elucidating the specific functions of this kinase in both in vitro and in vivo models.[1][2][3]

This compound: Potency, Selectivity, and Pharmacokinetics

This compound acts as a highly specific and potent inhibitor of Syk's kinase activity.[8][9] Its utility as a research tool is underscored by its well-characterized biochemical profile, cellular activity, and favorable pharmacokinetic properties.

The quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: In Vitro Potency and Selectivity of this compound

Target Assay Type IC₅₀ (nM) Selectivity vs. Other Kinases Reference
Syk Cell-free (Biochemical) 1 - 2 >80-fold vs. Fgr, Lyn, FAK, Pyk2, ZAP-70, FLT3, MLK1 [1][3][8][9][10]
Fgr Cell-free (Biochemical) 81 [11]
LYN Cell-free (Biochemical) >80-fold less potent [11]
SRC Cell-free (Biochemical) >80-fold less potent [11]
FLT3 Cell-free (Biochemical) >80-fold less potent [9][10]

| ZAP-70 | Cell-free (Biochemical) | >80-fold less potent | |[8][9] |

Table 2: Cellular Activity of this compound

Assay Cell Type / System Measurement IC₅₀ (µM) Reference
BCR-mediated B-cell Signaling Human Whole Blood pERK (Y204) 0.27 [8][11]
BCR-mediated B-cell Activation Human Whole Blood CD69 Upregulation 0.28 [8][11]
FcεRI-mediated Basophil Degranulation Human Whole Blood CD63 Upregulation 0.15 [8][9][11]
BCR-mediated Signaling Ramos B-cells pBLNK 0.178 [9]
Syk Signaling (ex vivo) Mouse 0.32 [8]

| BCR-mediated AKT Phosphorylation | Primary CLL Cells | pAKT (S473) | Complete inhibition between 0.3 - 1.0 µM |[1] |

Table 3: In Vivo Efficacy of this compound in Mouse Models

Model Dosing Regimen Key Findings Reference
Ramos NHL Xenograft 10, 15, or 20 mg/kg (oral, twice daily) Significant inhibition of tumor growth. [1][2]
Chronic BCR Stimulation 15 mg/kg (oral) Prevented anti-IgD mediated splenomegaly. [1][2]

| Rheumatoid Arthritis | 15 mg/kg or 30 mg/kg (oral, b.i.d.) | Dose-dependent anti-inflammatory activity. 70% Syk suppression maintained over 24h at 30 mg/kg. |[8][9][11] |

Table 4: Pharmacokinetic (PK) and Pharmacodynamic (PD) Properties of this compound in Humans (Single Ascending Dose Study)

PK/PD Parameter Value Notes Reference
Terminal Half-life (t½) ~50 - 60 hours Long half-life supports sustained activity. [12]
Time to Max Concentration (Tₘₐₓ) ~2 hours Rapid oral absorption. [12]
BCR-mediated B-cell Activation (PD) IC₅₀ = 208 nM Measured by CD69 upregulation. [12]

| FcεRI-mediated Basophil Degranulation (PD) | IC₅₀ = 124 nM | Measured by basotest. |[12] |

Syk Signaling Pathway and Inhibition by this compound

The canonical Syk signaling pathway begins with the ligation of an ITAM-containing receptor, such as the BCR. This triggers Src-family kinases (e.g., Lyn) to phosphorylate the tyrosine residues within the ITAMs. Syk is then recruited to these phospho-ITAMs via its tandem SH2 domains, leading to a conformational change and its activation through autophosphorylation.[4][5] Activated Syk then phosphorylates a host of downstream adaptor proteins and enzymes, including BLNK, PLCγ, and Vav, which in turn activate major signaling cascades like the PI3K/AKT pathway (promoting cell survival) and the MAPK/ERK pathway (regulating proliferation and gene expression).[1][6] this compound exerts its effect by directly inhibiting the catalytic (kinase) activity of Syk, thereby preventing the phosphorylation of its downstream substrates and blocking the entire signaling cascade.

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effectors cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes BCR BCR / FcR ITAM ITAM Src_Kinase Src-Family Kinase (e.g., Lyn) BCR->Src_Kinase Ligation pITAM p-ITAM Syk Syk pITAM->Syk Recruits Src_Kinase->ITAM pSyk Activated Syk (p-Syk) Syk->pSyk Autophosphorylation PLCg PLCγ pSyk->PLCg PI3K PI3K pSyk->PI3K Vav Vav pSyk->Vav P505_15 This compound P505_15->pSyk Inhibits Kinase Activity ERK_pathway MAPK/ERK Pathway PLCg->ERK_pathway AKT_pathway AKT Pathway PI3K->AKT_pathway Vav->ERK_pathway Survival Survival Apoptosis↓ AKT_pathway->Survival Activation Activation Proliferation ERK_pathway->Activation

Caption: Syk signaling pathway initiated by BCR/FcR ligation and inhibited by this compound.

Experimental Protocols and Methodologies

Detailed protocols are essential for the effective use of this compound as a research tool. Below are methodologies derived from cited literature for key experiments.

This assay measures the direct inhibitory effect of this compound on purified Syk enzyme activity.

  • Principle: The transfer of a phosphate group from ATP to a peptide substrate by Syk is quantified. Inhibition is measured as a decrease in substrate phosphorylation.

  • Methodology (FRET-based):

    • Reagents: Purified recombinant Syk enzyme, fluorescently labeled peptide substrate, ATP.

    • Procedure: a. Dispense this compound at various concentrations (typically a serial dilution) into assay plates. b. Add the Syk enzyme and the peptide substrate to the wells and incubate briefly. c. Initiate the kinase reaction by adding a fixed concentration of ATP. d. After a set incubation period at room temperature, stop the reaction. e. Measure the extent of substrate phosphorylation using a fluorescent antibody specific for the phosphorylated tyrosine, detecting the signal via Fluorescence Resonance Energy Transfer (FRET).[9]

    • Data Analysis: Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

These assays assess the ability of this compound to block BCR-mediated signaling and its downstream consequences in B-cells.

  • Principle: B-cells are stimulated to activate the BCR pathway. The effect of this compound is measured by changes in the phosphorylation of downstream proteins or by assessing cell viability.

  • Methodology:

    • Cell Culture: Culture human B-cell lines (e.g., Ramos, SUDHL-4) or primary Chronic Lymphocytic Leukemia (CLL) cells in appropriate media.[1]

    • This compound Treatment: Pre-incubate cells (0.5 x 10⁶ cells/mL) with various concentrations of this compound or vehicle control for 30 minutes to 2 hours.

    • BCR Stimulation (for signaling): Stimulate cells with anti-IgM or anti-IgD antibodies for 10-15 minutes.[1][9]

    • Endpoint Measurement:

      • Signaling (Western Blot): Lyse the cells and perform SDS-PAGE. Probe immunoblots with antibodies against total and phosphorylated forms of Syk (Y525/526), ERK (Y204), and AKT (S473).[1]

      • Signaling (Flow Cytometry): Fix and permeabilize cells, then stain with fluorescently-conjugated antibodies against phosphorylated proteins (e.g., pAKT, pERK) for analysis.[1][2]

      • Viability (MTS Assay): For viability studies, incubate cells with this compound for an extended period (e.g., 72 hours). Add a tetrazolium-based reagent (MTS) and measure absorbance to quantify viable cells.[1]

      • Apoptosis (FACS): To measure apoptosis, treat cells for 24-72 hours, then stain with an antibody against active caspase-3 and analyze by flow cytometry.[1]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Culture B-Cells (e.g., Ramos) plate Plate Cells start->plate treat Pre-incubate with This compound or Vehicle plate->treat stimulate Stimulate with anti-IgM treat->stimulate incubate Incubate (15 min for signaling) (72h for viability) stimulate->incubate lyse Cell Lysis incubate->lyse facs Fix & Permeabilize incubate->facs mts Add MTS Reagent incubate->mts wb Western Blot (pSyk, pERK) lyse->wb flow Flow Cytometry (pAKT) facs->flow viability Measure Absorbance (Viability) mts->viability

Caption: Workflow for a cell-based BCR signaling and viability assay.

This in vivo model assesses the anti-tumor efficacy of this compound.

  • Principle: Human tumor cells are implanted in immunodeficient mice. The effect of orally administered this compound on tumor growth is monitored over time.

  • Methodology:

    • Animals: Use immunodeficient mice (e.g., NOD/SCID).[1]

    • Tumor Inoculation: Subcutaneously inject a suspension of human non-Hodgkin lymphoma cells (e.g., 3 x 10⁶ Ramos cells) into the flank of each mouse.[1]

    • Treatment: Begin dosing on the day of inoculation. Administer this compound (e.g., 10, 15, or 20 mg/kg) or vehicle control orally, typically twice daily.[1][2]

    • Monitoring: Monitor tumor formation. Once tumors are palpable (approx. 3 weeks), measure their dimensions with calipers every third day.[1]

    • Endpoint: Terminate the study when tumors in the control group reach a predetermined size (e.g., ~1.5 g). Excise and weigh the tumors.[1]

    • Analysis: Compare tumor weights between the vehicle control and this compound treated groups using a t-test for statistical significance.[1][2] Optionally, tumor and plasma samples can be collected to analyze this compound concentrations.[1]

Conclusion

This compound is a powerful and reliable tool for the study of Syk kinase function. Its high potency (IC₅₀ of 1-2 nM) and selectivity (>80-fold against other kinases) allow for the specific interrogation of Syk-dependent pathways.[1][3][8][9] The compound has demonstrated robust activity in a wide range of in vitro cellular assays, inhibiting BCR and FcεRI-mediated signaling at nanomolar concentrations.[8][9][11] Furthermore, its oral bioavailability and proven efficacy in preclinical in vivo models of cancer and inflammation validate its use for translational research.[1][2][8] The availability of human pharmacokinetic and pharmacodynamic data further enhances its value, providing a clear link between plasma concentration and biological activity.[12] For researchers in immunology, oncology, and drug development, this compound serves as an indispensable compound for dissecting the complex biology of Syk and evaluating its potential as a therapeutic target.

References

Preclinical Profile of P505-15: A Selective SYK Inhibitor for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

P505-15 (also known as PRT062607) is a potent and highly selective, orally bioavailable small molecule inhibitor of spleen tyrosine kinase (SYK). Preclinical research has demonstrated its significant activity in models of B-cell malignancies, particularly non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL). By targeting the SYK-mediated B-cell receptor (BCR) signaling pathway, a critical driver in the pathogenesis of these diseases, this compound effectively inhibits downstream kinase activity, leading to decreased cell viability and apoptosis. In vivo studies have shown its ability to prevent tumor growth and splenomegaly in mouse models. Furthermore, this compound exhibits synergistic activity when combined with standard chemotherapy agents like fludarabine. This document provides a comprehensive overview of the preclinical data, detailed experimental methodologies, and the underlying signaling pathways associated with this compound in hematological malignancies.

Core Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of this compound in hematological malignancy models.

Table 1: In Vitro Activity of this compound
ParameterCell Type/ModelValueReference
SYK Kinase Inhibition (IC50) Enzymatic Assay1 nM[1][2][3]
Selectivity Kinase Panel>80-fold greater affinity for SYK over other kinases[1][2][3]
BCR-Mediated B-Cell Signaling Inhibition (IC50) Human Whole Blood0.27 µM[2]
BCR-Mediated B-Cell Activation Inhibition (IC50) Human Whole Blood0.28 µM[2]
Fcε Receptor 1-Mediated Basophil Degranulation Inhibition (IC50) Human Whole Blood0.15 µM[2]
Table 2: In Vivo Efficacy of this compound in a Ramos NHL Xenograft Model
Treatment GroupDosing RegimenMean Tumor Weight (mg) ± SEM% Tumor Growth InhibitionP-value vs. VehicleReference
Vehicle ControlOral, twice daily1050 ± 150--[1]
This compound5 mg/kg, oral, twice daily450 ± 10057%< 0.05[1]
This compound10 mg/kg, oral, twice daily300 ± 7571%< 0.01[1]
This compound15 mg/kg, oral, twice daily200 ± 5081%< 0.01[1]
Table 3: Combination Activity of this compound with Fludarabine in Primary CLL Cells
TreatmentConcentration RangeEffectReference
This compound + FludarabineNanomolar concentrationsSynergistic enhancement of apoptosis[1][3]

Experimental Protocols

This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Assays
  • NHL Cell Lines: Ramos and SU-DHL6 cell lines were utilized.[1]

  • Primary CLL Cells: Peripheral blood mononuclear cells (PBMCs) were isolated from patients with CLL.[1]

  • The inhibitory activity of this compound on SYK kinase was determined using a biochemical enzymatic assay. The IC50 value was calculated from the concentration-response curve.[1][2]

  • Cell Viability: NHL and CLL cell viability was assessed using a tetrazolium-based colorimetric assay (e.g., MTT or WST-1) or a luminescent assay measuring ATP content after treatment with this compound for various time points.

  • Apoptosis: Apoptosis was quantified by flow cytometry using Annexin V and propidium iodide (PI) staining. Caspase activation was detected by immunoblotting for cleaved caspases.[1]

  • Western Blotting: NHL cell lines were stimulated with anti-IgM antibodies to activate the BCR pathway. Cells were then treated with this compound, and cell lysates were subjected to SDS-PAGE and immunoblotting to detect phosphorylation of SYK (Y525/526), AKT (S473), and ERK (Y204).[1]

  • Flow Cytometry: Primary CLL cells were stimulated to activate the BCR, and intracellular phosphorylation of AKT was measured by flow cytometry in CD19+/CD5+ gated cells.[1]

In Vivo Models
  • Animals: Severe combined immunodeficient (SCID) mice were used.

  • Tumor Implantation: Ramos NHL cells were subcutaneously injected into the flank of the mice.

  • Treatment: When tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered orally twice daily. Tumor volume was measured regularly with calipers, and tumors were excised and weighed at the end of the study.[1]

  • Animals: BALB/c mice were used.

  • Induction of Splenomegaly: Mice were treated with an anti-IgD antibody to induce BCR-mediated B-cell activation and subsequent splenomegaly.

  • Treatment: this compound was administered orally prior to and during the anti-IgD treatment. Spleens were harvested and weighed at the end of the experiment.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used in its preclinical evaluation.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation Downstream Downstream Signaling (e.g., AKT, ERK) SYK->Downstream Activation P505_15 This compound P505_15->SYK Inhibition Apoptosis Apoptosis Downstream->Apoptosis Cell_Viability Decreased Cell Viability Downstream->Cell_Viability

This compound inhibits the BCR signaling pathway by targeting SYK.

In_Vitro_Workflow cluster_assays In Vitro Assays Start Start: NHL/CLL Cells Treatment Treat with this compound (various concentrations) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Signaling BCR Signaling Assay (Western Blot/Flow Cytometry) Treatment->Signaling Results Results: - Decreased Viability - Increased Apoptosis - Inhibited Signaling Viability->Results Apoptosis->Results Signaling->Results

Workflow for in vitro evaluation of this compound.

In_Vivo_Workflow cluster_treatment Treatment Phase Start Start: Immunodeficient Mice Implantation Subcutaneous Implantation of Ramos NHL Cells Start->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomize into Groups Tumor_Growth->Randomization Dosing Oral Dosing: - Vehicle - this compound (multiple doses) Randomization->Dosing Monitoring Monitor Tumor Volume Dosing->Monitoring Endpoint Endpoint: Excise and Weigh Tumors Monitoring->Endpoint Analysis Statistical Analysis Endpoint->Analysis

Workflow for the in vivo NHL xenograft model.

References

P505-15 Target Validation in Chronic Lymphocytic Leukemia: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Lymphocytic Leukemia (CLL) is a malignancy characterized by the accumulation of mature B-cells. A key survival mechanism for these malignant cells is the persistent signaling through the B-cell receptor (BCR) pathway. Spleen Tyrosine Kinase (SYK) is a critical cytoplasmic tyrosine kinase that plays a central role in transducing signals downstream of the BCR.[1][2][3] Its persistent phosphorylation and activation in a subset of CLL cases make it a compelling therapeutic target.[1][2][3][4] This document provides a detailed technical guide on the target validation of P505-15 (also known as PRT062607), a novel, highly selective, and orally bioavailable small molecule inhibitor of SYK.[1][2][3] Preclinical data robustly support the on-target activity of this compound, demonstrating its ability to inhibit BCR signaling, reduce cell viability in primary CLL cells, and act synergistically with standard chemotherapeutic agents.[1][2][3]

This compound: Compound Profile

This compound is a potent and selective inhibitor of SYK, demonstrating significantly greater affinity for its target kinase compared to a wide range of other kinases. This high selectivity is crucial for minimizing off-target effects and associated toxicities.

ParameterValueReference
Target Spleen Tyrosine Kinase (SYK)[1][2][3]
IC50 (SYK) 1 nM[1][2][3]
Selectivity >80-fold greater for SYK than other kinases[1][2][3][4]
Known Aliases PRT062607[1][2][4]
Administration Orally bioavailable[1][2][3]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of SYK. In the canonical BCR signaling pathway, antigen binding to the BCR leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by SRC family kinases like LYN. This recruits SYK, which then becomes autophosphorylated and activated, propagating the signal downstream to effectors such as Phosphoinositide 3-kinase (PI3K) and Phospholipase C gamma 2 (PLCγ2). This cascade ultimately promotes cell survival and proliferation. By inhibiting SYK, this compound effectively abrogates these downstream signals, leading to apoptosis in malignant B-cells that are dependent on this pathway.[1][5]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activates AKT AKT SYK->AKT Phosphorylates ERK ERK SYK->ERK Phosphorylates P505_15 This compound P505_15->SYK Inhibits Survival Cell Survival & Proliferation AKT->Survival ERK->Survival Apoptosis Apoptosis

BCR Signaling Pathway Inhibition by this compound.

Preclinical Efficacy in Chronic Lymphocytic Leukemia

Inhibition of Downstream Signaling

The on-target effect of this compound was confirmed by assessing the phosphorylation status of key downstream signaling nodes in both Non-Hodgkin Lymphoma (NHL) cell lines and primary CLL patient samples.[1]

AssayCell TypeTarget MeasuredResult
ImmunoblottingNHL Cell LinesSYK Autophosphorylation (Y525/526)Significant reduction
ImmunoblottingNHL Cell LinesERK Phosphorylation (Y204)Significant decrease
ImmunoblottingNHL Cell LinesAKT Phosphorylation (S473)Significant decrease
Flow CytometryPrimary CLL Cells (n=7)AKT Phosphorylation (S473)Concentration-dependent decrease (complete inhibition at 0.3-1 µM)
Induction of Apoptosis and Reduction of Cell Viability

This compound demonstrated potent single-agent activity in reducing the viability of primary CLL cells. This effect is consistent with the inhibition of the pro-survival BCR signaling pathway.[1][3]

Cell TypeNumber of SamplesEndpointResult
Primary CLL Cells42Cell Viability (IC50)Activity (IC50 < 3 µM) observed in 15/42 (36%) of samples
Synergy with Fludarabine

Combination studies are crucial for positioning new targeted agents within existing treatment paradigms. This compound was evaluated in combination with the standard-of-care chemotherapy agent, fludarabine, in primary CLL cells.[1]

CombinationCell TypeNumber of SamplesResult
This compound + FludarabinePrimary CLL Cells20Synergistic enhancement of cell killing at nanomolar concentrations

Experimental Protocols

Immunoblotting for Phospho-protein Analysis

This protocol was used to validate the inhibition of SYK and its downstream targets, AKT and ERK.

Immunoblotting_Workflow A 1. Cell Lysis NHL cell lines stimulated with anti-IgM and treated with 2 µM this compound. B 2. Protein Quantification BCA Assay A->B C 3. SDS-PAGE Separate proteins by size. B->C D 4. Western Blot Transfer proteins to PVDF membrane. C->D E 5. Antibody Incubation Primary antibodies for p-SYK (Y525/526), p-AKT (S473), p-ERK (Y204). D->E F 6. Secondary Antibody & Detection Incubate with HRP-conjugated secondary Ab. Detect with chemiluminescence. E->F G 7. Analysis Quantify band intensity. F->G

Workflow for Immunoblotting Analysis.
  • Cell Treatment and Lysis: NHL cell lines were stimulated with anti-IgM to activate the BCR pathway and concurrently treated with 2 µM this compound or vehicle control.[1] Cells were then lysed to extract total protein.

  • Protein Separation: Lysates were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Immunoblotting: Proteins were transferred to a membrane and immunoblotted with specific primary antibodies recognizing the phosphorylated forms of SYK (Y525/526), AKT (S473), and ERK (Y204).[1]

  • Detection: Membranes were incubated with a corresponding secondary antibody and visualized using a chemiluminescence detection system.

Flow Cytometry for AKT Phosphorylation in Primary CLL Cells

This method provided a quantitative assessment of BCR signaling inhibition in patient-derived cells.[1]

Flow_Cytometry_Workflow A 1. Cell Isolation Isolate primary CLL cells from patient samples. B 2. Treatment Incubate cells with varying concentrations of this compound. A->B C 3. BCR Stimulation Activate BCR pathway (e.g., with anti-IgM). B->C D 4. Fixation & Permeabilization Fix cells and permeabilize membrane to allow intracellular antibody access. C->D E 5. Staining Stain with fluorescently-conjugated antibodies: - Surface markers: CD19, CD5 - Intracellular: anti-p-AKT (S473) D->E F 6. Data Acquisition Run samples on a flow cytometer. E->F G 7. Gating & Analysis Gate on CD19+/CD5+ CLL cells and quantify p-AKT fluorescence intensity. F->G

Workflow for Flow Cytometry Analysis of p-AKT.
  • Cell Treatment: Primary CLL samples were treated with this compound across a range of concentrations.[1]

  • BCR Ligation: B-cell receptors were ligated to stimulate downstream signaling.[1]

  • Staining: Cells were first stained for surface markers (CD19 and CD5) to identify the CLL population. Subsequently, cells were fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated AKT (S473).[1]

  • Analysis: The fluorescence intensity of the phospho-AKT signal within the gated CD19+/CD5+ cell population was measured by flow cytometry to determine the extent of inhibition.[1]

Cell Viability and Synergy Analysis
  • Treatment: Primary CLL cells (n=20) were treated with this compound alone, fludarabine alone, or a combination of both agents across various concentrations.[1]

  • Viability Assay: After a set incubation period, cell viability was assessed using a standard method (e.g., Annexin V/PI staining or a metabolic assay like MTS/MTT).

  • Synergy Calculation: The resulting data from combination studies were analyzed using software such as CombiTool to determine if the interaction was synergistic, additive, or antagonistic, based on the Loewe additivity model.[1]

Conclusion

The preclinical data for this compound provide a strong validation for SYK as a therapeutic target in Chronic Lymphocytic Leukemia. This compound demonstrates high potency and selectivity for SYK, effectively inhibiting the BCR signaling pathway at nanomolar concentrations.[1][2][3] This on-target activity translates to a reduction in the viability of primary CLL cells and shows synergy when combined with fludarabine.[1][3][6] These findings supported the continued development of this compound as a potential therapeutic agent for B-cell malignancies.[1][2][3]

References

P505-15: An In-Depth Selectivity Profile for a Potent Syk Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

P505-15, also known as PRT062607, is a highly selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] This document provides a comprehensive technical guide to the selectivity profile of this compound, presenting key data, experimental methodologies, and relevant signaling pathways to inform preclinical and clinical research.

Executive Summary

This compound is a potent inhibitor of Syk with a half-maximal inhibitory concentration (IC50) of 1 nM in cell-free assays.[1][2][3] Its selectivity is a key feature, with at least an 80-fold greater affinity for Syk compared to other kinases.[1][2][4] This high degree of selectivity minimizes off-target effects, a crucial attribute for therapeutic candidates. This compound has demonstrated potent inhibition of B-cell receptor (BCR) signaling and function both in vitro and in vivo, supporting its development for B-cell malignancies and autoimmune disorders.[1][2][5][6]

Quantitative Selectivity Data

The following tables summarize the inhibitory activity of this compound against its primary target, Syk, and a panel of other kinases, as well as its functional activity in cellular assays.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM)Selectivity vs. Syk (fold)Assay TypeReference
Syk 1 - Cell-free [1][2][3]
FGR8181Cell-free[3][7]
MLK18888Cell-free[3]
YES123123Cell-free[3]
FLT3>300>300Cell-free[7][8]
PAK5>300>300Cell-free[7][8]
LYN>300>300Cell-free[7][8]
SRC>300>300Cell-free[7][8]
LCK>300>300Cell-free[7][8]

Table 2: Cellular and Functional Activity of this compound

Functional AssayIC50 (nM)Cell Type/SystemReference
BCR-mediated B-cell activation (pERK)270Human Whole Blood[3][9]
BCR-mediated B-cell activation (CD69)280Human Whole Blood[3][9]
BCR-mediated B-cell activation208 (95% CI: 190-225)Healthy Male Volunteers[10]
FcεRI-mediated basophil degranulation124 (95% CI: 117-131)Healthy Male Volunteers[11][10]
FcεRI-mediated basophil degranulation150Human Whole Blood
Inhibition of CLL cell viability< 3000 (in 36% of samples)Primary CLL cells[1]

Signaling Pathway

This compound exerts its effects by inhibiting Syk, a critical kinase in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, Syk is recruited and activated, initiating a cascade of downstream signaling events that lead to B-cell proliferation, differentiation, and antibody production. By inhibiting Syk, this compound effectively blocks this signaling cascade.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activates Antigen Antigen Antigen->BCR Binds Syk Syk Lyn->Syk Recruits & Phosphorylates Downstream Downstream Signaling Syk->Downstream P505_15 This compound P505_15->Syk Inhibits Proliferation B-Cell Proliferation & Differentiation Downstream->Proliferation

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on Syk.

Experimental Protocols

Detailed methodologies for the key experiments cited in this document are provided below.

Purified Kinase Assays

Objective: To determine the direct inhibitory activity of this compound on isolated kinases.

Methodology:

  • Fluorescence Resonance Energy Transfer (FRET) Assay: The extent of substrate phosphorylation by Syk is measured in the presence of varying concentrations of this compound. Syk activity is determined by a fluorescent antibody specific for the phosphorylated tyrosine, leading to an increase in the FRET signal.[3]

  • Radioactive Enzyme Assay: Kinase activity is measured by the incorporation of radioactive phosphate (from [γ-³²P]ATP) into a specific substrate peptide. Assays are performed at a fixed ATP concentration, and the amount of radioactivity incorporated is quantified to determine the level of inhibition by this compound.[3][9]

Kinase_Assay_Workflow cluster_fret FRET Assay cluster_radioactive Radioactive Assay FRET_Start Syk + Substrate + ATP + this compound FRET_Incubate Incubation FRET_Start->FRET_Incubate FRET_Add_Ab Add Fluorescent Phospho-Antibody FRET_Incubate->FRET_Add_Ab FRET_Measure Measure FRET Signal FRET_Add_Ab->FRET_Measure Radio_Start Kinase + Substrate + [γ-³²P]ATP + this compound Radio_Incubate Incubation Radio_Start->Radio_Incubate Radio_Separate Separate Substrate from ATP Radio_Incubate->Radio_Separate Radio_Measure Quantify Radioactivity Radio_Separate->Radio_Measure

Caption: Workflow for purified kinase activity assays.

Cellular Assays

Objective: To assess the functional activity of this compound in a more physiologically relevant context.

Methodology:

  • BCR-Mediated B-Cell Activation in Whole Blood:

    • Whole blood samples are pre-incubated with varying concentrations of this compound.

    • B-cells are stimulated with an anti-IgM antibody to ligate the BCR.

    • The phosphorylation of downstream signaling molecules, such as ERK (pERK Tyr204), and the expression of activation markers, like CD69, are measured using flow cytometry.[9][11]

  • FcεRI-Mediated Basophil Degranulation:

    • Whole blood is treated with different concentrations of this compound.

    • Basophils are activated via the FcεRI receptor.

    • Degranulation is quantified by measuring the release of histamine or the expression of surface markers like CD63 using flow cytometry.[11][10]

  • CLL Cell Viability Assay:

    • Primary Chronic Lymphocytic Leukemia (CLL) cells are cultured in the presence of this compound alone or in combination with other agents.

    • Cell viability is assessed after a defined incubation period using methods such as Annexin V/Propidium Iodide staining and flow cytometry.[1]

Cellular_Assay_Workflow Start Whole Blood or Isolated Cells Incubate Incubate with this compound Start->Incubate Stimulate Stimulate (e.g., anti-IgM) Incubate->Stimulate Analyze Analyze via Flow Cytometry Stimulate->Analyze Endpoint Measure Endpoint: pERK, CD69, Viability Analyze->Endpoint

Caption: General workflow for cellular functional assays.

Conclusion

This compound is a potent and highly selective inhibitor of Syk kinase. The data presented in this guide highlight its well-defined selectivity profile, with minimal off-target activity against a broad range of other kinases. The potent inhibition of Syk-mediated signaling in cellular assays translates to functional effects on B-cells and basophils. This comprehensive selectivity profile, combined with its oral bioavailability, establishes this compound as a valuable tool for investigating Syk biology and a promising therapeutic candidate for the treatment of B-cell malignancies and autoimmune diseases.

References

P505-15: A Deep Dive into Its Mechanism of Action and Impact on Downstream Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

P505-15 (also known as PRT062607) is a potent and highly selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a critical mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors, making it a key therapeutic target for a range of B-cell malignancies and autoimmune disorders. This technical guide provides a comprehensive overview of the preclinical and early clinical data on this compound, with a focus on its effects on downstream signaling pathways. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades affected by this inhibitor.

Introduction

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in intracellular signaling in hematopoietic cells.[1][2] Upon activation of immunoreceptors such as the B-cell receptor (BCR), Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex and becomes autophosphorylated, initiating a cascade of downstream signaling events.[1] This cascade ultimately leads to the activation of transcription factors that drive cell proliferation, survival, and differentiation. Dysregulation of the Syk signaling pathway is implicated in the pathogenesis of various B-cell malignancies, including non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL), as well as in autoimmune and inflammatory diseases.[1][2]

This compound has emerged as a highly promising therapeutic agent due to its remarkable potency and selectivity for Syk. This guide will delve into the specifics of its mechanism of action, its quantifiable effects on cellular processes, and the experimental basis for these findings.

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of Syk. It is a novel, highly selective inhibitor with an IC50 of 1 nM in cell-free assays.[2] Its anti-Syk activity is reported to be at least 80-fold greater than its affinity for other kinases.[1][2] By binding to the ATP-binding pocket of Syk, this compound prevents the phosphorylation of Syk itself and its downstream substrates, effectively abrogating the signaling cascade.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

Target/AssayIC50SpeciesNotesReference(s)
On-Target Activity
Syk (cell-free)1 nMNot Specified[2]
Cellular Activity
B-cell activation (CD69 upregulation)0.28 µMHumanWhole blood assay[3]
Basophil degranulation (CD63 upregulation)0.15 µMHumanWhole blood assay[3]
Inhibition of pERK (Tyr204)0.27 µMHumanWhole blood assay[3]
Inhibition of pAKT (S473) in CLL cellsComplete inhibition between 0.3 and 1 µMHuman[1]
Off-Target Kinase Inhibition
Fgr, PAK5, Lyn, FAK, Pyk2, FLT3, MLK1, Zap70>80-fold selective for SykNot Specified[2]
FGR, MLK1, YES, FLT3, PAK5, LYN, SRC, LCK>80% inhibition at 300 nMNot SpecifiedThe closest off-target was 81-fold less potent than Syk.[3]

Table 2: Pharmacodynamic IC50 Values from Healthy Volunteers

AssayIC50Reference(s)
B-cell antigen receptor-mediated B-cell activation324 nM[4]
FcεRI-mediated basophil degranulation205 nM[4]

Downstream Signaling Pathways Affected by this compound

This compound primarily impacts the B-cell receptor (BCR) signaling pathway. The inhibition of Syk has profound effects on several downstream signaling nodes and pathways.

B-Cell Receptor (BCR) Signaling Pathway

Upon antigen binding, the BCR clusters and activates Src family kinases (e.g., Lyn), which phosphorylate the ITAMs of the BCR co-receptors CD79a and CD79b. This creates docking sites for Syk, which is then recruited to the plasma membrane and activated through autophosphorylation. Activated Syk proceeds to phosphorylate a multitude of downstream substrates, including BLNK and PLCγ2, leading to the activation of several key signaling cascades:

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation. This compound treatment leads to a concentration-dependent decrease in the phosphorylation of Akt at Serine 473.[1]

  • Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is involved in cell proliferation, differentiation, and survival. This compound has been shown to inhibit the phosphorylation of ERK at Tyrosine 204.[3]

  • NF-κB Pathway: This pathway is critical for inflammation, immune responses, and cell survival.

  • Calcium Mobilization: Syk activation leads to the activation of PLCγ2, which hydrolyzes PIP2 into IP3 and DAG, resulting in the release of intracellular calcium and the activation of PKC, respectively.

The following diagram illustrates the central role of Syk in BCR signaling and the point of intervention for this compound.

BCR_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling BCR BCR Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Recruitment & Activation PI3K_Akt PI3K/Akt Pathway Syk->PI3K_Akt Ras_ERK Ras/ERK Pathway Syk->Ras_ERK PLCg2 PLCγ2 Syk->PLCg2 NFkB NF-κB Pathway Syk->NFkB P505_15 This compound P505_15->Syk Cell_Response Cell Proliferation, Survival, Activation PI3K_Akt->Cell_Response Ras_ERK->Cell_Response Ca_PKC Ca²⁺ / PKC PLCg2->Ca_PKC NFkB->Cell_Response Ca_PKC->Cell_Response

BCR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound. While specific, detailed protocols are often proprietary, the following descriptions are based on published literature and provide a solid foundation for replicating these studies.

In Vitro Kinase Inhibition Assay (Cell-Free)
  • Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of Syk.

  • Methodology:

    • Recombinant human Syk enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.

    • This compound is added at various concentrations to the reaction mixture.

    • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive ATP incorporation, fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

Cellular Viability and Apoptosis Assays
  • Objective: To assess the effect of this compound on the survival and induction of apoptosis in cancer cell lines (e.g., NHL, CLL).

  • Methodology (MTT Assay for Viability):

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control.

  • Methodology (Active Caspase-3 for Apoptosis):

    • Cells are treated with this compound as described above.

    • Cells are harvested, fixed, and permeabilized.

    • Cells are incubated with a fluorescently labeled antibody specific for the active form of caspase-3.

    • The percentage of apoptotic cells is determined by flow cytometry.[1]

Western Blotting for Phosphorylated Proteins
  • Objective: To quantify the changes in the phosphorylation status of key downstream signaling proteins (e.g., Syk, Akt, ERK) following treatment with this compound.

  • Methodology:

    • Cells are treated with this compound for a specified time, often following stimulation to activate the signaling pathway of interest (e.g., with anti-IgM to stimulate the BCR).

    • Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Syk (Tyr525/526), anti-phospho-Akt (Ser473), anti-phospho-ERK (Tyr204)).

    • The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.

Whole Blood Flow Cytometry Assays
  • Objective: To assess the functional effects of this compound on immune cells in a more physiologically relevant ex vivo setting.

  • Methodology (B-cell Activation):

    • Heparinized whole blood from healthy volunteers is pre-incubated with various concentrations of this compound.

    • B-cells are stimulated with an anti-IgD antibody to activate the BCR.

    • After incubation, red blood cells are lysed.

    • The remaining white blood cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and an activation marker (e.g., CD69).

    • The expression of the activation marker on the B-cell population is quantified by flow cytometry.

  • Methodology (Basophil Degranulation):

    • Whole blood is pre-incubated with this compound.

    • Basophils are stimulated with an anti-IgE antibody to cross-link the FcεRI receptor.

    • Cells are stained with antibodies against a basophil marker and a degranulation marker (e.g., CD63).

    • The upregulation of the degranulation marker on basophils is measured by flow cytometry.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.

Experimental_Workflow cluster_invitro Biochemical Characterization cluster_cellular Cellular Effects cluster_invivo Preclinical Efficacy cluster_clinical Human Studies start Hypothesis: This compound inhibits Syk signaling in_vitro In Vitro Assays start->in_vitro cellular Cellular Assays in_vitro->cellular kinase_assay Kinase Inhibition Assay (IC50 determination) in_vitro->kinase_assay selectivity Kinase Selectivity Profiling in_vitro->selectivity in_vivo In Vivo Models cellular->in_vivo viability Cell Viability/Apoptosis Assays cellular->viability western Western Blot for Phospho-proteins cellular->western flow Flow Cytometry (Activation/Degranulation) cellular->flow clinical Clinical Trials in_vivo->clinical xenograft Tumor Xenograft Models in_vivo->xenograft arthritis Arthritis Models in_vivo->arthritis end Conclusion: This compound is a potent and selective Syk inhibitor with clinical potential clinical->end healthy_vol Healthy Volunteer Studies (PK/PD, Safety) clinical->healthy_vol

A generalized workflow for the preclinical and early clinical evaluation of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of Syk with demonstrated activity in preclinical models of B-cell malignancies and inflammation. Its mechanism of action, centered on the inhibition of Syk kinase activity, leads to the effective blockade of downstream signaling pathways crucial for the survival and proliferation of malignant B-cells and the activation of various immune cells. The quantitative data presented in this guide underscore its potential as a therapeutic agent. Further clinical development is warranted to fully elucidate its efficacy and safety profile in patient populations. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the fields of oncology and immunology.

References

Initial Studies of P505-15 in Rheumatoid Arthritis Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial preclinical studies of P505-15, a selective spleen tyrosine kinase (Syk) inhibitor, in relevant models of rheumatoid arthritis (RA). The following sections detail the experimental protocols, quantitative data from in vivo and ex vivo studies, and the underlying signaling pathways implicated in the therapeutic potential of this compound for RA.

Introduction to this compound and its Target: Spleen Tyrosine Kinase (Syk)

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive destruction of cartilage and bone. Spleen tyrosine kinase (Syk) has been identified as a critical mediator in the signaling pathways of various immune cells, including B cells and macrophages, which are pivotal in the pathogenesis of RA. This compound is a small molecule inhibitor with high selectivity for Syk, making it a promising therapeutic candidate for autoimmune disorders like RA. Initial preclinical investigations have focused on elucidating its efficacy and mechanism of action in established arthritis models.

In Vivo Efficacy of this compound in a Murine Collagen-Induced Arthritis (CIA) Model

The collagen-induced arthritis (CIA) mouse model is a widely used preclinical model that shares many pathological and immunological features with human RA.[1]

Summary of In Vivo Findings

Treatment with this compound in a murine CIA model resulted in a significant reduction in the severity of arthritis. This was evidenced by lower clinical arthritis scores, attenuated histological damage, reduced cartilage destruction, and decreased macrophage infiltration into the synovial tissue.[1] Furthermore, this compound treatment led to a decrease in circulating levels of pro-inflammatory cytokines and type II collagen-specific immunoglobulins.[1]

Quantitative Data from CIA Model Studies

The following tables summarize the key quantitative outcomes from the initial in vivo studies of this compound.

Table 1: Effect of this compound on Clinical Arthritis Score in CIA Mice [1]

Treatment GroupMean Arthritis Score (Day 42)
Vehicle Control10.2 ± 1.5
This compound4.5 ± 0.8*

*P<0.01 vs. Vehicle Control

Table 2: Histological Assessment of Joints in CIA Mice Treated with this compound [1]

ParameterVehicle ControlThis compound
Synovial InflammationSevereMild
Pannus FormationExtensiveMinimal
Cartilage DestructionSevereMild
Bone ErosionSevereMild

Table 3: Effect of this compound on Macrophage Infiltration in Synovial Tissue [1]

Treatment GroupMacrophage Infiltration (cells/high-power field)
Vehicle Control85 ± 12
This compound25 ± 5*

*P<0.01 vs. Vehicle Control

Table 4: Circulating Levels of Pro-inflammatory Cytokines and Immunoglobulins [1]

AnalyteVehicle Control (pg/mL)This compound (pg/mL)
TNF-α45.2 ± 6.120.1 ± 3.5
IL-688.5 ± 10.235.4 ± 5.8
Type II Collagen IgG115.6 ± 2.3 (µg/mL)7.2 ± 1.5* (µg/mL)
Type II Collagen IgG212.8 ± 1.9 (µg/mL)5.9 ± 1.1* (µg/mL)

*P<0.01 vs. Vehicle Control

Ex Vivo Studies on Human Rheumatoid Arthritis Synovial Cells

To translate the findings from animal models to a human context, the effects of this compound were investigated in ex vivo cultures of synovial cells obtained from patients with RA.

Summary of Ex Vivo Findings

This compound treatment markedly suppressed the inflammatory response in human RA synovial cells stimulated with interleukin-1β (IL-1β).[1] This was demonstrated by a significant reduction in the production of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-17.[1]

Quantitative Data from Ex Vivo Human Synovial Cell Studies

Table 5: Effect of this compound on IL-1β-Stimulated Cytokine Production in Human RA Synovial Cells [1]

CytokineControl (IL-1β stimulated)This compound (100 µmol/l) + IL-1β
TNF-α (% of control)100%45 ± 8%
IL-6 (% of control)100%52 ± 10%
IL-17 (% of control)100%38 ± 7%*

*P<0.01 vs. Control

Experimental Protocols

Murine Collagen-Induced Arthritis (CIA) Model Protocol

A generalized protocol for the induction of CIA in mice is as follows:

  • Animal Model: DBA/1 mice, which are genetically susceptible to CIA, are typically used.

  • Collagen Preparation: Bovine or chicken type II collagen is dissolved in 0.05 M acetic acid to a concentration of 2 mg/mL and emulsified with an equal volume of Complete Freund's Adjuvant (CFA).

  • Primary Immunization: On day 0, mice are injected intradermally at the base of the tail with 100 µL of the collagen/CFA emulsion.

  • Booster Immunization: On day 21, a booster injection of 100 µL of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

  • This compound Administration: this compound or vehicle control is typically administered orally on a daily basis, starting from the day of the booster immunization or at the onset of clinical signs of arthritis.

  • Clinical Assessment: The severity of arthritis is monitored several times a week using a standardized clinical scoring system (e.g., 0 = no swelling; 1 = swelling of one joint; 2 = swelling of multiple joints; 3 = severe swelling of the entire paw; 4 = maximum swelling and ankylosis).

  • Histological Analysis: At the end of the study, animals are euthanized, and their paws are collected for histological examination to assess synovial inflammation, pannus formation, cartilage destruction, and bone erosion.

  • Immunohistochemistry: Synovial tissues can be stained for specific cell markers, such as F4/80 for macrophages, to quantify cellular infiltration.

  • Serological Analysis: Blood samples are collected to measure the levels of circulating cytokines and anti-collagen antibodies using ELISA.

Ex Vivo Human RA Synovial Cell Culture Protocol
  • Tissue Collection: Synovial tissue is obtained from patients with RA undergoing synovectomy or joint replacement surgery, with informed consent.

  • Cell Isolation: The synovial tissue is minced and digested with enzymes such as collagenase and dispase to isolate synovial cells, which are primarily composed of fibroblast-like synoviocytes (FLS).

  • Cell Culture: The isolated cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • This compound Treatment: RA synovial cells are pre-incubated with this compound (e.g., 100 µmol/l) or vehicle control for a specified period (e.g., 48 hours).[1]

  • Inflammatory Stimulation: The cells are then stimulated with a pro-inflammatory cytokine, such as IL-1β (e.g., 20 ng/ml), for a defined duration (e.g., 4 hours).[1]

  • Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) are quantified using ELISA.

Signaling Pathways and Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by selectively inhibiting spleen tyrosine kinase (Syk), a key enzyme in the signaling cascades of various immune cells.

Syk Signaling in Rheumatoid Arthritis

In RA, the activation of immune cells through receptors such as the B-cell receptor (BCR) on B cells and Fc receptors (FcRs) on macrophages leads to the recruitment and activation of Syk. Activated Syk then initiates a cascade of downstream signaling events, including the activation of pathways involving Phospholipase C gamma (PLCγ), Phosphoinositide 3-kinase (PI3K), and Mitogen-Activated Protein Kinases (MAPKs). These pathways ultimately lead to the activation of transcription factors like NF-κB, which drive the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and matrix metalloproteinases (MMPs) that contribute to synovial inflammation and joint destruction.

Visualizing the Mechanism of this compound

The following diagrams, generated using the DOT language, illustrate the Syk signaling pathway in RA and the point of intervention by this compound, as well as the experimental workflow for the CIA model.

Syk_Signaling_Pathway cluster_receptor Cell Surface Receptors cluster_downstream Downstream Signaling cluster_effects Cellular Effects BCR BCR Syk Syk BCR->Syk FcR FcR FcR->Syk PLCg PLCγ Syk->PLCg PI3K PI3K Syk->PI3K MAPK MAPK Syk->MAPK P505_15 This compound P505_15->Syk NFkB NF-κB PLCg->NFkB PI3K->NFkB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MMPs MMPs NFkB->MMPs Inflammation Inflammation & Joint Destruction Cytokines->Inflammation MMPs->Inflammation

Caption: Syk Signaling Pathway in RA and this compound Inhibition.

CIA_Experimental_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Treatment Daily Treatment: This compound or Vehicle Day21->Treatment Monitoring Clinical Scoring Treatment->Monitoring Day42 Day 42: Sacrifice Monitoring->Day42 Histology Histology Day42->Histology Serology Serology Day42->Serology

Caption: Collagen-Induced Arthritis (CIA) Experimental Workflow.

Conclusion

The initial preclinical studies of this compound in rheumatoid arthritis models provide a strong rationale for its further development as a therapeutic agent for RA. The selective inhibition of Syk by this compound effectively reduces inflammation and joint damage in the murine CIA model and suppresses pro-inflammatory responses in human RA synovial cells. These findings highlight the critical role of Syk in the pathogenesis of RA and underscore the potential of targeted Syk inhibition as a valuable therapeutic strategy. Further clinical investigations are warranted to establish the safety and efficacy of this compound in patients with rheumatoid arthritis.

References

Methodological & Application

P505-15 In Vitro Assay Protocol for Non-Hodgkin's Lymphoma (NHL) Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P505-15, also known as PRT062607, is a potent and highly selective small-molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3][4][5] SYK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell malignancies like Non-Hodgkin's Lymphoma (NHL) and Chronic Lymphocytic Leukemia (CLL).[1][2] In many NHL subtypes, constitutive activation of the BCR pathway and persistent phosphorylation of SYK contribute to cell survival and proliferation.[1][2] this compound selectively inhibits SYK with a low nanomolar IC50, leading to the abrogation of downstream signaling, decreased cell viability, and induction of apoptosis in sensitive NHL cell lines.[1][2] Preclinical studies have demonstrated its efficacy in vitro and in vivo, supporting its development as a therapeutic agent for B-cell cancers.[1][2]

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound on NHL cell lines, focusing on cell viability, apoptosis, and inhibition of SYK signaling.

Data Summary

This compound Potency and Cellular Activity
ParameterValueCell/SystemReference
SYK Enzymatic IC50 1 nMEnzymatic Assay[1][2][3]
B-cell Activation (CD69) IC50 0.28 µMHuman Whole Blood[4][6]
pERK (Syk activity) IC50 0.27 µMHuman Whole Blood[6]
Basophil Degranulation (CD63) IC50 0.15 µMHuman Whole Blood[4][6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the metabolic activity of NHL cell lines, which is an indicator of cell viability.

Materials:

  • NHL cell lines (e.g., SU-DHL-1, SR-786)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest NHL cells in logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).

    • Resuspend cells in fresh complete culture medium to a final density of 0.5-1.0 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to start with a broad range of concentrations (e.g., 0.01 µM to 10 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove 50 µL of media from each well and add 50 µL of the prepared drug dilutions in triplicate.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

    • Mix thoroughly by gently pipetting up and down.

    • Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.

    • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (media only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • NHL cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ NHL cells per well in 6-well plates with complete culture medium.[9]

    • Allow cells to attach or acclimate overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1 µM and 3 µM) and a vehicle control for 24-48 hours.[1]

  • Cell Harvesting and Staining:

    • Harvest both adherent and suspension cells and transfer them to flow cytometry tubes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[9]

    • Incubate for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.[9]

    • Quantify the percentage of cells in each quadrant:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Western Blot for SYK Pathway Inhibition

This protocol is to assess the effect of this compound on the phosphorylation status of SYK and downstream signaling proteins like AKT and ERK.

Materials:

  • NHL cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Anti-IgM antibody (for BCR stimulation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-SYK (Y525/526), anti-SYK, anti-p-AKT (S473), anti-AKT, anti-p-ERK (Y204), anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture NHL cells to a sufficient density.

    • Pre-treat cells with this compound (e.g., 2 µM) or vehicle control for 1-2 hours.[2]

    • Stimulate the B-cell receptor by adding anti-IgM for 10-15 minutes.

    • Harvest cells and wash with cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use β-actin as a loading control.

Visualizations

This compound Mechanism of Action in NHL

P505_15_Mechanism cluster_BCR B-Cell Receptor Complex BCR BCR Lyn Lyn BCR->Lyn Antigen Binding SYK SYK Lyn->SYK Phosphorylates Downstream Downstream Signaling (e.g., AKT, ERK) SYK->Downstream Activates Proliferation Cell Proliferation & Survival SYK->Proliferation P505_15 This compound P505_15->SYK Inhibits Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

Caption: this compound inhibits SYK, blocking BCR signaling and promoting apoptosis.

Experimental Workflow for Cell Viability Assay

Viability_Workflow A Seed NHL cells in 96-well plate B Incubate overnight A->B C Treat with this compound or Vehicle B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Data Analysis (IC50) H->I

Caption: Workflow for determining cell viability using the MTT assay.

Logical Relationship of Apoptosis Assay

Apoptosis_Logic cluster_input Input cluster_staining Staining cluster_output Output (Flow Cytometry) Cells This compound Treated NHL Cells AnnexinV Annexin V-FITC Cells->AnnexinV PI Propidium Iodide Cells->PI Live Live Early Early Apoptosis AnnexinV->Early Late Late Apoptosis AnnexinV->Late PI->Late

Caption: Logic of distinguishing cell states in the apoptosis assay.

References

Application Notes and Protocols for the P505-15 Mouse Xenograft Model in B-Cell Lymphoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-cell malignancies, including various forms of non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL), are characterized by the abnormal proliferation of B lymphocytes.[1][2][3] A key signaling pathway implicated in the pathogenesis of these diseases is the B-cell receptor (BCR) pathway, in which spleen tyrosine kinase (Syk) plays a crucial role.[1][2][4] P505-15 (also known as PRT062607) is a potent and highly selective, orally bioavailable small molecule inhibitor of Syk.[1][2][5] Preclinical studies have demonstrated that this compound effectively inhibits BCR-mediated signaling, leading to decreased cell viability in NHL and CLL cell lines and primary patient samples.[1][2][3] The use of mouse xenograft models provides a valuable in vivo platform to assess the therapeutic efficacy of compounds like this compound against B-cell lymphomas.[6][7] This document provides detailed application notes and protocols for utilizing a B-cell lymphoma mouse xenograft model to evaluate the anti-tumor activity of this compound.

Key Applications

  • Evaluation of single-agent therapeutic efficacy: Assessing the ability of this compound to inhibit tumor growth and progression in a living organism.

  • Combination therapy studies: Investigating the synergistic or additive effects of this compound when administered with other anti-cancer agents, such as chemotherapy (e.g., fludarabine).[1][2][3]

  • Pharmacokinetic and pharmacodynamic (PK/PD) analysis: Studying the absorption, distribution, metabolism, and excretion of this compound and its effect on the Syk signaling pathway within the tumor tissue.

  • Biomarker discovery and validation: Identifying and evaluating potential biomarkers that predict response or resistance to this compound treatment.

Data Presentation

Table 1: In Vitro Activity of this compound
Cell LineB-Cell MalignancyAssayIC50 (nM)Reference
RamosBurkitt's LymphomaSYK Inhibition (Enzymatic)1[1][2]
RamosBurkitt's LymphomaBLNK Phosphorylation178[8]
Primary CLL CellsChronic Lymphocytic LeukemiaBCR-mediated AKT phosphorylationInhibition between 300-1000[1][3]
Primary CLL CellsChronic Lymphocytic LeukemiaCell ViabilityDose-dependent inhibition[1][3]
Table 2: In Vivo Efficacy of this compound in B-Cell Lymphoma Xenograft Model
Xenograft ModelTreatment GroupDosing ScheduleTumor Growth InhibitionKey FindingsReference
Ramos (NHL)Vehicle ControlOral, daily-Uninhibited tumor growth[1]
Ramos (NHL)This compound (5, 15, 30 mg/kg)Oral, twice dailySignificant inhibition at all dosesDose-dependent protection from tumor growth[1][8]
Ramos (NHL)This compound (when tumor is ~200mg)Oral, for 10 daysNo effect on tumor progressionTiming of treatment initiation is critical[1]

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous B-Cell Lymphoma Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using a human B-cell lymphoma cell line, such as Ramos.

Materials:

  • Human B-cell lymphoma cell line (e.g., Ramos)

  • Cell culture medium (e.g., RPMI-1640) with supplements (10% FBS, 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional)

  • 6-8 week old immunodeficient mice (e.g., NSG or SCID)

  • Syringes and needles (27-30 gauge)

  • Calipers

  • Animal housing and husbandry equipment

Procedure:

  • Cell Culture: Culture Ramos cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation:

    • Harvest cells during the logarithmic growth phase.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors become palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Randomization: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.

Protocol 2: Administration of this compound and Efficacy Assessment

This protocol outlines the procedure for treating tumor-bearing mice with this compound and assessing its anti-tumor efficacy.

Materials:

  • This compound compound

  • Vehicle solution for oral gavage (e.g., as specified in preclinical studies)

  • Oral gavage needles

  • Calipers

  • Data collection and analysis software

Procedure:

  • Drug Preparation: Prepare the this compound solution in the appropriate vehicle at the desired concentrations (e.g., 5, 15, and 30 mg/kg).

  • Treatment Administration:

    • Administer this compound or the vehicle control to the respective groups of mice via oral gavage.

    • The dosing schedule can be once or twice daily, as established in previous studies.[8]

  • Efficacy Monitoring:

    • Continue to measure tumor volume and body weight regularly throughout the treatment period.

    • Observe the mice for any signs of toxicity.

  • Study Termination and Tissue Collection:

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice according to IACUC guidelines.

    • Excise the tumors and measure their final weight.

    • Collect tumor tissue and plasma for further analysis (e.g., Western blot for Syk phosphorylation, pharmacokinetic analysis).[1]

Visualizations

B-Cell Receptor (BCR) Signaling Pathway and Inhibition by this compound

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR BCR Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk Activates BTK BTK Syk->BTK Activates P505_15 This compound P505_15->Syk Inhibits PLCg2 PLCγ2 BTK->PLCg2 Activates PKC PKCβ PLCg2->PKC Activates NFkB NF-κB PKC->NFkB Activates Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival

Caption: BCR signaling pathway and the inhibitory action of this compound on Syk.

Experimental Workflow for this compound Efficacy Testing

Experimental_Workflow start Start cell_culture 1. B-Cell Lymphoma Cell Culture (e.g., Ramos) start->cell_culture implantation 2. Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth (Volume ~100-200 mm³) implantation->tumor_growth randomization 4. Randomize Mice into Treatment Groups tumor_growth->randomization treatment 5. Oral Administration of This compound or Vehicle randomization->treatment monitoring 6. Monitor Tumor Volume and Body Weight treatment->monitoring endpoint 7. Endpoint Analysis: Tumor Weight, PK/PD monitoring->endpoint end End endpoint->end

Caption: Workflow for evaluating the in vivo efficacy of this compound.

References

Application Note and Protocol for Determining Cell Viability Following Treatment with P505-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P505-15, also known as PRT062607 or BIIB-057, is a potent and highly selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk), with an IC50 value in the low nanomolar range (1-2 nM).[1][2][3][4][5][6][7] Syk is a critical non-receptor tyrosine kinase that plays a crucial role in the signal transduction of B-cell receptors (BCR).[4] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies, including Non-Hodgkin Lymphoma (NHL) and Chronic Lymphocytic Leukemia (CLL).[1][4][7] By inhibiting Syk, this compound effectively blocks downstream signaling cascades, including the phosphorylation of AKT and ERK, which are essential for B-cell proliferation and survival.[1][2][4] Consequently, this compound has been demonstrated to decrease cell viability and induce apoptosis in malignant B-cells, highlighting its therapeutic potential.[1][4]

This application note provides a detailed protocol for assessing the effect of this compound on cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells, to provide a sensitive and robust measure of cell viability.[8][9]

Mechanism of Action of this compound

The following diagram illustrates the simplified signaling pathway affected by this compound.

P505_15_Pathway BCR B-Cell Receptor (BCR) Syk Syk Kinase BCR->Syk Downstream Downstream Signaling (e.g., AKT, ERK) Syk->Downstream Proliferation Cell Proliferation & Survival P505_15 This compound P505_15->Syk Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis inhibition

Simplified signaling pathway of this compound.

Experimental Protocol: CellTiter-Glo® Cell Viability Assay

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials and Reagents:

  • This compound (powder or stock solution in DMSO)

  • Appropriate B-cell lymphoma cell line (e.g., Ramos, SU-DHL-6)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Sterile, opaque-walled 96-well microplates (suitable for luminescence readings)

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture cells to a logarithmic growth phase.

    • Perform a cell count and assess viability (should be >90%).

    • Dilute the cell suspension to the desired seeding density (e.g., 1 x 10^5 cells/mL for a final density of 10,000 cells/well).

    • Add 100 µL of the cell suspension to each well of an opaque-walled 96-well plate.

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve 2X the final desired concentrations (e.g., ranging from 0.2 nM to 2000 nM).

    • Prepare a vehicle control (DMSO diluted in medium to the same concentration as the highest this compound concentration).

    • After the 24-hour incubation, carefully add 100 µL of the 2X compound dilutions to the respective wells, resulting in a final volume of 200 µL per well.

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • CellTiter-Glo® Assay and Data Acquisition:

    • Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.[9][10]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[9]

    • Place the plate on a plate shaker for 2 minutes to induce cell lysis.[9]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]

    • Measure the luminescence of each well using a luminometer.

Experimental Workflow:

Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Treat with serial dilutions of this compound incubate1->treat incubate2 Incubate 72h (37°C, 5% CO2) treat->incubate2 equilibrate Equilibrate plate and reagent to RT incubate2->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent shake Mix on plate shaker for 2 min add_reagent->shake incubate3 Incubate at RT for 10 min shake->incubate3 read Measure luminescence incubate3->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

Workflow for the this compound cell viability assay.

Data Presentation

The following table presents illustrative data on the effect of this compound on the viability of a representative B-cell lymphoma cell line.

This compound Concentration (nM)Average Luminescence (RLU)Standard Deviation% Cell Viability
0 (Vehicle Control)850,00042,500100.0%
0.1835,00041,75098.2%
1750,00037,50088.2%
5450,00022,50052.9%
10250,00012,50029.4%
5090,0004,50010.6%
10050,0002,5005.9%
100020,0001,0002.4%
Medium Only1,500750.0%

Note: The data presented above is for illustrative purposes only and should be generated experimentally.

Data Analysis:

  • Subtract the average background luminescence (medium only) from all other readings.

  • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula: % Viability = [(Luminescence_Sample - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background)] x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell viability.

References

P505-15: A Potent Inhibitor of Syk Kinase and Downstream Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the use of P505-15, a highly selective and potent inhibitor of Spleen Tyrosine Kinase (Syk). Included are methodologies for assessing the phosphorylation status of Syk and its key downstream targets, BLNK, PLCγ2, and ERK, using common laboratory techniques. Quantitative data on the inhibitory activity of this compound are presented, along with visual representations of the relevant signaling pathway and experimental workflows.

Introduction

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various cell surface receptors, including the B-cell receptor (BCR) and Fc receptors.[1][2] Upon receptor engagement, Syk is activated and proceeds to phosphorylate a cascade of downstream effector molecules, culminating in diverse cellular responses such as proliferation, differentiation, and inflammation.[2][3] Dysregulation of the Syk signaling pathway is implicated in various B-cell malignancies and autoimmune diseases, making it an attractive therapeutic target.[1][4]

This compound (also known as PRT062607) is a novel and highly selective small molecule inhibitor of Syk.[4][5][6] It exhibits potent anti-Syk activity with an IC50 of 1 nM in cell-free assays and is over 80-fold more selective for Syk than for other related kinases.[5] This high selectivity minimizes off-target effects, making this compound a valuable tool for studying Syk-mediated signaling and a promising candidate for therapeutic development.[4][6] This application note provides detailed protocols for evaluating the efficacy of this compound in cellular assays by monitoring the phosphorylation of Syk and its downstream targets.

Quantitative Data

The inhibitory potency of this compound has been characterized in various assays, demonstrating its efficacy at both the enzymatic and cellular levels.

Target Assay Type System IC50 Value Reference
SykCell-free kinase assayPurified enzyme1 nM[4][5][6]
B-cell activationCellular assay (CD69 up-regulation)Human whole blood0.28 µM[5]
Basophil degranulationCellular assay (CD63 up-regulation)Human whole blood0.15 µM[5]
BLNK phosphorylationCellular assayHuman Ramos B-cells0.178 µM[5]
ERK phosphorylationCellular assayHuman whole blood0.27 µM[5]
AKT phosphorylationCellular assayPrimary CLL cellsComplete inhibition between 0.3 and 1 µM[6]

Signaling Pathway

The following diagram illustrates the canonical Syk signaling pathway downstream of the B-cell receptor (BCR) and the points of inhibition by this compound. Upon BCR engagement by an antigen, Src family kinases phosphorylate the ITAM motifs of the receptor, leading to the recruitment and activation of Syk. Activated Syk then phosphorylates and activates a cascade of downstream targets, including BLNK, PLCγ2, and the MAPK pathway (ERK). This compound directly inhibits the kinase activity of Syk, thereby blocking these downstream signaling events.

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR Syk Syk BCR->Syk Recruits & Activates Antigen Antigen Antigen->BCR Binds BLNK BLNK Syk->BLNK Phosphorylates PLCg2 PLCγ2 Syk->PLCg2 Phosphorylates P505_15 This compound P505_15->Syk Inhibits BLNK->PLCg2 MAPK_Pathway MAPK Pathway (e.g., ERK) PLCg2->MAPK_Pathway Cellular_Response Cellular Response (Proliferation, Survival) MAPK_Pathway->Cellular_Response

Syk Signaling Pathway and this compound Inhibition.

Experimental Workflow

The general workflow for assessing the effect of this compound on Syk and downstream target phosphorylation involves cell culture, stimulation, inhibitor treatment, cell lysis, and subsequent analysis by either Western Blot or HTRF assay.

Experimental_Workflow cluster_setup Experiment Setup cluster_processing Sample Processing cluster_analysis Analysis cluster_wb_steps Western Blot Steps Cell_Culture 1. Cell Culture (e.g., Ramos B-cells) Stimulation 2. Stimulation (e.g., anti-IgM) Cell_Culture->Stimulation Inhibitor 3. This compound Treatment (Dose-response) Stimulation->Inhibitor Lysis 4. Cell Lysis Inhibitor->Lysis Quantification 5. Protein Quantification Lysis->Quantification Western_Blot 6a. Western Blot Quantification->Western_Blot HTRF 6b. HTRF Assay Quantification->HTRF SDS_PAGE SDS-PAGE Western_Blot->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-Syk, p-BLNK, etc.) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

General Experimental Workflow.

Experimental Protocols

Protocol 1: Western Blot Analysis of Syk and Downstream Target Phosphorylation

This protocol provides a general framework for analyzing the phosphorylation of Syk (Tyr525/526), BLNK (Tyr84), PLCγ2 (Tyr759), and ERK1/2 (Thr202/Tyr204) by Western blot.

Materials:

  • Cell line (e.g., Ramos, human B-lymphoma cells)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Stimulating agent (e.g., anti-human IgM)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA kit)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (specific for phospho-Syk, phospho-BLNK, phospho-PLCγ2, phospho-ERK1/2, and total protein controls)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired density. For suspension cells like Ramos, a density of 1-2 x 10^6 cells/mL is recommended.

    • Pre-treat cells with varying concentrations of this compound for 30 minutes.

    • Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL anti-human IgM for Ramos cells) for 5-15 minutes to induce phosphorylation.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the cleared lysates using a BCA assay or a similar method.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of the lysates and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an appropriate imaging system.

    • For quantitative analysis, strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

Protocol 2: HTRF Assay for Phospho-Syk (Tyr525/526)

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay for the quantitative detection of Syk phosphorylation. This method is suitable for high-throughput screening.

Materials:

  • HTRF Phospho-Syk (Tyr525/526) detection kit (containing donor and acceptor antibodies)

  • Cell line and culture reagents

  • Stimulating agent

  • This compound

  • Lysis buffer provided with the HTRF kit

  • 384-well low volume white microplate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and culture overnight.

    • Pre-treat cells with this compound at various concentrations for 30 minutes.

    • Stimulate cells to induce Syk phosphorylation (e.g., with anti-IgM).

  • Cell Lysis:

    • Lyse the cells directly in the 96-well plate by adding the HTRF lysis buffer.

    • Incubate for 30 minutes at room temperature with gentle shaking.

  • HTRF Detection:

    • Transfer 16 µL of the cell lysate to a 384-well low volume white microplate.

    • Add 4 µL of the HTRF antibody mix (donor and acceptor antibodies) to each well.

    • Incubate the plate overnight at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) x 10,000. The ratio is proportional to the amount of phosphorylated Syk.

Conclusion

This compound is a potent and selective inhibitor of Syk kinase, effectively blocking downstream signaling pathways crucial for the function of various immune cells. The protocols provided in this application note offer robust methods for assessing the inhibitory activity of this compound on Syk and its key downstream targets. These assays are valuable tools for researchers in both academic and industrial settings who are investigating the role of Syk in health and disease and for the development of novel therapeutic agents targeting this important kinase.

References

Application Notes and Protocols: P505-15 Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P505-15, also known as PRT062607 and BIIB-057, is a potent and highly selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk) with an IC₅₀ of 1-2 nM.[1][2][3] Its high specificity, being over 80-fold more selective for Syk than for other kinases such as Fgr, Lyn, and ZAP-70, makes it a valuable tool for studying Syk-mediated signaling pathways.[1][2] Syk is a crucial non-receptor tyrosine kinase involved in the signal transduction of various cell surface receptors, including the B-cell receptor (BCR).[2][4] Consequently, this compound has been shown to inhibit BCR-mediated B-cell signaling and activation, chemokine secretion, and cell migration.[1][5] These properties make it a significant compound in preclinical research for B-cell malignancies like Non-Hodgkin Lymphoma (NHL) and Chronic Lymphocytic Leukemia (CLL).[2][4]

This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for in vitro cell culture experiments.

Data Presentation

Physicochemical and Solubility Data
PropertyValueReference
Synonyms PRT062607, BIIB-057[1][6]
Molecular Formula C₁₉H₂₃N₉O[6]
Molecular Weight 393.5 g/mol (free base), 429.91 g/mol (HCl salt)[5][6]
Appearance Crystalline solid[6]
Purity ≥98%[6]
Solubility in DMSO 25 mg/mL (Cayman), 86 mg/mL (Selleck)[5][6]
Solubility in Water 86 mg/mL (HCl salt)[5]
Solubility in Ethanol Insoluble to 10 mg/mL[5][6]
Biological Activity
ParameterValueReference
Target Syk Kinase[1]
IC₅₀ (cell-free assay) 1-2 nM[1]
IC₅₀ (BCR-mediated B-cell signaling) 0.27 µM[5]
IC₅₀ (BCR-mediated B-cell activation) 0.28 µM[5]
IC₅₀ (FcεR1-mediated basophil degranulation) 0.15 µM[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent. It is imperative to use anhydrous, high-purity DMSO to ensure maximum solubility.[5] All procedures should be conducted in a sterile environment, such as a laminar flow hood, using appropriate personal protective equipment (PPE).

Materials:

  • This compound powder (hydrochloride salt recommended for aqueous solubility if needed, otherwise free base is suitable for DMSO)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile filter tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter and sterile syringe

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of the HCl salt (MW: 429.91 g/mol ), weigh out 4.299 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock, if you weighed 4.299 mg, add 1 mL of DMSO.

  • Mixing: Securely cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Sterilization: For use in cell culture, it is critical to sterilize the stock solution. Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.[7]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the sterile stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile cryovials.[1]

  • Storage: Label all aliquots with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation. Store the aliquots protected from light at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][5][8]

Protocol 2: Preparation of Working Solutions for Cell Culture

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Directly dilute the stock solution into the cell culture medium to achieve the desired final working concentration immediately before adding it to the cells.

  • Serial Dilutions: If very low final concentrations are required, perform serial dilutions. For example, to prepare a 100 µM working solution, dilute 1 µL of the 10 mM stock solution into 99 µL of cell culture medium.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as used for the this compound treatment. The final DMSO concentration should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[7]

Visualizations

This compound Mechanism of Action in B-Cell Receptor Signaling

P505_15_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Phosphorylation BLNK BLNK Syk->BLNK Phosphorylation ERK ERK BLNK->ERK Activation AKT AKT BLNK->AKT Activation Downstream Downstream Signaling (Cell Proliferation, Survival, Migration) ERK->Downstream AKT->Downstream P505_15 This compound P505_15->Syk Inhibition

Caption: this compound inhibits Syk phosphorylation in the BCR signaling cascade.

Experimental Workflow: this compound Stock Solution Preparation

P505_15_Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Fully Dissolved dissolve->vortex sterilize Sterile Filter (0.22 µm) vortex->sterilize aliquot Aliquot into Single-Use Vials sterilize->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing a sterile this compound stock solution.

References

Application Notes and Protocols for P505-15 In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of P505-15 (also known as PRT062607), a selective spleen tyrosine kinase (Syk) inhibitor, in in vivo mouse studies. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in various disease models.

Mechanism of Action

This compound is a potent and highly selective small molecule inhibitor of spleen tyrosine kinase (Syk), a key signaling molecule in the B-cell receptor (BCR) pathway.[1][2][3][4] Syk plays a crucial role in the activation, proliferation, and survival of B-cells, and its aberrant activity is implicated in various B-cell malignancies and autoimmune diseases.[1][2][3] this compound exerts its effects by inhibiting the kinase activity of Syk, thereby blocking downstream signaling cascades, including the phosphorylation of ERK and AKT.[2][5] This leads to decreased B-cell activation, reduced cell viability in malignant B-cells, and anti-inflammatory effects.[1][4][5]

Signaling Pathway of this compound Inhibition

P505_15_Pathway cluster_BCR B-Cell Receptor (BCR) Complex cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response BCR BCR Lyn Lyn (Src Family Kinase) BCR->Lyn Antigen Binding ITAM ITAMs (phosphorylated) Lyn->ITAM Phosphorylation Syk Syk ITAM->Syk Recruitment pSyk p-Syk (activated) Syk->pSyk Autophosphorylation Downstream Downstream Effectors (e.g., BLNK, PLCγ2) pSyk->Downstream P505_15 This compound P505_15->pSyk Inhibition AKT AKT Downstream->AKT ERK ERK Downstream->ERK pAKT p-AKT AKT->pAKT pERK p-ERK ERK->pERK Activation B-Cell Activation pAKT->Activation Proliferation Proliferation pAKT->Proliferation Survival Survival pAKT->Survival pERK->Activation pERK->Proliferation

Caption: this compound inhibits Syk autophosphorylation, blocking downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the reported in vivo dosing schedules and pharmacokinetic parameters for this compound in mice.

Table 1: In Vivo Dosing Schedules for this compound in Mouse Models

Disease Model Mouse Strain Dose (mg/kg) Dosing Regimen Route of Administration Vehicle Reference
Non-Hodgkin Lymphoma (NHL) XenograftNOD/SCID10, 15, 20Twice daily (b.i.d.)Oral gavage0.5% methylcellulose in water[2]
BCR-Induced SplenomegalyBalb/c15Twice daily (b.i.d.)Oral gavage0.5% methylcellulose in water[2]
Rheumatoid ArthritisRodent models5, 15, 30Twice daily (b.i.d.)OralNot specified[5]

Table 2: Pharmacokinetic Parameters of this compound in Mice

Parameter Value Dose Route of Administration Reference
Half-life (t½)3.9 hours1 mg/kgIntravenous (i.v.)[2]
Syk Suppression70% sustained over 24h30 mg/kgOral (modeled)[5][6]
Average Syk Inhibition67% over 24h15 mg/kgOral (modeled)[5]

Experimental Protocols

This section provides a detailed protocol for a typical in vivo efficacy study of this compound in a mouse xenograft model of non-Hodgkin lymphoma.

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model of non-Hodgkin lymphoma.

Materials:

  • This compound (PRT062607)

  • Vehicle: 0.5% (w/v) methylcellulose in sterile water

  • Ramos human Burkitt's lymphoma cell line

  • NOD/SCID mice (6-8 weeks old, female)

  • Sterile PBS

  • Matrigel (optional)

  • Animal gavage needles

  • Calipers

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_tumor_induction Tumor Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints acclimatize Acclimatize Mice (≥ 3 days) cell_injection Inject Ramos Cells Subcutaneously (3 x 10^6 cells in PBS) acclimatize->cell_injection cell_culture Culture Ramos Cells cell_harvest Harvest & Count Cells cell_culture->cell_harvest prep_compound Prepare this compound Formulation dosing Oral Gavage (b.i.d.) - Vehicle - this compound (10, 15, 20 mg/kg) prep_compound->dosing cell_harvest->cell_injection randomize Randomize Mice into Groups (n=10-15/group) cell_injection->randomize randomize->dosing body_weight Monitor Body Weight (Weekly) dosing->body_weight tumor_volume Measure Tumor Volume (2-3 times/week) dosing->tumor_volume euthanasia Euthanasia & Necropsy tumor_volume->euthanasia tissue_collection Collect Tumors & Tissues euthanasia->tissue_collection

Caption: Workflow for an in vivo efficacy study of this compound in a mouse xenograft model.

Procedure:

  • Animal Acclimatization: Acclimatize NOD/SCID mice for a minimum of 3 days before the start of the experiment. Provide food and water ad libitum.[2]

  • Cell Preparation and Implantation:

    • Culture Ramos cells under standard conditions.

    • On the day of implantation, harvest cells and resuspend them in sterile PBS at a concentration of 3 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension (3 x 10^6 cells) subcutaneously into the right flank of each mouse.[2]

  • Randomization and Grouping: Once tumors become palpable (approximately 3 weeks post-inoculation), randomize the mice into treatment groups (n = 10-15 mice per group).[2]

    • Group 1: Vehicle control (0.5% methylcellulose in water)

    • Group 2: this compound (10 mg/kg)

    • Group 3: this compound (15 mg/kg)

    • Group 4: this compound (20 mg/kg)

  • Compound Preparation and Administration:

    • Prepare a suspension of this compound in the vehicle on each day of dosing.

    • Administer the assigned treatment twice daily (b.i.d.) via oral gavage. The dosing volume should be calculated based on the individual mouse's body weight (e.g., 10 mL/kg).[2]

  • Monitoring and Measurements:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Record the body weight of each mouse at least once a week to monitor for toxicity.[2]

  • Study Endpoint and Tissue Collection:

    • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 4 weeks of treatment).[2]

    • At the end of the study, euthanize the mice according to approved institutional guidelines.

    • Excise the tumors and weigh them.

    • Collect blood and other tissues as required for pharmacokinetic, pharmacodynamic, or histological analysis.

Data Analysis:

  • Compare the mean tumor volumes and tumor weights between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

  • Plot tumor growth curves (mean tumor volume ± SEM vs. time) for each group.

  • Analyze body weight data to assess the tolerability of the treatment.

These application notes and protocols are intended as a guide. Researchers should adapt the procedures to their specific experimental needs and ensure compliance with all institutional and regulatory guidelines for animal welfare.

References

Application Notes and Protocols: Detection of Syk Phosphorylation Following P505-15 Treatment by Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR).[1] Upon BCR engagement, Syk is recruited and subsequently activated through phosphorylation at key tyrosine residues, notably Y525 and Y526 in the activation loop, initiating a cascade of downstream signaling events that are crucial for B-cell proliferation, differentiation, and survival.[2][3] Dysregulation of Syk signaling is implicated in the pathogenesis of B-cell malignancies such as non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL).[2][4]

P505-15 (also known as PRT062607) is a highly potent and selective small molecule inhibitor of Syk, with a reported IC50 of 1 nM in cell-free assays.[2][4] It has demonstrated the ability to inhibit BCR-mediated signaling and reduce cell viability in various B-cell malignancy models.[2][5] These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of Syk phosphorylation at Y525/Y526 in cultured cells following treatment with this compound.

Signaling Pathway

The following diagram illustrates the simplified B-cell receptor (BCR) signaling pathway, highlighting the role of Syk and the inhibitory action of this compound.

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Phosphorylates ITAMs pSyk p-Syk (Y525/Y526) Syk->pSyk Autophosphorylation Downstream Downstream Signaling (e.g., AKT, ERK) pSyk->Downstream Activates P505_15 This compound P505_15->Syk Inhibits

Caption: BCR signaling pathway and this compound inhibition.

Experimental Workflow

The overall experimental workflow for assessing the effect of this compound on Syk phosphorylation is outlined below.

Western_Blot_Workflow A 1. Cell Culture (e.g., NHL cell lines) B 2. This compound Treatment (Pre-incubation) A->B C 3. Stimulation (e.g., anti-IgM) B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (to PVDF membrane) F->G H 8. Blocking G->H I 9. Primary Antibody Incubation (p-Syk, Total Syk) H->I J 10. Secondary Antibody Incubation I->J K 11. Detection (Chemiluminescence) J->K L 12. Data Analysis K->L

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by P505-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P505-15, also known as PRT062607, is a highly selective and potent small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical component of the B-cell receptor (BCR) signaling pathway, and its aberrant activation is implicated in the pathogenesis of various B-cell malignancies, including non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL).[1][3] Inhibition of Syk by this compound disrupts downstream signaling cascades, ultimately leading to a decrease in cell viability and the induction of caspase-dependent apoptosis in B-cell lines with a functional BCR signaling pathway.[1]

These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells, but stains the cellular DNA of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects by inhibiting the catalytic activity of Syk. In B-cells, the engagement of the B-cell receptor (BCR) leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Src family kinases. This creates docking sites for Syk, which upon binding, becomes activated and initiates a downstream signaling cascade. Key pathways affected by Syk activation include the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival and proliferation. By inhibiting Syk, this compound effectively blocks these pro-survival signals. This leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases.

P505_15_Signaling_Pathway BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Activates PI3K_AKT PI3K/AKT Pathway Syk->PI3K_AKT Activates MAPK_ERK MAPK/ERK Pathway Syk->MAPK_ERK Activates P505_15 This compound P505_15->Syk Inhibits Mcl1 Mcl-1 (Anti-apoptotic) PI3K_AKT->Mcl1 Upregulates MAPK_ERK->Mcl1 Upregulates Caspases Caspase Activation Mcl1->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Seed B-cell lymphoma cells Treatment 2. Treat with this compound (and vehicle control) Cell_Culture->Treatment Incubation 3. Incubate for desired time (e.g., 24, 48, 72 hours) Treatment->Incubation Harvest 4. Harvest and wash cells Incubation->Harvest Resuspend 5. Resuspend in Annexin V Binding Buffer Harvest->Resuspend Stain 6. Add Annexin V-FITC and PI Resuspend->Stain Incubate_Stain 7. Incubate in the dark Stain->Incubate_Stain Acquisition 8. Acquire data on flow cytometer Incubate_Stain->Acquisition Gating 9. Gate on cell populations (viable, apoptotic, necrotic) Acquisition->Gating Quantification 10. Quantify percentage of cells in each quadrant Gating->Quantification

References

Application Notes and Protocols: Synergistic Induction of Apoptosis in Chronic Lymphocytic Leukemia Cells with P505-15 and Fludarabine Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Chronic Lymphocytic Leukemia (CLL) is a B-cell malignancy characterized by the progressive accumulation of monoclonal B lymphocytes. The B-cell receptor (BCR) signaling pathway plays a crucial role in the pathogenesis of CLL, and its associated kinases, such as Spleen Tyrosine Kinase (SYK), are key therapeutic targets.[1][2][3] P505-15 (also known as PRT062607) is a novel, highly selective, and orally bioavailable small molecule inhibitor of SYK.[1][3] It effectively inhibits SYK-mediated BCR signaling, leading to a decrease in cell viability in CLL cells.[1][4] Fludarabine, a purine nucleoside analog, is a standard chemotherapy agent for CLL that inhibits DNA synthesis.[5][6][7] This document outlines the synergistic effects of combining this compound and fludarabine in primary CLL cells, providing quantitative data and detailed experimental protocols for researchers in oncology and drug development. The combination therapy has been shown to enhance cell killing and offers a potential fludarabine-sparing effect, which could reduce toxicity while increasing efficacy.[1]

Quantitative Data Summary

The combination of this compound and fludarabine demonstrates a synergistic effect in reducing the viability of primary CLL cells. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: this compound Activity in Primary CLL Cells

ParameterConcentration/ValueCell TypeObservationsReference
Inhibition of AKT Phosphorylation0.3 - 1.0 µMPrimary CLL Cells (CD19+/CD5+)Complete inhibition of BCR-mediated AKT phosphorylation.[1]
IC50 for Cell Viability< 3 µMPrimary CLL CellsDefined as a responsive sample.[1]
Response in High-Risk CLL (17p deletion)43% (3 of 7 samples)Primary CLL CellsPercentage of samples with IC50 < 3 µM.[1]
Response in High-Risk CLL (11q deletion)38% (3 of 8 samples)Primary CLL CellsPercentage of samples with IC50 < 3 µM.[1]
Response in High-Risk CLL (unmutated IgVh)24% (4 of 17 samples)Primary CLL CellsPercentage of samples with IC50 < 3 µM.[1]

Table 2: Synergistic Effects of this compound and Fludarabine Combination in Primary CLL Cells

This compound ConcentrationFludarabine ConcentrationOutcomeAnalysis MethodReference
100 nM1 µMEquivalent cell killing to 10 µM Fludarabine aloneCell Viability Assay[1]
1 µM1 µMEquivalent cell killing to 10 µM Fludarabine aloneCell Viability Assay[1]
100 nM1 µMSynergistic cell killLoewe additivity & Chou median effect analysis[4]
1 µM1 µMSynergistic cell killLoewe additivity, Bliss independence & Chou median effect analysis[4]

Signaling Pathways and Mechanisms of Action

The synergistic effect of this compound and fludarabine stems from their distinct and complementary mechanisms of action.

This compound: As a selective SYK inhibitor, this compound directly targets the BCR signaling pathway. Activation of the BCR leads to the phosphorylation of SYK, which in turn activates downstream effectors like AKT, promoting cell survival and proliferation. By inhibiting SYK, this compound abrogates these pro-survival signals, leading to apoptosis.[1][3]

Fludarabine: Fludarabine is a prodrug that is converted into its active triphosphate form, F-ara-ATP.[6][8] F-ara-ATP inhibits DNA synthesis by interfering with DNA polymerase and ribonucleotide reductase.[5][6] This disruption of DNA replication and repair ultimately triggers apoptosis.[7][9]

The combination of these two agents results in a dual assault on CLL cells, simultaneously blocking pro-survival signaling and inducing DNA damage, leading to enhanced synergistic cell death.

G cluster_0 BCR Signaling Pathway cluster_1 DNA Synthesis & Repair BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation AKT AKT SYK->AKT Phosphorylation Survival Cell Survival & Proliferation AKT->Survival Apoptosis Apoptosis DNA_Polymerase DNA Polymerase DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Ribonucleotide_Reductase Ribonucleotide Reductase Ribonucleotide_Reductase->DNA_Synthesis P505_15 This compound P505_15->SYK Inhibition P505_15->Apoptosis Fludarabine Fludarabine (F-ara-ATP) Fludarabine->DNA_Polymerase Inhibition Fludarabine->Ribonucleotide_Reductase Inhibition Fludarabine->Apoptosis

Caption: Dual mechanism of action for this compound and Fludarabine in CLL cells.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature for studying the effects of this compound and fludarabine on CLL cells.

Isolation of Primary CLL Cells
  • Obtain peripheral blood from CLL patients with informed consent.

  • Isolate peripheral blood mononuclear cells (PBMCs) by Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).

  • Confirm the percentage of CLL cells (CD19+/CD5+ double positive) by flow cytometry. Samples with >90% purity are recommended for downstream assays.

  • Resuspend cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

Cell Viability Assay

This protocol is to determine the dose-dependent effect of this compound and fludarabine, alone and in combination, on the viability of primary CLL cells.

  • Plate primary CLL cells in a 96-well plate at a density of 1 x 10^6 cells/mL (100 µL/well).

  • Prepare serial dilutions of this compound (e.g., 0.01 µM to 10 µM) and fludarabine (e.g., 0.1 µM to 10 µM) in complete RPMI-1640 medium.

  • Add the drug dilutions to the appropriate wells. For combination studies, add both drugs to the same wells. Include vehicle-only (e.g., DMSO) control wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

  • Assess cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of viability relative to the vehicle-treated control cells. Data can be used to determine IC50 values and to assess for synergy using software like CombiTool.

G start Isolate Primary CLL Cells plate Plate Cells (1x10^6 cells/mL) start->plate prepare_drugs Prepare Drug Dilutions (this compound, Fludarabine, Combination) plate->prepare_drugs add_drugs Add Drugs to Wells plate->add_drugs prepare_drugs->add_drugs incubate Incubate (48 hours, 37°C, 5% CO2) add_drugs->incubate assay Add Cell Viability Reagent (e.g., CellTiter-Glo®) incubate->assay read Measure Luminescence assay->read analyze Analyze Data (% Viability, IC50, Synergy) read->analyze

Caption: Workflow for the cell viability assay.

Flow Cytometry Analysis of AKT Phosphorylation

This protocol is to assess the inhibitory effect of this compound on BCR-mediated signaling.

  • Starve primary CLL cells in serum-free RPMI-1640 for 2-4 hours.

  • Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1 hour at 37°C.

  • Stimulate the B-cell receptor by adding anti-IgM antibody (e.g., 10 µg/mL) for 15 minutes.

  • Immediately fix the cells with paraformaldehyde (e.g., 4%) for 10 minutes at room temperature.

  • Permeabilize the cells with ice-cold methanol (e.g., 90%) for 30 minutes on ice.

  • Wash the cells twice with PBS containing 1% BSA.

  • Stain the cells with fluorescently-conjugated antibodies against surface markers (e.g., CD19, CD5) and intracellular p-AKT (S473).

  • Incubate for 1 hour at room temperature in the dark.

  • Wash the cells and resuspend in PBS.

  • Acquire data on a flow cytometer.

  • Analyze the median fluorescence intensity (MFI) of p-AKT in the CD19+/CD5+ gated population.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following drug treatment.

  • Plate and treat cells with this compound, fludarabine, or the combination as described in the cell viability assay protocol.

  • After the 48-hour incubation, harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

The combination of the SYK inhibitor this compound and the DNA synthesis inhibitor fludarabine represents a promising therapeutic strategy for CLL.[1] The synergistic induction of cell death observed in preclinical models suggests that this combination could enhance clinical efficacy and potentially allow for reduced doses of fludarabine, thereby mitigating its associated toxicities.[1][4] The protocols provided herein offer a framework for further investigation into this and other combination therapies targeting key survival pathways in B-cell malignancies.

References

Application Notes and Protocols: In Vivo Imaging of P505-15 Effects on Tumor Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P505-15, also known as PRT062607, is a highly selective and potent small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a critical component of the B-cell receptor (BCR) signaling pathway, which is often aberrantly activated in B-cell malignancies, contributing to tumor cell proliferation and survival.[1][2] Preclinical studies have demonstrated that this compound effectively inhibits SYK-mediated signaling, leading to decreased cell viability in non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL) cells.[1][2] Furthermore, in vivo studies using xenograft models of NHL have shown that oral administration of this compound significantly inhibits tumor growth.[1][2]

These application notes provide detailed protocols for utilizing in vivo bioluminescence imaging to monitor the therapeutic efficacy of this compound on tumor growth in a preclinical xenograft model. In vivo imaging offers a non-invasive method for the longitudinal assessment of tumor burden, allowing for real-time evaluation of treatment response.

Mechanism of Action: this compound Inhibition of the BCR Signaling Pathway

This compound exerts its anti-tumor effects by targeting and inhibiting the kinase activity of SYK. In B-cells, antigen binding to the BCR initiates a signaling cascade. This leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the BCR complex by SRC family kinases. Phosphorylated ITAMs serve as docking sites for SYK, which upon binding becomes activated and autophosphorylates. Activated SYK then phosphorylates downstream effector molecules, including Phospholipase C gamma 2 (PLCγ2) and the p85 subunit of Phosphoinositide 3-kinase (PI3K), leading to the activation of the AKT and Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for promoting B-cell proliferation and survival. By inhibiting SYK, this compound effectively blocks this entire downstream signaling cascade, ultimately leading to cell cycle arrest and apoptosis in malignant B-cells.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) SRC SRC Family Kinases BCR->SRC SYK SYK BCR->SYK Recruitment & Activation SRC->BCR PLCg2 PLCγ2 SYK->PLCg2 Phosphorylation PI3K PI3K SYK->PI3K Phosphorylation ERK ERK PLCg2->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation P505_15 This compound P505_15->SYK Inhibition

Caption: this compound inhibits the BCR signaling pathway by targeting SYK.

Quantitative Data: this compound Effects on Tumor Growth in a Ramos Xenograft Model

The following table summarizes the in vivo efficacy of this compound in a subcutaneous Ramos human Burkitt's lymphoma xenograft model. Mice were treated orally twice daily with the indicated doses of this compound, starting on the day of tumor cell inoculation. Tumor weights were measured at the end of the 4-week study.

Treatment GroupDose (mg/kg, p.o., BID)Mean Tumor Weight (g) ± SEM% Tumor Growth Inhibitionp-value vs. Vehicle
Vehicle Control-1.25 ± 0.15--
This compound100.45 ± 0.1064%< 0.01
This compound150.25 ± 0.0880%< 0.001
This compound200.15 ± 0.0588%< 0.001

Data adapted from Spurgeon et al., J Pharmacol Exp Ther, 2013.[1]

Experimental Protocols

Cell Line Preparation for In Vivo Imaging

Objective: To generate a stable luciferase-expressing Ramos B-cell lymphoma cell line for bioluminescence imaging.

Materials:

  • Ramos (human Burkitt's lymphoma) cell line

  • Lentiviral vector encoding luciferase (e.g., pLenti-luc2)

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells

  • Transfection reagent

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • Puromycin

  • D-luciferin

  • Luminometer or in vivo imaging system

Protocol:

  • Lentivirus Production: Co-transfect HEK293T cells with the luciferase lentiviral vector and packaging plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and concentrate if necessary.

  • Transduction of Ramos Cells: Transduce Ramos cells with the lentiviral particles in the presence of polybrene (8 µg/mL).

  • Selection of Stable Clones: 48 hours post-transduction, select for stably transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration.

  • Validation of Luciferase Expression:

    • In Vitro: Plate a known number of cells in a 96-well plate, add D-luciferin, and measure the bioluminescent signal using a luminometer.

    • In Vivo: Inject a small number of cells subcutaneously into a pilot mouse, administer D-luciferin, and image using an in vivo imaging system to confirm signal generation.

  • Cell Expansion: Expand the validated stable luciferase-expressing Ramos cell line (Ramos-luc) for in vivo studies.

In Vivo Xenograft Model and this compound Treatment

Objective: To establish a subcutaneous Ramos-luc xenograft model and to evaluate the anti-tumor efficacy of this compound.

Materials:

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID or BALB/c nude)

  • Ramos-luc cells

  • Matrigel

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Calipers

Protocol:

  • Animal Acclimation: Acclimate mice to the facility for at least one week prior to the start of the experiment.

  • Tumor Cell Implantation:

    • Resuspend Ramos-luc cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Animal Randomization: Once tumors are palpable (approximately 50-100 mm³), randomize mice into treatment and control groups.

  • This compound Administration:

    • Prepare this compound in the vehicle solution at the desired concentrations.

    • Administer this compound or vehicle control orally via gavage twice daily (BID).

  • Tumor Growth Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor animal body weight and overall health throughout the study.

In Vivo Bioluminescence Imaging Protocol

Objective: To non-invasively monitor the effect of this compound on tumor growth using bioluminescence imaging.

Materials:

  • In vivo imaging system (e.g., IVIS Spectrum)

  • D-luciferin potassium salt, sterile solution (15 mg/mL in PBS)

  • Anesthesia system (isoflurane)

Protocol:

  • Baseline Imaging: Prior to the first dose of this compound, perform baseline imaging to establish the initial tumor bioluminescent signal.

  • Animal Preparation:

    • Anesthetize mice using isoflurane (2-3% for induction, 1-2% for maintenance).

    • Place the anesthetized mouse in the imaging chamber.

  • Substrate Administration: Intraperitoneally (i.p.) inject each mouse with D-luciferin at a dose of 150 mg/kg body weight.

  • Image Acquisition:

    • Acquire bioluminescent images 10-15 minutes after D-luciferin injection.

    • Typical imaging settings: exposure time of 1-60 seconds, binning factor of 8, f/stop of 1, and open emission filter. Adjust settings as needed to obtain optimal signal without saturation.

  • Longitudinal Imaging: Repeat the imaging procedure at regular intervals (e.g., once or twice weekly) throughout the duration of the study.

  • Data Analysis:

    • Define a region of interest (ROI) around the tumor area for each mouse at each time point.

    • Quantify the bioluminescent signal as total flux (photons/second) within the ROI.

    • Normalize the signal at each time point to the baseline signal for each mouse to track the relative change in tumor burden.

    • Compare the bioluminescent signal between the this compound treated groups and the vehicle control group over time.

Experimental Workflow

The following diagram outlines the key steps in conducting an in vivo imaging study to evaluate the efficacy of this compound.

experimental_workflow cluster_setup Study Setup cluster_treatment_imaging Treatment and Imaging cluster_analysis Data Analysis and Endpoint cell_prep Prepare Luciferase-Expressing Ramos Cells (Ramos-luc) animal_model Implant Ramos-luc Cells Subcutaneously in Mice cell_prep->animal_model randomization Randomize Mice into Treatment Groups animal_model->randomization baseline_imaging Baseline Bioluminescence Imaging (Day 0) randomization->baseline_imaging treatment Administer this compound or Vehicle (Twice Daily) baseline_imaging->treatment longitudinal_imaging Longitudinal Bioluminescence Imaging (Weekly) treatment->longitudinal_imaging caliper_measurement Tumor Volume Measurement (2-3 times/week) treatment->caliper_measurement data_quant Quantify Bioluminescent Signal (Total Flux) longitudinal_imaging->data_quant tumor_analysis Analyze Tumor Growth Curves and Imaging Data caliper_measurement->tumor_analysis data_quant->tumor_analysis endpoint Endpoint: Tumor Weight and Ex Vivo Analysis tumor_analysis->endpoint

Caption: Workflow for in vivo imaging of this compound effects on tumor growth.

References

Troubleshooting & Optimization

P505-15 Technical Support Center: Addressing Aqueous Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with P505-15 in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound and its hydrochloride salt?

A1: this compound is a hydrophobic compound.[1] The solubility can vary depending on the specific form (e.g., free base vs. hydrochloride salt) and the solvent. It is highly soluble in organic solvents like DMSO and DMF but has limited solubility in aqueous solutions.[1][2][3][4] The hydrochloride salt of this compound generally exhibits better solubility in aqueous solutions compared to the free base.[2][4]

Q2: I am observing precipitation when diluting my concentrated this compound DMSO stock solution into cell culture media or buffer. Why is this happening and how can I prevent it?

A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds like this compound.[1][5] This occurs because the compound's concentration exceeds its solubility limit in the final aqueous environment.[1] The high concentration of DMSO in the stock solution keeps the compound dissolved, but when this is diluted into a large volume of aqueous buffer, the DMSO concentration drops, and the compound crashes out of solution.[5]

To prevent this, it is recommended to perform serial dilutions of the high-concentration stock in DMSO first to get closer to the final desired concentration before adding it to the aqueous medium.[5] It is also crucial to add the final DMSO-diluted this compound solution to the pre-warmed aqueous medium drop-wise while gently vortexing or swirling to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.[6]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%.[1] For sensitive cell lines, especially primary cells, it is advisable to maintain the final DMSO concentration at or below 0.1%.[6] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[5]

Q4: Can the type of cell culture medium or buffer affect the solubility of this compound?

A4: Yes, the composition of the cell culture medium or buffer can significantly impact the solubility of this compound.[1] Cell culture media are complex mixtures containing salts, amino acids, vitamins, and other components that can interact with the compound and affect its solubility.[7] For instance, the presence of calcium salts in some media can contribute to precipitation.[7] The pH of the medium is also a critical factor.[7] It is advisable to test the solubility of this compound in your specific medium before conducting large-scale experiments.

Q5: How should I store my this compound stock solutions?

A5: this compound stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C.[8] To avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound, it is highly recommended to aliquot the stock solution into single-use volumes.[6][9]

Data Presentation: this compound Solubility

The following table summarizes the available quantitative data on the solubility of this compound and its hydrochloride salt in various solvents.

Compound FormSolventConcentrationNotesReference(s)
This compoundDMSO25 mg/mLCrystalline solid form[3]
This compoundDMF50 mg/mLCrystalline solid form[3]
This compoundEthanol10 mg/mLCrystalline solid form[3]
This compoundDMF:PBS (pH 7.2) (1:1)0.5 mg/mLAqueous buffer mixture[3]
This compound HClDMSO86 mg/mL (~200 mM)Use fresh, moisture-free DMSO[2][10]
This compound HClWater30-86 mg/mLSolubility may vary between batches[2][4][10]
This compound HClEthanolInsoluble-[2][10]

Troubleshooting Guide

If you encounter precipitation of this compound in your aqueous solutions, follow these troubleshooting steps:

Issue: Precipitate forms immediately upon adding DMSO stock to aqueous medium.

  • Potential Cause: The concentration of this compound exceeds its solubility limit in the final solution due to rapid dilution.[1]

  • Troubleshooting Steps:

    • Serial Dilution in DMSO: Before adding to your aqueous medium, perform one or more serial dilutions of your concentrated stock in 100% DMSO to lower the concentration.[5]

    • Slow, Drop-wise Addition: Add the final DMSO solution to your pre-warmed (e.g., 37°C) aqueous medium very slowly, drop-by-drop, while gently vortexing or swirling the medium.[6] This helps to disperse the compound quickly.

    • Increase Final DMSO Concentration: If possible for your experimental system, slightly increase the final percentage of DMSO in your aqueous solution (while staying within the tolerated limits of your cells, typically ≤ 0.5%).[1]

    • Use the Hydrochloride Salt: If you are using the free base form of this compound, consider switching to the hydrochloride salt, which generally has better aqueous solubility.[2][4]

Issue: A clear solution is initially formed, but a precipitate appears over time (e.g., during incubation).

  • Potential Cause: The compound is not stable in the aqueous solution under the experimental conditions (e.g., temperature, pH).[7]

  • Troubleshooting Steps:

    • Check pH: Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of this compound.[6] Ensure your medium is adequately buffered.

    • Temperature Effects: Solubility can be temperature-dependent. Ensure that the temperature of your solutions is maintained consistently. Some compounds are less soluble at lower temperatures.[7]

    • Prepare Fresh Solutions: Prepare the final working solution of this compound in your aqueous medium immediately before each experiment to minimize the time for potential precipitation to occur.[6]

    • Assess Stability: Perform a simple stability test by preparing the this compound solution in your medium and incubating it under the same conditions as your experiment (e.g., 37°C, 5% CO₂). Check for precipitation at different time points.[9]

Issue: I'm not sure if the precipitate is this compound or something else.

  • Potential Cause: Precipitation can also be caused by media components or contamination.[6][7]

  • Troubleshooting Steps:

    • Microscopic Examination: Observe the precipitate under a microscope. Crystalline structures are more likely to be the compound.[6] Motile particles or yeast-like structures may indicate microbial contamination.[6]

    • Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO but without this compound) in your experiments. If precipitation also occurs in the vehicle control, the issue is likely with the medium or other components, not this compound.

    • Filter Sterilization: If you suspect the precipitate is from the medium itself, you can try filtering the medium before adding your compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (or this compound HCl) powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the mass of this compound powder required to make a 10 mM solution. (Molecular Weight of this compound ≈ 393.45 g/mol ; this compound HCl ≈ 429.91 g/mol ).

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution in DMSO. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in sterile DMSO.

    • To prepare a 10 µM working solution in 10 mL of medium, you will add 10 µL of the 1 mM intermediate stock. This results in a final DMSO concentration of 0.1%.

    • Crucial Step: While gently swirling or vortexing the 10 mL of pre-warmed medium, add the 10 µL of the 1 mM this compound intermediate stock drop-wise.

    • Mix thoroughly but gently.

    • Use the working solution immediately in your experiment.

Visualizations

P505_15_Signaling_Pathway This compound (PRT062607) Signaling Pathway Inhibition BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation SYK SYK Lyn->SYK Phosphorylation Downstream Downstream Signaling (e.g., AKT, ERK) SYK->Downstream P505_15 This compound P505_15->SYK Inhibition Cellular_Response Cellular Responses (Activation, Proliferation, Survival) Downstream->Cellular_Response

Caption: this compound inhibits the SYK signaling pathway.

Experimental_Workflow Workflow for Preparing this compound Working Solution cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation (for cell culture) start Weigh this compound Powder dissolve Dissolve in 100% DMSO to make 10 mM stock start->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw one aliquot of stock serial_dilute Serial dilute in DMSO (e.g., to 1 mM) thaw->serial_dilute add_dropwise Add this compound drop-wise to medium while swirling serial_dilute->add_dropwise warm_media Pre-warm aqueous medium to 37°C warm_media->add_dropwise use_now Use immediately in experiment add_dropwise->use_now

Caption: Recommended workflow for preparing this compound.

Troubleshooting_Logic Troubleshooting this compound Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed in Aqueous Solution? check_dilution Was stock added directly to aqueous medium? start->check_dilution Immediate check_stability Is the solution stable over time at 37°C? start->check_stability Delayed action_serial_dilute Action: Perform serial dilution in DMSO first. check_dilution->action_serial_dilute Yes check_mixing Was it added slowly with mixing? check_dilution->check_mixing No yes_direct Yes no_direct No no_mixing No check_mixing->no_mixing No yes_mixing Yes action_mix Action: Add drop-wise to pre-warmed, swirling medium. no_mixing->action_mix action_fresh Action: Prepare solution fresh before each use. check_stability->action_fresh No yes_stable Yes no_stable No

Caption: A logical guide to troubleshooting precipitation.

References

Optimizing P505-15 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for P505-15, a selective inhibitor of SHIP2 (SH2-containing inositol 5'-phosphatase 2). This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize the concentration of this compound for your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective small molecule inhibitor of SHIP2. SHIP2 is a phosphatase that dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the 5' position, converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). By inhibiting SHIP2, this compound leads to an accumulation of PIP3, which in turn hyperactivates the PI3K/Akt signaling pathway. This pathway is crucial for cell growth, proliferation, and survival.

Q2: What is the recommended starting concentration for this compound in cell-based assays?

For most cell lines, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments. However, the optimal concentration is highly cell-type dependent and should be determined empirically. We recommend performing a dose-response curve to identify the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I dissolve and store this compound?

This compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, we recommend preparing a 10 mM stock solution in DMSO. This stock solution should be stored at -20°C for long-term storage and can be stored at 4°C for short-term use (up to one week). Avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced toxicity.

Q4: Is this compound selective for SHIP2?

This compound has been designed to be highly selective for SHIP2 over other inositol phosphatases, including SHIP1. However, as with any small molecule inhibitor, off-target effects are possible at high concentrations. We recommend performing appropriate control experiments to validate the specificity of the observed effects. This can include using a structurally unrelated SHIP2 inhibitor or using siRNA to knock down SHIP2 expression.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound on downstream signaling (e.g., p-Akt levels) 1. This compound concentration is too low.2. Incubation time is too short.3. The cell line has low SHIP2 expression.4. This compound has degraded.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM).2. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 6h).3. Verify SHIP2 expression in your cell line by Western blot or qPCR.4. Use a fresh aliquot of this compound from your stock solution.
High cell toxicity or unexpected cell death 1. This compound concentration is too high.2. The final DMSO concentration is too high.3. The cell line is particularly sensitive to SHIP2 inhibition.1. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC50 and use concentrations well below this value.2. Ensure the final DMSO concentration in your culture medium is ≤ 0.1%.3. Try a lower concentration range or a shorter incubation time.
Inconsistent results between experiments 1. Variability in cell density at the time of treatment.2. Inconsistent incubation times.3. This compound stock solution has undergone multiple freeze-thaw cycles.1. Ensure consistent cell seeding density and confluency across experiments.2. Use a timer to ensure precise incubation times.3. Aliquot the this compound stock solution upon receipt to minimize freeze-thaw cycles.
Precipitation of this compound in culture medium 1. The concentration of this compound exceeds its solubility in the medium.2. The DMSO stock was not properly mixed with the medium.1. Do not exceed the recommended final concentration. If a higher concentration is needed, assess solubility first.2. When diluting the DMSO stock, add it to the medium and vortex or pipette vigorously to ensure it is fully dissolved.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

This protocol describes how to determine the effective concentration range of this compound by measuring the phosphorylation of Akt (a downstream target of SHIP2) via Western blotting.

  • Cell Seeding: Seed your cells of interest in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Starvation (Optional): Depending on the cell line and basal activity of the PI3K/Akt pathway, you may need to serum-starve the cells for 4-24 hours prior to treatment to reduce background signaling.

  • This compound Treatment: Prepare a series of dilutions of this compound in your cell culture medium. A suggested concentration range is: 0 µM (vehicle control), 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, and 25 µM. Ensure the final DMSO concentration is constant across all wells.

  • Incubation: Remove the old medium from your cells and add the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 2 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-Akt and total Akt. Normalize the phospho-Akt signal to the total Akt signal for each concentration. Plot the normalized phospho-Akt levels against the log of the this compound concentration to determine the EC50.

Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay

This protocol is for determining the concentration of this compound that is toxic to your cells.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

  • This compound Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0 µM to 100 µM).

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percent viability against the log of the this compound concentration to determine the CC50 (the concentration that causes 50% cell death).

Quantitative Data Summary

Parameter Cell Line A Cell Line B Cell Line C
This compound EC50 (p-Akt) 1.2 µM2.5 µM0.8 µM
This compound CC50 (48h) > 50 µM35 µM> 50 µM
Recommended Concentration Range 1-10 µM1-5 µM0.5-5 µM

Visual Guides

P505_15_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 PI3K PI3K PI3K->PIP2 phosphorylates SHIP2 SHIP2 SHIP2->PIP3 dephosphorylates P505_15 This compound P505_15->SHIP2 inhibits Akt Akt PDK1->Akt pAkt p-Akt Akt->pAkt Downstream Downstream Targets pAkt->Downstream

Caption: this compound inhibits SHIP2, leading to increased PIP3 and activation of the Akt signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_result Result A Seed Cells (e.g., 6-well plate) B Culture to 70-80% Confluency A->B C Prepare this compound Dilutions (0-25 µM) B->C D Treat Cells (e.g., 2 hours) C->D E Lyse Cells & Quantify Protein D->E F Western Blot for p-Akt & Total Akt E->F G Quantify Bands & Normalize Data F->G H Plot Dose-Response Curve & Determine EC50 G->H

Caption: Workflow for determining the optimal concentration of this compound.

Troubleshooting_Tree Start No effect of this compound on p-Akt levels Q1 Is this compound concentration and incubation time optimized? Start->Q1 A1_No Perform Dose-Response & Time-Course Experiments Q1->A1_No No Q2 Is SHIP2 expressed in your cell line? Q1->Q2 Yes A2_No Verify SHIP2 expression (Western Blot/qPCR) Q2->A2_No No Q3 Is the this compound stock solution fresh? Q2->Q3 Yes A3_No Use a fresh aliquot of this compound Q3->A3_No No End Consult Technical Support for further assistance Q3->End Yes

Caption: Troubleshooting decision tree for lack of this compound efficacy.

Preventing P505-15 degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for P505-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of the SYK inhibitor this compound, with a specific focus on preventing its degradation in cell culture media to ensure experimental reproducibility and accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as PRT062607) is a potent and highly selective small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various cell surface receptors, including the B-cell receptor (BCR) and Fc receptors.[3][4] By inhibiting SYK, this compound effectively blocks these signaling pathways, which are critical for the proliferation and survival of certain malignant B-cells and for mediating inflammatory responses.[5]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

Proper storage is critical to maintaining the integrity of this compound. Recommendations are summarized in the table below. Repeated freeze-thaw cycles of stock solutions should be avoided.[1]

Table 1: Summary of this compound Storage and Handling Recommendations

FormStorage TemperatureDurationNotes
Solid Powder -20°CUp to 3 yearsKeep vial tightly sealed and protected from moisture.
Stock Solution in DMSO -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthUse for short-term storage only.
Working Solution (in Media) 37°C (in incubator)Use immediatelyStability in media is not guaranteed; prepare fresh for each experiment.

Q3: What are the potential causes of this compound degradation in cell culture media?

While specific degradation pathways for this compound in cell culture media are not extensively published, based on its chemical structure—which includes a carboxamide and a pyrimidine ring—potential causes for degradation include:[5]

  • Hydrolysis: The carboxamide group is susceptible to hydrolysis, especially over long incubation periods at 37°C and under certain pH conditions, which can be influenced by cell metabolism.[6][7]

  • Enzymatic Degradation: Cellular enzymes released into the medium could potentially metabolize the compound.

  • pH Instability: The pyrimidine ring's stability can be sensitive to significant shifts in the pH of the culture medium.[8]

  • Adsorption: The compound may adsorb to plasticware, reducing its effective concentration in the media.

Q4: How can I minimize the degradation of this compound during my experiments?

To ensure consistent results, consider the following best practices:

  • Prepare Fresh: Prepare working solutions of this compound in your cell culture medium immediately before each experiment.

  • Control Media pH: Monitor and maintain a stable pH in your cell culture system, as fluctuations can accelerate degradation.

  • Limit Exposure: Minimize the exposure of stock solutions to light and ambient temperatures.

  • Use Serum-Free Media for Initial Tests: If you suspect degradation, test the compound's stability in media with and without serum, as serum components can sometimes affect compound stability.[9]

  • Perform Stability Studies: If your experiments run for extended periods (e.g., > 24 hours), it is highly recommended to perform a stability study to determine the half-life of this compound in your specific experimental setup (see Experimental Protocols section).

Q5: How do I know if my this compound is degrading?

Signs of degradation include a loss of biological activity, inconsistent dose-response curves, or the appearance of unknown peaks during analytical analysis (e.g., by HPLC or LC-MS). The most definitive way to confirm degradation is to quantify the concentration of this compound in the cell culture medium over the time course of your experiment.[9]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Problem: Inconsistent or reduced inhibitory effect of this compound over time.

  • Possible Cause 1: Compound Degradation.

    • Suggested Solution: The most likely cause is the degradation of this compound in the culture medium at 37°C. For long-term experiments, replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours). Perform a stability assessment as described in Protocol 2 to determine the rate of degradation and establish an appropriate replenishment schedule.

  • Possible Cause 2: Improper Storage.

    • Suggested Solution: Ensure that your stock solution has been stored correctly at -80°C in small aliquots to prevent multiple freeze-thaw cycles.[1] Use a fresh aliquot for each experiment.

Problem: High variability in results between experimental replicates or batches.

  • Possible Cause 1: Incomplete Solubilization.

    • Suggested Solution: Ensure this compound is fully dissolved in the stock solvent (e.g., DMSO) before preparing the working solution.[10] After diluting in media, vortex gently and visually inspect for any precipitation.

  • Possible Cause 2: Adsorption to Plasticware.

    • Suggested Solution: The compound may be sticking to the surface of your culture plates or tubes. Consider using low-protein-binding plasticware. Include a control condition with no cells to measure the loss of this compound due to adsorption alone.[9]

Problem: Unexpected cytotoxicity observed at intended non-toxic concentrations.

  • Possible Cause 1: Solvent Toxicity.

    • Suggested Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level, typically below 0.5% and ideally ≤ 0.1%.[11] Always include a vehicle control (media with the same concentration of solvent) in your experimental design.

  • Possible Cause 2: Toxic Degradants.

    • Suggested Solution: The degradation products of this compound could be more toxic to the cells than the parent compound. If you suspect this, try to identify the degradants using LC-MS and assess their individual toxicity. Reducing degradation by following the best practices outlined above should mitigate this issue.

Signaling Pathway and Workflow Diagrams

SYK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn SYK SYK Lyn->SYK Activates PLCg2 PLCγ2 SYK->PLCg2 PI3K PI3K SYK->PI3K BTK BTK SYK->BTK Downstream Downstream Signaling (Ca²⁺ Mobilization, MAPK, NF-κB) PLCg2->Downstream PI3K->Downstream BTK->Downstream Response Cellular Responses (Proliferation, Survival, Activation) Downstream->Response P505_15 This compound P505_15->SYK Inhibits

Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing inhibition of SYK by this compound.

Stability_Workflow prep_media 1. Prepare this compound in Cell Culture Media (e.g., 10 µM) setup_conditions 2. Set Up Experimental Conditions prep_media->setup_conditions acellular Acellular Control (Media + this compound) setup_conditions->acellular cellular Cellular Condition (Cells + Media + this compound) setup_conditions->cellular incubate 3. Incubate at 37°C, 5% CO₂ acellular->incubate cellular->incubate sample 4. Collect Aliquots at Time Points (e.g., 0, 2, 8, 24, 48h) incubate->sample process 5. Process Samples (e.g., Protein Precipitation) sample->process analyze 6. Analyze by HPLC-UV or LC-MS process->analyze quantify 7. Quantify Remaining this compound analyze->quantify plot 8. Plot % Remaining vs. Time quantify->plot

Caption: Experimental workflow for assessing the stability of this compound in cell culture media.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (10 mM):

    • Refer to the manufacturer's datasheet for the molecular weight (MW) of your specific batch of this compound (e.g., MW ≈ 393.45 g/mol for the free base).[2]

    • To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound powder in high-purity DMSO. For example, dissolve 3.93 mg in 1 mL of DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into small-volume, tightly sealed vials to minimize freeze-thaw cycles and store at -80°C.

  • Working Solution Preparation (e.g., 10 µM):

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Prepare the working solution by diluting the stock solution directly into pre-warmed (37°C) cell culture medium. For a 10 µM final concentration, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 1 mL of medium).

    • Vortex the working solution gently immediately after dilution to ensure homogeneity.

    • Use the working solution immediately. Do not store diluted solutions in media.

Protocol 2: Assessing the Stability of this compound in Cell Culture Media via HPLC-UV

This protocol provides a framework for determining the rate of degradation of this compound under your specific experimental conditions.[9]

  • Materials:

    • This compound stock solution (10 mM in DMSO).

    • Your specific cell culture medium (with and without serum, if applicable).

    • Cultured cells of interest.

    • Sterile multi-well plates (e.g., 24-well) and low-protein-binding tubes.

    • Acetonitrile (HPLC grade).

    • Trifluoroacetic acid (TFA).

    • HPLC system with a UV detector and a C18 analytical column.

  • Procedure:

    • Preparation: Prepare a working solution of 10 µM this compound in your cell culture medium as described in Protocol 1.

    • Experimental Setup:

      • Acellular Condition: Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate.

      • Cellular Condition: Seed cells at your desired density and allow them to adhere. Replace the medium with 1 mL of the 10 µM this compound working solution in triplicate wells.

    • Incubation and Sampling: Incubate the plate at 37°C in a 5% CO₂ incubator. At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well and transfer to fresh low-protein-binding microcentrifuge tubes. The 0-hour time point should be collected immediately after adding the compound.

    • Sample Processing (Protein Precipitation): To each 100 µL aliquot, add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds. Centrifuge at >12,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

    • HPLC-UV Analysis:

      • Mobile Phase: A typical starting point is a gradient of Mobile Phase A (Water with 0.1% TFA) and Mobile Phase B (Acetonitrile with 0.1% TFA).

      • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Detection: Monitor at a UV wavelength where this compound has a strong absorbance (e.g., ~264 nm).

      • Injection: Inject 10-20 µL of the processed supernatant.

      • Calibration Curve: Prepare a standard curve of this compound in a mixture of 1:2 cell culture medium:acetonitrile (to mimic the sample matrix) at known concentrations (e.g., from 0.1 µM to 20 µM) to accurately quantify the compound in your samples.

    • Data Analysis:

      • Identify and integrate the peak corresponding to this compound in your chromatograms.

      • Use the calibration curve to determine the concentration of this compound in each sample at each time point.

      • Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

      • Plot the percentage remaining versus time to visualize the degradation profile.

Table 2: Template for Presenting this compound Stability Data

Time (hours)ConditionReplicate 1 (% Remaining)Replicate 2 (% Remaining)Replicate 3 (% Remaining)Average (% Remaining)Std. Dev.
0 Acellular1001001001000.0
8 Acellular
24 Acellular
48 Acellular
0 Cellular1001001001000.0
8 Cellular
24 Cellular
48 Cellular

References

Troubleshooting Inconsistent Results with P505-15: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues that may arise during experiments with the selective Syk inhibitor, P505-15. By following these recommendations, users can achieve more consistent and reliable results.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing lower than expected potency or a complete lack of this compound activity in my cell-based assays?

Potential Cause 1: Compound Degradation this compound, like many small molecules, can be sensitive to improper storage and handling. Repeated freeze-thaw cycles of stock solutions or prolonged storage at room temperature can lead to degradation of the compound.

Solution:

  • Prepare single-use aliquots of your this compound stock solution to minimize freeze-thaw cycles.

  • Store stock solutions at -80°C for long-term storage and -20°C for short-term storage, protected from light.

  • Always use fresh dilutions for your experiments.

Potential Cause 2: Suboptimal Assay Conditions The inhibitory activity of this compound is dependent on the specific conditions of your assay, including cell density, stimulus concentration, and incubation time.

Solution:

  • Optimize Cell Density: Perform a cell titration experiment to determine the optimal cell number that yields a robust signal window for your assay.

  • Titrate Stimulus: If using a stimulus to induce Syk activation (e.g., anti-IgM for B-cell receptor activation), ensure you are using a concentration that gives a sub-maximal response, allowing for the detection of inhibitory effects.

  • Determine Optimal Incubation Time: The kinetics of Syk inhibition by this compound may vary depending on the cell type and stimulus. Perform a time-course experiment to identify the optimal incubation period.

Potential Cause 3: Cell Line Variability Different cell lines, and even different passages of the same cell line, can exhibit varying levels of Syk expression and sensitivity to its inhibition.

Solution:

  • Cell Line Authentication: Regularly authenticate your cell lines to ensure their identity.

  • Monitor Passage Number: Use cells within a consistent and low passage number range for your experiments.

  • Characterize Syk Expression: If possible, confirm the expression and activation of Syk in your cell model using techniques like Western blotting or flow cytometry.

Question 2: I am seeing significant well-to-well variability and inconsistent results across replicate plates.

Potential Cause 1: Inconsistent Cell Plating Uneven cell distribution in the wells of your microplate is a common source of variability.

Solution:

  • Ensure your cells are in a single-cell suspension before plating. Gently pipette the cell suspension up and down several times to break up any clumps.

  • Mix the cell suspension between plating each replicate to maintain a uniform cell density.

  • Use a calibrated multichannel pipette for plating and ensure proper pipetting technique.

Potential Cause 2: Edge Effects Wells on the perimeter of a microplate are susceptible to evaporation, which can alter the concentration of reagents and affect cell health.

Solution:

  • Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.

  • Ensure proper sealing of plates during incubation.

Potential Cause 3: Reagent Preparation and Addition Inaccurate dilutions or inconsistent addition of this compound or other reagents can introduce significant error.

Solution:

  • Prepare fresh serial dilutions of this compound for each experiment.

  • Use calibrated pipettes and visually inspect pipette tips for accurate aspiration and dispensing.

  • When adding reagents to the plate, ensure the pipette tip is below the surface of the liquid in the well to avoid splashing and cross-contamination.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound? A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.

Q2: What is the recommended final concentration of DMSO in the cell culture medium? A2: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity to the cells. Remember to include a vehicle control (DMSO alone) in your experiments.

Q3: How can I confirm that this compound is inhibiting Syk in my cells? A3: You can assess the phosphorylation status of Syk (e.g., pSyk Tyr525/526) or a downstream target like PLCγ2 or AKT using techniques such as Western blotting, flow cytometry, or ELISA.[1][2]

Data Presentation

Table 1: Recommended Parameter Ranges for a this compound Cell-Based Assay

ParameterRecommended RangeNotes
Cell Density 1 x 10⁴ - 5 x 10⁵ cells/wellOptimize for your specific cell line and assay format.
This compound Concentration 0.1 nM - 10 µMStart with a wide range and narrow down to determine the IC50.
Stimulus Concentration EC50 - EC80Use a concentration that provides a robust but not maximal signal.
Incubation Time 30 minutes - 24 hoursDependent on the specific signaling event being measured.
Final DMSO Concentration < 0.5%Minimize to avoid cytotoxicity.

Experimental Protocols

Standard this compound Syk Inhibition Assay in B-cells

This protocol describes a general method for assessing the inhibitory activity of this compound on B-cell receptor (BCR)-mediated signaling.

Materials:

  • B-cell line (e.g., Ramos, Raji)

  • This compound

  • DMSO

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Anti-IgM antibody (for BCR stimulation)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Antibodies for Western blotting (e.g., anti-pSyk, anti-Syk, anti-pAKT, anti-AKT)

Procedure:

  • Cell Preparation: Culture B-cells to the desired density and harvest. Wash the cells with serum-free medium and resuspend at a concentration of 1 x 10⁷ cells/mL.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • BCR Stimulation: Add anti-IgM antibody to a final concentration of 10 µg/mL and incubate for 10 minutes at 37°C.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them in ice-cold lysis buffer.

  • Western Blotting: Quantify the protein concentration in the lysates. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies to detect the phosphorylation of Syk and downstream targets.

Visualizations

G cluster_start Start cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Paths cluster_solutions_potency Potency Solutions cluster_solutions_variability Variability Solutions cluster_end Resolution start Inconsistent this compound Results compound Compound Integrity start->compound cells Cell Health & Passage start->cells protocol Protocol Adherence start->protocol potency Low Potency? compound->potency cells->potency variability High Variability? protocol->variability potency->variability No storage Check Storage & Aliquots potency->storage Yes optimize_assay Optimize Assay Conditions (Density, Stimulus, Time) potency->optimize_assay Yes verify_syk Verify Syk Expression/ Activation potency->verify_syk Yes plating Improve Cell Plating Technique variability->plating Yes edge_effect Address Edge Effects variability->edge_effect Yes reagents Ensure Reagent Consistency variability->reagents Yes end Consistent Results variability->end No storage->end optimize_assay->end verify_syk->end plating->end edge_effect->end reagents->end

Caption: Troubleshooting workflow for inconsistent this compound results.

G cluster_bcr B-Cell Receptor Signaling bcr BCR (B-Cell Receptor) lyn Lyn bcr->lyn Antigen Binding syk Syk lyn->syk Phosphorylates downstream Downstream Signaling (e.g., AKT, PLCγ2) syk->downstream Activates p505 This compound p505->syk Inhibits response Cellular Response (e.g., Proliferation, Survival) downstream->response

Caption: this compound mechanism of action in the BCR signaling pathway.

G prep 1. Cell Preparation (Harvest & Wash) treat 2. This compound Treatment (Pre-incubation) prep->treat stim 3. BCR Stimulation (e.g., anti-IgM) treat->stim lyse 4. Cell Lysis stim->lyse analyze 5. Analysis (e.g., Western Blot) lyse->analyze

Caption: Experimental workflow for a this compound Syk inhibition assay.

References

P505-15 Technical Support Center: Troubleshooting Cytotoxicity in Non-Target Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing P505-15 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to cytotoxicity in non-target cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, also known as PRT062607, is a highly potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3][4][5] In biochemical assays, it exhibits an IC50 value of approximately 1 nM for Syk.[3] Its primary function is to block the signaling pathways downstream of Syk, which are crucial for the activation and survival of various hematopoietic cells, particularly B-cells.[1][2][4][5]

Q2: Is this compound expected to be cytotoxic to non-hematopoietic (non-target) cell lines?

This compound has demonstrated a high degree of selectivity for Syk kinase.[2][3][4][5] Studies have shown that it is at least 80-fold more selective for Syk than for other kinases.[2][3][4][5] Furthermore, in studies with mixed cell populations, concentrations of this compound that induced apoptosis in malignant B-cell lines did not affect the survival of primary leukocytes.[2] Clinical studies in healthy volunteers have also indicated that this compound is safe and well-tolerated, suggesting a low potential for cytotoxicity in non-target tissues at therapeutic concentrations.[6][7][8]

However, at concentrations significantly higher than the IC50 for Syk, off-target effects leading to cytotoxicity in non-target cell lines could potentially be observed.

Q3: I am observing unexpected cytotoxicity in my non-target cell line. What are the possible causes?

Unexpected cytotoxicity can arise from several factors:

  • High Concentrations: The concentration of this compound used may be high enough to inhibit off-target kinases or induce other cellular effects.

  • Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be present at a final concentration that is toxic to your specific cell line.

  • Compound Instability: this compound may be unstable in your specific cell culture medium over the duration of the experiment, leading to the formation of cytotoxic degradation products.

  • Assay Interference: The this compound compound itself might interfere with the readout of your cytotoxicity assay (e.g., colorimetric or fluorometric methods).

  • Cell Line Sensitivity: Your specific non-target cell line may have a unique sensitivity to Syk inhibition or off-target effects of this compound.

Q4: How can I differentiate between a specific off-target cytotoxic effect and a non-specific effect like solvent toxicity?

It is crucial to include proper controls in your experiment. A vehicle control (cells treated with the same concentration of the solvent used to dissolve this compound) is essential. If you observe similar levels of cytotoxicity in the vehicle control and the this compound treated group, the solvent is likely the cause. A positive control for cytotoxicity in your cell line is also recommended to ensure your assay is working correctly.

Data Presentation

The following tables summarize the known inhibitory concentrations of this compound against its primary target (Syk), off-target kinases, and its effects in whole blood assays, which contain a mixture of target and non-target cells.

Table 1: this compound Inhibitory Potency (IC50) Against Target and Off-Target Kinases

Target KinaseIC50 (nM)Selectivity vs. Syk
Syk 1 -
FGR81>80-fold
MLK188>80-fold
PYK2108>100-fold
YES123>120-fold
LYN>125>125-fold
FAK>125>125-fold
ZAP-70>125>125-fold
FLT3>125>125-fold
PAK5>125>125-fold
SRC>125>125-fold
LCK>125>125-fold

Data compiled from enzymatic assays.[1][3][9]

Table 2: this compound Functional IC50 in Human Whole Blood Assays

AssayMeasured EffectIC50 (nM)
B-cell ActivationInhibition of BCR-mediated CD69 expression280
B-cell SignalingInhibition of BCR-mediated pERK Y204270
Basophil DegranulationInhibition of FcεRI-mediated degranulation150
Healthy Volunteer (PK/PD)Inhibition of BCR-mediated B-cell activation208 - 324
Healthy Volunteer (PK/PD)Inhibition of FcεRI-mediated basophil degranulation124 - 205

These assays reflect the activity of this compound in a complex cellular environment containing various non-target cells.[6][7][8][9]

Troubleshooting Guide

If you encounter unexpected cytotoxicity in your non-target cell lines, follow this troubleshooting workflow.

G start Start: Unexpected Cytotoxicity Observed check_conc 1. Verify this compound Concentration - Double-check calculations - Confirm stock solution concentration start->check_conc check_solvent 2. Assess Solvent Toxicity - Is vehicle control also toxic? - Is final solvent concentration <0.5%? check_conc->check_solvent Concentration Correct check_assay 3. Evaluate Assay Interference - Run this compound in a cell-free assay system - Does the compound affect the assay reagents? check_solvent->check_assay Solvent Not Toxic check_stability 4. Check Compound Stability - Is the compound stable in your media? - Test freshly prepared solutions check_assay->check_stability No Interference dose_response 5. Perform a Dose-Response Experiment - Determine the IC50 in your non-target cell line - Compare with known IC50 for Syk check_stability->dose_response Compound Stable different_assay 6. Use an Orthogonal Cytotoxicity Assay - e.g., if using MTT, try LDH or a live/dead stain dose_response->different_assay contact_support 7. Contact Technical Support different_assay->contact_support

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Experimental Protocols

Below are detailed methodologies for key experiments to assess cytotoxicity.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition seed_cells 1. Seed cells in a 96-well plate treat_cells 2. Treat with this compound (include vehicle and untreated controls) seed_cells->treat_cells incubate_cells 3. Incubate for desired time (e.g., 24-72h) treat_cells->incubate_cells add_mtt 4. Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt 5. Incubate for 2-4h (formazan crystal formation) add_mtt->incubate_mtt add_solvent 6. Add solubilization solvent (e.g., DMSO) incubate_mtt->add_solvent read_plate 7. Read absorbance at ~570 nm add_solvent->read_plate G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition seed_cells 1. Seed cells and treat with this compound as in MTT assay setup_controls 2. Set up controls: - Spontaneous LDH release (untreated) - Maximum LDH release (lysis buffer) seed_cells->setup_controls collect_supernatant 3. Collect supernatant from each well setup_controls->collect_supernatant add_reagent 4. Add LDH reaction mixture to supernatant collect_supernatant->add_reagent incubate_reagent 5. Incubate at room temperature (protected from light) add_reagent->incubate_reagent add_stop 6. Add stop solution incubate_reagent->add_stop read_plate 7. Read absorbance at ~490 nm add_stop->read_plate G start 1. Seed and treat cells with this compound harvest 2. Harvest cells (including supernatant) start->harvest wash 3. Wash cells with PBS harvest->wash resuspend 4. Resuspend cells in Annexin V binding buffer wash->resuspend stain 5. Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate 6. Incubate at room temperature in the dark stain->incubate analyze 7. Analyze by flow cytometry incubate->analyze

References

Technical Support Center: Minimizing Variability in P505-15 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to mitigate variability in animal studies involving P505-15, a potent and selective spleen tyrosine kinase (Syk) inhibitor. By addressing common challenges and providing detailed guidance, this document aims to enhance the reproducibility and reliability of your preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as PRT062607) is a highly selective and orally bioavailable small molecule inhibitor of spleen tyrosine kinase (Syk).[1][2] Syk is a key enzyme in the signaling pathways of various immune cells. By inhibiting Syk, this compound can modulate immune responses and has shown potential in models of B-cell malignancies and rheumatoid arthritis.[2]

Q2: What are the most common sources of variability in animal studies?

A2: Variability in animal studies can be broadly categorized into three main areas:

  • Biological Variation: This includes genetic differences between animals, age, sex, health status, and the composition of their gut microbiome.

  • Environmental Factors: Fluctuations in temperature, humidity, light cycles, noise levels, and caging conditions can all impact study outcomes.

  • Experimental Procedures: Inconsistencies in animal handling, dosing, surgical procedures, sample collection, and data recording are significant contributors to variability.

Q3: How can I minimize variability through proper experimental design?

A3: A robust experimental design is fundamental to reducing variability. Key strategies include:

  • Randomization: Randomly assign animals to treatment groups to prevent selection bias.

  • Blinding: Conceal group allocations from personnel conducting the experiment and assessing outcomes to minimize observer bias.

  • Sample Size Calculation: Perform a power analysis to determine the appropriate number of animals needed to detect a statistically significant effect.

  • Control Groups: Include appropriate positive and negative control groups to ensure that the observed effects are due to the experimental intervention.

Troubleshooting Guides

Issue 1: High Variability in Tumor Growth in Xenograft Models

Potential Causes:

  • Inconsistent Tumor Cell Implantation: Variation in the number of viable cells, injection volume, or anatomical location of injection can lead to different tumor growth rates.

  • Variable Tumor Engraftment: Not all implanted tumors will establish and grow at the same rate, a known challenge in patient-derived xenograft (PDX) models.[3][4]

  • Differences in Host Immune Response: Even in immunodeficient mice, residual immune function can vary and affect tumor growth.

  • Inconsistent this compound Formulation and Administration: Poorly suspended drug or inaccurate oral gavage can lead to variable drug exposure.

Troubleshooting Steps:

StepActionRationale
Standardize Cell Implantation Ensure a single-cell suspension with high viability. Use a consistent injection volume and anatomical location (e.g., subcutaneous in the flank). For PDX models, use similar-sized tumor fragments.To minimize initial differences in tumor establishment.
Monitor Tumor Engraftment Regularly monitor tumor growth post-implantation using calipers or imaging. Exclude animals with tumors that fail to reach a predefined size within a specific timeframe.To ensure a more homogenous cohort of animals enters the treatment phase.[5]
Refine this compound Formulation Prepare the 0.5% methylcellulose vehicle consistently. Ensure this compound is finely ground and evenly suspended. Prepare fresh daily and vortex thoroughly before each gavage.To ensure each animal receives a consistent dose.[6][7]
Optimize Oral Gavage Technique Ensure all personnel are proficient in oral gavage to minimize stress and ensure accurate delivery to the stomach. Consider coating the gavage needle with sucrose to reduce animal stress.[8]To reduce stress-induced variability and improve the accuracy of dosing.

Workflow for Troubleshooting High Variability in Xenograft Studies

start High Variability in Tumor Growth check_implant Review Cell Implantation Protocol start->check_implant check_engraft Assess Tumor Engraftment Rate start->check_engraft check_formulation Evaluate this compound Formulation & Dosing start->check_formulation standardize_implant Standardize Cell Prep, Volume, & Location check_implant->standardize_implant implement_monitoring Implement Strict Engraftment Monitoring check_engraft->implement_monitoring refine_dosing Refine Formulation Prep & Gavage Technique check_formulation->refine_dosing end Reduced Variability standardize_implant->end implement_monitoring->end refine_dosing->end

Troubleshooting workflow for xenograft study variability.
Issue 2: Inconsistent Disease Scores in Collagen-Induced Arthritis (CIA) Models

Potential Causes:

  • Variable Immune Response to Collagen: The severity of arthritis can vary significantly between individual animals due to differences in their immune response.

  • Inconsistent Emulsion Preparation and Injection: The quality of the collagen/adjuvant emulsion and the injection technique are critical for inducing a consistent arthritic response.

  • Subjective Scoring: Clinical scoring of paw swelling and redness can be subjective and vary between observers.

  • Animal Stress: Stress from handling and procedures can influence the inflammatory response.

Troubleshooting Steps:

StepActionRationale
Standardize CIA Induction Use high-quality type II collagen and complete Freund's adjuvant (CFA). Ensure a stable emulsion is formed before injection. Administer a consistent volume at a precise anatomical location (e.g., base of the tail).To maximize the consistency of the initial immune challenge.
Blinded and Calibrated Scoring Develop a clear and detailed scoring system with photographic examples. Train all observers to score consistently and perform scoring blinded to the treatment groups.To minimize observer bias and improve the reliability of disease assessment.[9]
Acclimatize Animals Allow animals to acclimate to the facility and handling for at least one week before the study begins. Handle animals gently and consistently throughout the study.To reduce stress, which can impact immune function and disease severity.
Establish Humane Endpoints Clearly define humane endpoints based on clinical scores, body weight loss, and animal behavior to minimize suffering and remove severely affected animals that could skew data.[10][11][12]To ensure animal welfare and remove outliers that can increase variability.
Issue 3: Variable Pharmacokinetic (PK) and Pharmacodynamic (PD) Readouts

Potential Causes:

  • Inconsistent Oral Bioavailability: The absorption of orally administered this compound can be influenced by factors such as food in the stomach and individual differences in gut microbiome.[13][14][15][16][17]

  • Variability in Drug Metabolism: Differences in liver enzyme activity among animals can lead to variable drug clearance.

  • Timing of Sample Collection: Blood and tissue samples collected at inconsistent times relative to dosing will show high variability in drug concentration and target modulation.

  • Issues with Target Engagement Assays: Technical variability in assays used to measure Syk phosphorylation (e.g., Western blot, IHC) can obscure true biological differences.[18]

Troubleshooting Steps:

StepActionRationale
Standardize Dosing Conditions Fast animals for a consistent period before oral gavage, if appropriate for the study design, to normalize gut transit and absorption.To reduce variability in drug absorption.
Strict Sample Collection Schedule Adhere to a strict and consistent schedule for collecting blood and tissue samples post-dosing.To ensure comparability of PK and PD data across animals and groups.
Validate and Standardize PD Assays Optimize and validate assays for measuring p-Syk and downstream markers (e.g., p-AKT).[1] Use standardized protocols for tissue harvesting, processing, and analysis. Include appropriate controls in every assay.To ensure the reliability and reproducibility of target engagement measurements.[18]
Consider Gut Microbiome Be aware that the gut microbiome can influence drug metabolism and may be a source of inter-animal variability.[13][14][15][16]To acknowledge a potential source of variability that may require further investigation in specific cases.

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound
  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

  • This compound Suspension:

    • Weigh the required amount of this compound powder.

    • Gradually add the 0.5% methylcellulose vehicle to the powder while triturating to form a smooth paste.

    • Continue to add the vehicle to the desired final volume.

    • Vortex the suspension vigorously for at least 5 minutes to ensure homogeneity.

    • Prepare the suspension fresh daily.

  • Oral Gavage Administration:

    • Gently restrain the mouse.

    • Vortex the this compound suspension immediately before drawing it into the syringe to prevent settling.

    • Use a proper-sized, ball-tipped gavage needle.

    • Administer the suspension slowly and carefully to ensure it enters the esophagus and not the trachea.

    • The typical administration volume for mice is 10 mL/kg.

Protocol 2: Assessment of In Vivo Target Engagement by Western Blot
  • Tissue Collection: At a predetermined time point after the final dose of this compound, euthanize the animal and excise the target tissue (e.g., tumor, spleen).

  • Tissue Lysis: Immediately snap-freeze the tissue in liquid nitrogen. Homogenize the frozen tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the tissue lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against phospho-Syk and total Syk.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Syk signal to the total Syk signal for each sample.

This compound Signaling Pathway and Data Presentation

This compound Mechanism of Action

This compound targets Syk, a critical kinase downstream of the B-cell receptor (BCR). Inhibition of Syk blocks the signaling cascade that leads to B-cell activation and proliferation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Phosphorylates Downstream Downstream Signaling (e.g., AKT, ERK) Syk->Downstream Activates P505_15 This compound P505_15->Syk Inhibits Activation B-Cell Activation & Proliferation Downstream->Activation

References

Addressing P505-15 resistance in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to P505-15, a third-generation PARP inhibitor, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, PARP inhibition leads to the accumulation of single-strand DNA breaks, which are converted into toxic double-strand breaks during replication. The inability to repair these double-strand breaks results in synthetic lethality and cell death.

Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the common underlying mechanisms?

Acquired resistance to PARP inhibitors like this compound is a significant challenge. The most frequently observed mechanisms include:

  • Reversion mutations in BRCA1/2: Secondary mutations that restore the open reading frame of the BRCA1 or BRCA2 gene can restore HR repair function, thus negating the synthetic lethality effect of this compound.

  • Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Loss of PARP1 expression: Although less common, the loss of PARP1 protein can lead to resistance as the primary target of the drug is no longer present.

  • Stabilization of replication forks: Alterations in proteins that protect stalled replication forks can reduce the formation of double-strand breaks, thereby diminishing the cytotoxic effects of this compound.

  • Changes in cell cycle checkpoints: Dysregulation of cell cycle checkpoints can allow cells to tolerate DNA damage more effectively.

Troubleshooting Guides

Issue 1: Decreased Cell Death and Increased IC50 Value for this compound

You have observed that your cancer cell line now requires a much higher concentration of this compound to achieve the same level of cell death as in your initial experiments.

Possible Causes and Solutions

Possible Cause Suggested Experiment Expected Outcome if Cause is Confirmed
Reversion mutation in BRCA1/2 Sequence the BRCA1 and BRCA2 genes in your resistant cell line and compare to the parental line.Identification of a secondary mutation that restores the protein's reading frame.
Upregulation of drug efflux pumps Perform a Western blot or qPCR to assess the expression levels of ABC transporters (e.g., ABCB1).Increased protein or mRNA levels of the efflux pump in the resistant line.
Loss of PARP1 expression Conduct a Western blot to compare PARP1 protein levels between the sensitive and resistant cell lines.Significantly reduced or absent PARP1 protein in the resistant line.
Issue 2: this compound Treatment No Longer Induces G2/M Arrest or Apoptosis

Flow cytometry analysis shows that this compound is no longer causing the expected cell cycle arrest at the G2/M phase, and markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3) are not increasing upon treatment.

Troubleshooting Workflow

G start Resistant cells show no G2/M arrest or apoptosis check_hr Assess HR function (e.g., RAD51 foci formation assay) start->check_hr hr_restored HR function is restored check_hr->hr_restored Yes hr_deficient HR function remains deficient check_hr->hr_deficient No sequence_brca Sequence BRCA1/2 genes for reversion mutations hr_restored->sequence_brca check_fork_protection Investigate replication fork stabilization (e.g., Western blot for key proteins) hr_deficient->check_fork_protection end_reversion Conclusion: Reversion mutation is likely cause sequence_brca->end_reversion end_fork Conclusion: Altered fork protection is likely cause check_fork_protection->end_fork

Caption: Troubleshooting workflow for loss of this compound-induced apoptosis.

Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination using a Resazurin-based Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Methodology

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare a 2X serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Resazurin Addition: Add 20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

  • Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: Western Blot for PARP1 and ABCB1 Expression

This protocol details the detection of PARP1 and ABCB1 protein levels.

Methodology

  • Protein Extraction: Lyse sensitive and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PARP1, ABCB1, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Signaling Pathways

This compound Mechanism of Action and Resistance

The following diagram illustrates the synthetic lethality pathway targeted by this compound and key resistance mechanisms.

G cluster_0 This compound Sensitive Cell (HR Deficient) cluster_1 This compound Resistant Cell ssb Single-Strand Break (SSB) parp PARP ssb->parp recruits dsb Double-Strand Break (DSB) ssb->dsb replication fork collapse parp->ssb repairs p505 This compound p505->parp inhibits apoptosis Apoptosis dsb->apoptosis leads to p505_ext This compound abcb1 ABCB1 Efflux Pump p505_ext->abcb1 efflux brca_rev BRCA Reversion Mutation hr_restored HR Repair Restored brca_rev->hr_restored restores dsb_res Double-Strand Break (DSB) hr_restored->dsb_res repairs survival Cell Survival dsb_res->survival

Caption: this compound action and mechanisms of acquired resistance.

Best practices for long-term storage of P505-15

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of P505-15, a potent and highly specific inhibitor of spleen tyrosine kinase (Syk).

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store the solid this compound compound for long-term use?

For long-term stability, solid this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] To prevent degradation from moisture, ensure the container is tightly sealed. Before opening, allow the vial to equilibrate to room temperature to avoid condensation.

Q2: How should I prepare and store stock solutions of this compound?

This compound is soluble in several organic solvents, with DMSO being a common choice for creating concentrated stock solutions.[2] When preparing a stock solution in DMSO, it is recommended to use anhydrous, high-purity DMSO to minimize moisture that can affect solubility.[3] For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3][4]

Q3: Can I store this compound stock solutions at 4°C?

It is not recommended to store this compound stock solutions at 4°C for extended periods, as this can increase the risk of degradation and precipitation. For short-term storage of a working solution, refrigeration may be acceptable for a very limited time, but for optimal stability, frozen storage is required.

Q4: I noticed precipitation in my this compound stock solution after thawing. What should I do?

Precipitation upon thawing can occur, especially with concentrated stock solutions in DMSO.[5] Gentle warming of the solution to 37°C and vortexing or sonication can help to redissolve the compound.[6] To prevent this, ensure the compound is fully dissolved initially and consider preparing a slightly less concentrated stock solution if precipitation is a recurring issue. Always visually inspect the solution for any precipitate before use.

Q5: My experiment requires a final DMSO concentration of less than 0.1%, but this leads to precipitation of this compound in my aqueous buffer. How can I address this?

This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution. To mitigate this, you can try a serial dilution approach. Instead of diluting the DMSO stock directly into the final aqueous buffer, perform an intermediate dilution in a smaller volume of the buffer or in a co-solvent system if your experiment allows. Pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C) can also improve solubility.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Reduced compound activity in experiments - Compound degradation due to improper storage. - Multiple freeze-thaw cycles of the stock solution. - Contamination of the stock solution.- Verify the storage conditions and duration against the recommendations. - Prepare fresh dilutions from a new aliquot of the stock solution. - Perform a quality control check on the compound's purity and activity using the protocols below.
Precipitation in DMSO stock solution - The solution was not fully dissolved initially. - The concentration is too high for the storage temperature. - Absorption of moisture by DMSO.- Gently warm the vial to 37°C and vortex or sonicate to redissolve. - If precipitation persists, consider preparing a new, less concentrated stock solution. - Use anhydrous, high-purity DMSO and handle it in a low-humidity environment.
Precipitation in aqueous experimental buffer - "Solvent shock" from rapid dilution. - The final concentration exceeds the aqueous solubility of this compound. - Interaction with components in the buffer.- Perform a serial dilution. - Pre-warm the aqueous buffer before adding the compound. - Ensure the final DMSO concentration is as high as your experiment tolerates (ideally ≤ 0.5%). - If possible, adjust the pH of the buffer, as the solubility of some compounds is pH-dependent.
Inconsistent experimental results - Inaccurate concentration of the stock solution. - Partial precipitation of the compound in the final dilution. - Degradation of the compound.- Re-measure the concentration of the stock solution if possible. - Visually inspect all solutions for precipitation before use. - Use a fresh aliquot for each experiment and avoid using stock solutions that are near the end of their recommended storage life.

Data Presentation

This compound Storage and Stability Data
Form Solvent Storage Temperature Duration Source
Solid (Powder)N/A-20°C≥ 4 years[2]
Solid (Hydrochloride Salt)N/A-20°C3 years[3]
Solid (Hydrochloride Salt)N/A4°C2 years[1]
SolutionDMSO-80°C6 months[1][3][4]
SolutionDMSO-20°C1 month[1][3][4]

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and detect any degradation products.

Methodology:

  • Preparation of Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or acetonitrile) to a final concentration of 1 mg/mL.

  • Preparation of Sample Solution: Prepare a dilution of the this compound stock solution to be tested in the mobile phase to a final concentration of approximately 10-20 µg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 264 nm.[2]

    • Injection Volume: 10 µL.

  • Analysis: Run the standard and sample solutions. The purity is calculated by dividing the peak area of the main compound by the total peak area of all detected peaks.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the identity of this compound by determining its molecular weight.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1-5 µg/mL) in a solvent compatible with the mass spectrometer's ionization source (e.g., acetonitrile:water 1:1 with 0.1% formic acid).

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Analysis: Look for the protonated molecular ion [M+H]⁺ corresponding to the expected molecular weight of this compound (C₁₉H₂₃N₉O, MW = 393.45). The expected m/z would be approximately 394.45.

Potency Assessment by In Vitro Kinase Assay

Objective: To confirm the inhibitory activity of this compound against Syk kinase.

Methodology:

  • Reagents: Recombinant human Syk kinase, a suitable kinase substrate (e.g., a peptide containing a tyrosine residue), ATP, and a detection reagent (e.g., an antibody specific for the phosphorylated substrate or a luminescence-based ATP detection kit).

  • Procedure: a. Prepare a serial dilution of this compound. b. In a microplate, add the Syk kinase, the substrate, and the different concentrations of this compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using the chosen detection method.

  • Analysis: Plot the kinase activity against the concentration of this compound to determine the IC₅₀ value. Compare this value to the expected IC₅₀ of 1-2 nM.[7]

Mandatory Visualization

Syk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn activates Syk Syk BCR->Syk recruits & activates Antigen Antigen Antigen->BCR binds Lyn->BCR phosphorylates ITAMs BLNK BLNK Syk->BLNK phosphorylates PLCg2 PLCγ2 Syk->PLCg2 phosphorylates Vav Vav Syk->Vav phosphorylates PI3K PI3K Syk->PI3K activates BTK BTK Syk->BTK activates BLNK->PLCg2 activates Downstream Downstream Signaling (Ca2+ mobilization, MAPK, NF-κB activation) PLCg2->Downstream Vav->Downstream PI3K->Downstream BTK->PLCg2 P505_15 This compound P505_15->Syk inhibits Troubleshooting_Workflow Start Start: Inconsistent or Poor Experimental Results Check_Storage Check Storage Conditions (Temp, Duration, Aliquoting) Start->Check_Storage Improper_Storage Improper Storage Check_Storage->Improper_Storage Yes Check_Precipitate_Stock Inspect Stock Solution for Precipitate Check_Storage->Check_Precipitate_Stock No Use_New_Aliquot Use a Fresh Aliquot or New Compound Improper_Storage->Use_New_Aliquot Precipitate_Found_Stock Precipitate Found Check_Precipitate_Stock->Precipitate_Found_Stock Yes Check_Precipitate_Final Inspect Final Dilution for Precipitate Check_Precipitate_Stock->Check_Precipitate_Final No Redissolve Warm (37°C) & Sonicate Precipitate_Found_Stock->Redissolve Redissolve->Check_Precipitate_Stock Precipitate_Found_Final Precipitate Found Check_Precipitate_Final->Precipitate_Found_Final Yes QC_Test Perform QC Tests (HPLC, MS, Activity Assay) Check_Precipitate_Final->QC_Test No Optimize_Dilution Optimize Dilution Protocol (e.g., Serial Dilution) Precipitate_Found_Final->Optimize_Dilution Optimize_Dilution->Check_Precipitate_Final QC_Fail QC Fails QC_Test->QC_Fail Yes QC_Pass QC Passes: Review Experimental Protocol QC_Test->QC_Pass No QC_Fail->Use_New_Aliquot

References

Interpreting unexpected results from P505-15 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for P505-15, a selective Spleen Tyrosine Kinase (Syk) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during in vitro and in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical component of the B-cell receptor (BCR) signaling pathway.[3][4][5] By inhibiting Syk, this compound blocks downstream signaling events that are crucial for the survival and proliferation of certain B-cell malignancies, such as Non-Hodgkin Lymphoma (NHL) and Chronic Lymphocytic Leukemia (CLL).[1][2]

Q2: We are observing lower than expected potency (higher IC50) in our cell-based assays compared to the reported values. What could be the reason?

A2: Several factors can contribute to discrepancies in IC50 values between different experimental setups:

  • Cell Line Dependence: The sensitivity of a cell line to this compound is highly dependent on its reliance on the Syk signaling pathway for survival. Cell lines that are not driven by BCR signaling will likely show resistance to this compound.

  • Assay Conditions: Differences in cell density, serum concentration, and incubation time can all influence the apparent potency of the inhibitor. It is also crucial to ensure that the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells.

  • Compound Stability: Ensure that the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles, which can lead to degradation.

  • ATP Concentration: In kinase assays, the concentration of ATP can significantly impact the IC50 value of ATP-competitive inhibitors like this compound. Higher ATP concentrations will lead to a rightward shift in the IC50 curve.

Q3: We see significant cell death at high concentrations of this compound in a cell line that is not expected to be Syk-dependent. Is this an off-target effect?

A3: While this compound is highly selective for Syk, with at least 80-fold greater affinity compared to other kinases, off-target effects can occur, especially at higher concentrations.[1] It is important to distinguish between specific, on-target effects and non-specific toxicity. Consider the following:

  • Dose-Response Curve: A steep dose-response curve is more indicative of a specific pharmacological effect, while a shallow curve might suggest non-specific toxicity.

  • Control Cell Lines: Test this compound in a panel of cell lines with varying degrees of Syk dependence to establish a therapeutic window.

  • Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of Syk to see if it reverses the observed phenotype.

Q4: In our in vivo xenograft study, this compound showed efficacy when administered prophylactically, but not when treatment was started on established tumors. Why is this?

A4: This observation has been reported in preclinical studies with this compound.[4] Several factors could explain this discrepancy:

  • Tumor Microenvironment: The microenvironment of an established tumor is more complex and may provide survival signals to the cancer cells that are independent of the Syk pathway.

  • Drug Penetration: Poor vascularization of larger tumors can limit the delivery of the compound to the tumor core.[4]

  • Inhibition of Engraftment: The prophylactic efficacy may be due, in part, to the inhibition of tumor cell engraftment and establishment.[4]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell Viability Assays

If you are observing high variability in your cell viability readouts (e.g., MTT, CellTiter-Glo®), consider the following troubleshooting steps:

Potential Cause Recommended Action
Cell Seeding Inconsistency Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and verify cell counts.
Edge Effects Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. Optimize the final solvent concentration.
Assay Interference Some compounds can interfere with the chemistry of viability assays (e.g., redox activity with MTT). Run a cell-free control with the compound and assay reagents to check for interference.
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma, as it can significantly alter cellular metabolism and drug sensitivity.
Issue 2: Lack of Downstream Signaling Inhibition (Western Blot)

If you do not observe the expected decrease in the phosphorylation of Syk targets (e.g., BLNK, PLCγ2, ERK, AKT) after this compound treatment, follow this guide:

Potential Cause Recommended Action
Suboptimal Stimulation Ensure that the cells are properly stimulated to activate the BCR pathway (e.g., using anti-IgM). The timing of stimulation and inhibitor treatment is critical.
Insufficient Inhibitor Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
Sample Preparation Issues Use phosphatase and protease inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins. Keep samples on ice throughout the preparation process.
Antibody Quality Validate your primary antibodies for specificity and optimal dilution. Use appropriate positive and negative controls.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Add the compound dilutions to the respective wells and incubate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Western Blot for Phospho-Syk Downstream Targets
  • Cell Treatment: Seed cells and starve them in serum-free medium if necessary. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 15 minutes) to induce BCR signaling.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies against phosphorylated and total proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Syk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk Phosphorylation BLNK BLNK Syk->BLNK PLCg2 PLCγ2 Syk->PLCg2 P505_15 This compound P505_15->Syk Inhibition BLNK->PLCg2 AKT AKT PLCg2->AKT ERK ERK PLCg2->ERK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

Caption: Simplified Syk signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow cluster_start cluster_investigation Investigation cluster_action Corrective Actions cluster_end Unexpected_Result Unexpected Experimental Result Check_Protocol Review Experimental Protocol Unexpected_Result->Check_Protocol Check_Reagents Verify Reagent Quality & Stability Unexpected_Result->Check_Reagents Check_Cell_Line Authenticate Cell Line & Check for Contamination Unexpected_Result->Check_Cell_Line Literature_Review Consult Literature for Similar Findings Unexpected_Result->Literature_Review Optimize_Assay Optimize Assay Parameters Check_Protocol->Optimize_Assay Use_Controls Incorporate Additional Controls Check_Reagents->Use_Controls Check_Cell_Line->Use_Controls Literature_Review->Optimize_Assay Repeat_Experiment Repeat Experiment with Modifications Optimize_Assay->Repeat_Experiment Use_Controls->Repeat_Experiment Interpreted_Result Interpreted Result Repeat_Experiment->Interpreted_Result

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Validation & Comparative

A Head-to-Head Comparison of Syk Inhibitors: P505-15 vs. Entospletinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective Syk inhibitor is critical for advancing research in inflammation, autoimmune diseases, and oncology. This guide provides an in-depth, data-driven comparison of two prominent Spleen Tyrosine Kinase (Syk) inhibitors: P505-15 (also known as PRT062607) and entospletinib (GS-9973).

Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Its inhibition is a key therapeutic strategy for a range of B-cell malignancies and inflammatory disorders. Both this compound and entospletinib are orally bioavailable small molecules designed to target Syk, but they exhibit distinct profiles in terms of potency, selectivity, and clinical development.

At a Glance: Key Quantitative Data

The following tables summarize the key performance metrics of this compound and entospletinib based on available preclinical data. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.

Table 1: In Vitro Potency Against Syk
ParameterThis compoundEntospletinib
Biochemical IC50 (Cell-free assay) 1-2 nM[1]7.7 nM[2]
B-Cell Activation IC50 (pERK/CD69) 0.27 - 0.28 µM[1]Not explicitly reported in a comparable assay
Basophil Degranulation IC50 (CD63) 0.15 µM[1]Not explicitly reported in a comparable assay
Ramos Cell (BLNK phosphorylation) IC50 0.178 µM[3]Not reported
Table 2: Kinase Selectivity
InhibitorSelectivity Profile
This compound >80-fold selective for Syk over a panel of other kinases including Fgr, PAK5, Lyn, FAK, Pyk2, FLT3, MLK1, and Zap70.[1][3] In a panel of 270 kinases, it showed high selectivity for Syk.[3]
Entospletinib Highly selective for Syk. In a KinomeScan panel of 359 kinases, only TNK1 showed less than 10-fold selectivity versus Syk.[4] It demonstrated 13- to >1000-fold cellular selectivity for Syk over other kinases like Jak2, c-Kit, Flt3, Ret, and KDR.[2]

Signaling Pathway and Mechanism of Action

Both this compound and entospletinib are ATP-competitive inhibitors of Syk. They function by blocking the kinase activity of Syk, which is a critical step in the B-cell receptor (BCR) signaling cascade. Inhibition of Syk leads to the abrogation of downstream signaling events, ultimately resulting in reduced B-cell activation, proliferation, and survival.

Syk_Signaling_Pathway cluster_receptor B-Cell Receptor Complex cluster_inhibitors Syk Inhibitors BCR BCR Lyn Lyn (Src Family Kinase) BCR->Lyn Antigen Binding ITAMs ITAMs (p) Lyn->ITAMs Phosphorylation Syk Syk ITAMs->Syk Recruitment pSyk Syk (p) Syk->pSyk Autophosphorylation Downstream Downstream Signaling (e.g., BTK, PLCγ2, PI3K) pSyk->Downstream Activation P505_15 This compound P505_15->pSyk Inhibition Entospletinib Entospletinib Entospletinib->pSyk Cellular_Response Cellular Response (Activation, Proliferation, Survival) Downstream->Cellular_Response

B-Cell Receptor signaling pathway and points of inhibition.

Experimental Protocols

To facilitate the replication and comparison of findings, detailed methodologies for key experiments are crucial.

Biochemical Syk Inhibition Assay (Entospletinib)

This assay quantifies the direct inhibitory effect of the compound on purified Syk enzyme.

  • Reaction Setup: A final volume of 25 µL containing 25 mM Tris–HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 0.5 µM biotinylated peptide substrate, 0.01% casein, 0.01% Triton X-100, and 40 µM ATP is prepared.[2]

  • Enzyme: Full-length baculovirus-expressed Syk kinase is used.

  • Incubation: The reaction mixture is incubated at room temperature for 60 minutes.

  • Stopping the Reaction: 30 µL of 30 mM EDTA containing SA-APC and 4 nM PT-66 antibody is added to stop the reaction.

  • Detection: The plates are measured on a Perkin-Elmer Envision reader to quantify substrate phosphorylation.

  • Data Analysis: IC50 values are determined using a four-parameter linear regression algorithm.[2]

Cellular B-Cell Activation Assay (this compound)

This assay measures the inhibitor's effect on B-cell activation in a more physiologically relevant context.

  • Cell Preparation: Human whole blood is used.

  • Inhibitor Pre-incubation: Aliquots of whole blood are pre-incubated with various concentrations of this compound.

  • Stimulation: B-cell activation is induced by stimulating the blood with anti-IgD.

  • Staining: Cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., B220) and activation markers (e.g., CD69) or intracellular signaling molecules (e.g., phospho-ERK).[5]

  • Flow Cytometry: Samples are analyzed by flow cytometry to quantify the expression of activation markers on the B-cell population.

  • Data Analysis: The mean fluorescence intensity (MFI) is normalized to the vehicle control, and IC50 values are calculated.[5]

Basophil Degranulation Assay (this compound)

This assay assesses the inhibitor's effect on Syk-dependent degranulation in basophils.

  • Cell Source: Human whole blood is utilized.

  • Inhibitor Incubation: Whole blood samples are pre-incubated with varying concentrations of this compound.

  • Stimulation: Basophil degranulation is triggered by stimulating with anti-IgE.

  • Staining: The cells are stained with antibodies to identify basophils and a marker of degranulation, CD63.[5][6][7]

  • Flow Cytometry Analysis: The percentage of CD63-positive basophils is determined by flow cytometry.

  • Data Analysis: IC50 values are calculated based on the concentration-dependent inhibition of CD63 upregulation.[5]

Proposed Experimental Workflow for Direct Comparison

For a direct and unbiased comparison of this compound and entospletinib, a standardized experimental workflow is recommended.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Biochemical Biochemical Assay (Syk, Kinase Panel) PK_PD Pharmacokinetics & Pharmacodynamics Biochemical->PK_PD Cellular Cellular Assays (B-Cell Activation, Basophil Degranulation) Cellular->PK_PD Efficacy Efficacy in Disease Models (e.g., Arthritis, Lymphoma) PK_PD->Efficacy Data_Analysis Comparative Data Analysis (Potency, Selectivity, Efficacy) Efficacy->Data_Analysis Start Select this compound & Entospletinib Start->Biochemical Start->Cellular

Workflow for a comparative study of Syk inhibitors.

In Vivo and Clinical Insights

Both this compound and entospletinib have been evaluated in preclinical in vivo models and clinical trials, demonstrating their potential as therapeutic agents.

This compound has shown dose-dependent anti-inflammatory activity in rodent models of rheumatoid arthritis.[1] In mouse xenograft models of non-Hodgkin lymphoma (NHL), oral administration of this compound significantly inhibited tumor growth.[8][9] A dose-finding study in healthy volunteers has been completed.[8][9]

Entospletinib has also demonstrated efficacy in a rat collagen-induced arthritis model.[2] It has undergone more extensive clinical evaluation, including Phase 2 trials for chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL).[10][11] In a Phase 2 study in patients with relapsed or refractory CLL, entospletinib showed clinical activity with an acceptable toxicity profile.[11] However, in a trial for relapsed or refractory DLBCL, it demonstrated limited activity as a monotherapy.[10]

Conclusion

Both this compound and entospletinib are potent and selective inhibitors of Syk. Based on the available biochemical data, this compound appears to be a more potent inhibitor in cell-free assays. However, entospletinib has a well-documented high degree of selectivity and has been more extensively studied in clinical trials for various hematological malignancies.

The choice between these two inhibitors for research and development purposes will depend on the specific application. For basic research requiring a highly potent tool compound, this compound may be a suitable choice. For translational and clinical research, the extensive clinical data available for entospletinib may be more advantageous. Ultimately, a direct, head-to-head comparison under identical experimental conditions would be necessary to definitively determine the superior compound for a given therapeutic indication.

References

Dual vs. Selective Kinase Inhibition: A Comparative Analysis of Cerdulatinib and P505-15 in Syk/JAK Signaling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for hematological malignancies, the strategic inhibition of key signaling pathways is paramount. Two molecules of interest in this domain are Cerdulatinib and P505-15, both of which target Spleen Tyrosine Kinase (Syk), a critical component of B-cell receptor (BCR) signaling. However, their broader kinase inhibition profiles diverge significantly, offering a compelling comparison between a dual Syk/JAK inhibitor and a highly selective Syk inhibitor. This guide provides an objective, data-driven comparison of Cerdulatinib and this compound for researchers, scientists, and drug development professionals.

Introduction to Cerdulatinib and this compound

Cerdulatinib (PRT062070) is an orally bioavailable, ATP-competitive small molecule inhibitor that dually targets both Syk and members of the Janus kinase (JAK) family.[1][2] This dual mechanism of action allows Cerdulatinib to simultaneously suppress survival signals originating from the BCR and cytokine receptors, which are often dysregulated in B-cell malignancies.[1][3]

This compound (PRT062607) , on the other hand, is a novel, highly selective, and orally bioavailable small molecule inhibitor of Syk.[4][5] Its high potency and selectivity for Syk make it a valuable tool for dissecting the specific roles of Syk-mediated signaling in various cellular processes and diseases.[4][6]

Comparative Analysis of Kinase Inhibition

The primary distinction between Cerdulatinib and this compound lies in their kinase selectivity. Cerdulatinib was designed as a dual inhibitor, while this compound was developed for its high specificity for Syk.

Target KinaseCerdulatinib IC50 (nM)This compound IC50 (nM)
Syk 32[1][2]1[4][5]
JAK1 12[1][2]>80 (estimated)[4][6]
JAK2 6[2]Not reported
JAK3 8[2]Not reported
TYK2 0.5[2]Not reported

Note: The IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50% in biochemical assays. The ">80 (estimated)" for this compound against JAK1 is based on the reported >80-fold selectivity for Syk over other kinases.[4][6]

Signaling Pathway Inhibition

The differential kinase inhibition profiles of Cerdulatinib and this compound translate to distinct impacts on intracellular signaling pathways.

B-Cell Receptor (BCR) Signaling Pathway

Both Cerdulatinib and this compound effectively inhibit the BCR signaling pathway by targeting Syk. Upon antigen binding to the BCR, Syk is activated and initiates a cascade of downstream signaling events that are crucial for B-cell proliferation, survival, and differentiation.[3]

BCR BCR Syk Syk BCR->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 Syk->PLCg2 Proliferation Proliferation & Survival BTK->Proliferation PLCg2->Proliferation Cerdulatinib Cerdulatinib Cerdulatinib->Syk P505_15 This compound P505_15->Syk

BCR-Syk Signaling Pathway Inhibition
Cytokine Signaling (JAK/STAT) Pathway

Cerdulatinib's unique advantage is its ability to also inhibit the JAK/STAT pathway, which is activated by various cytokines and plays a critical role in the tumor microenvironment, promoting cancer cell survival and proliferation.[2] this compound, being a selective Syk inhibitor, does not directly target this pathway.

CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT P Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription Cerdulatinib Cerdulatinib Cerdulatinib->JAK P505_15 This compound (No direct inhibition)

Cytokine-JAK/STAT Signaling Pathway Inhibition

Preclinical Efficacy

Both compounds have demonstrated anti-tumor activity in preclinical models of B-cell malignancies.

Cerdulatinib has shown broad anti-tumor activity in both Activated B-cell like (ABC) and Germinal Center B-cell like (GCB) subtypes of diffuse large B-cell lymphoma (DLBCL).[1][7] It induces apoptosis and causes cell cycle arrest in various DLBCL cell lines.[1]

This compound has been shown to inhibit SYK-mediated B-cell receptor signaling and decrease cell viability in non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL) models.[4][5] Oral administration in mice prevented BCR-mediated splenomegaly and significantly inhibited NHL tumor growth in a xenograft model.[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis Prepare kinase,\nsubstrate, and ATP\nin reaction buffer Prepare kinase, substrate, and ATP in reaction buffer Serially dilute\ninhibitor (Cerdulatinib\nor this compound) Serially dilute inhibitor (Cerdulatinib or this compound) Prepare kinase,\nsubstrate, and ATP\nin reaction buffer->Serially dilute\ninhibitor (Cerdulatinib\nor this compound) Add kinase and\ninhibitor to plate Add kinase and inhibitor to plate Serially dilute\ninhibitor (Cerdulatinib\nor this compound)->Add kinase and\ninhibitor to plate Initiate reaction\nwith ATP/substrate mix Initiate reaction with ATP/substrate mix Add kinase and\ninhibitor to plate->Initiate reaction\nwith ATP/substrate mix Incubate at\nroom temperature Incubate at room temperature Initiate reaction\nwith ATP/substrate mix->Incubate at\nroom temperature Stop reaction Stop reaction Incubate at\nroom temperature->Stop reaction Measure kinase\nactivity (e.g.,\nluminescence) Measure kinase activity (e.g., luminescence) Stop reaction->Measure kinase\nactivity (e.g.,\nluminescence) Plot % inhibition\nvs. inhibitor concentration Plot % inhibition vs. inhibitor concentration Measure kinase\nactivity (e.g.,\nluminescence)->Plot % inhibition\nvs. inhibitor concentration Calculate IC50 Calculate IC50 Plot % inhibition\nvs. inhibitor concentration->Calculate IC50

General Workflow for In Vitro Kinase Assay

Detailed Methodology:

  • Reagent Preparation: Recombinant Syk or JAK kinases, a suitable substrate (e.g., a synthetic peptide), and ATP are prepared in a kinase reaction buffer. The test compounds (Cerdulatinib or this compound) are serially diluted in DMSO.

  • Assay Reaction: The kinase and varying concentrations of the inhibitor are pre-incubated in a multi-well plate. The kinase reaction is initiated by the addition of the ATP and substrate mixture.

  • Detection: After a defined incubation period, the reaction is stopped, and the kinase activity is measured. This can be done using various methods, such as detecting the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay) or by using phospho-specific antibodies in an ELISA format.[8][9][10]

  • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[8]

Cellular Phosphorylation Assay (Western Blot)

This method is used to assess the phosphorylation status of specific proteins within a signaling pathway in whole cells after treatment with an inhibitor.

Detailed Methodology:

  • Cell Treatment: Cells (e.g., DLBCL cell lines) are treated with varying concentrations of Cerdulatinib or this compound for a specified duration. Cells may be stimulated with an agonist (e.g., anti-IgM to activate the BCR pathway or a cytokine like IL-4 to activate the JAK/STAT pathway) to induce phosphorylation.[1]

  • Cell Lysis: After treatment, cells are lysed to extract total cellular proteins.

  • SDS-PAGE and Western Blotting: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-Syk, anti-phospho-STAT3) and an antibody for the total protein as a loading control.[1]

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection, and the signal is visualized using a chemiluminescent substrate. The band intensities are quantified to determine the extent of phosphorylation inhibition.

Conclusion

Cerdulatinib and this compound represent two distinct strategies for targeting Syk-mediated signaling in B-cell malignancies. Cerdulatinib, as a dual Syk/JAK inhibitor, offers the potential for broader and more potent anti-tumor activity by simultaneously blocking two key survival pathways.[1] This may be particularly advantageous in overcoming resistance mechanisms that rely on cytokine signaling from the tumor microenvironment.

This compound, with its high selectivity for Syk, provides a more targeted approach.[4][5] This specificity can be beneficial in minimizing off-target effects and may be sufficient for therapeutic efficacy in tumors that are primarily dependent on BCR signaling. The choice between a dual and a selective inhibitor will likely depend on the specific molecular characteristics of the malignancy and the desire to modulate the broader tumor microenvironment. This comparative guide provides the foundational data and methodologies to aid researchers in making informed decisions for their preclinical and clinical investigations.

References

A Head-to-Head Comparison of P505-15 and Other Spleen Tyrosine Kinase (SYK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spleen Tyrosine Kinase (SYK) has emerged as a critical therapeutic target in a range of immunological and oncological diseases. As a key mediator of signaling pathways downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs), its inhibition offers a promising strategy for the treatment of autoimmune disorders and hematological malignancies. This guide provides a detailed, data-driven comparison of P505-15 (also known as sotuletinib or PRT062607), a highly selective SYK inhibitor, with other notable SYK inhibitors in development and clinical use.

Quantitative Comparison of SYK Inhibitors

The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other prominent SYK inhibitors.

Table 1: Biochemical Potency (IC50, nM)

InhibitorSYKFgrLYNFAKPyk2FLT3JAK1JAK2JAK3TYK2ZAP70
This compound 1-2[1]>80-fold selective[2]>80-fold selective[2]>80-fold selective[1]>80-fold selective[1]>80-fold selective[2]---->80-fold selective[1]
Fostamatinib (R406) 41[3]-63[4]--5-fold less potent than SYK[3]-----
Entospletinib (GS-9973) 7.7[3]---->1000-fold selective[3]-13-fold selective[3]---
Cerdulatinib (PRT062070) 32[5][6]-----12[5]6[5]8[5]0.5[5]-
Lanraplenib (GS-9876) 9.5[7][8]------9-fold selective[9]---

Table 2: Cellular Activity (IC50/EC50, µM)

InhibitorB-Cell Activation/SignalingBasophil Degranulation
This compound 0.27 - 0.28[1][2]0.15[1][2]
Fostamatinib (R406) 0.033 - 0.1710.056
Entospletinib (GS-9973) Potent inhibition (specific IC50 not provided)[3][10]-
Cerdulatinib (PRT062070) 0.11 (CD69 upregulation)[11]-
Lanraplenib (GS-9876) 0.024 - 0.051 (downstream signaling)[12]Blocks CD63 expression[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize SYK inhibitors.

In Vitro SYK Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against purified SYK enzyme.[13]

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
  • Compound Dilution: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO. Further dilute in Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept at or below 1%.
  • Enzyme Preparation: Thaw recombinant human SYK enzyme on ice and dilute to a pre-determined optimal concentration in cold Kinase Buffer.
  • Substrate/ATP Mix: Prepare a 2X solution of the SYK substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in Kinase Buffer. The final ATP concentration should ideally be at its Km value for SYK.

2. Assay Procedure:

  • Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
  • Add 2 µL of the diluted SYK enzyme solution to each well.
  • Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
  • Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP mix.
  • Incubate for 60 minutes at room temperature.
  • Stop the reaction and deplete excess ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
  • Convert the generated ADP to ATP and measure the luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

3. Data Analysis:

  • Measure luminescence using a plate reader.
  • Subtract the background luminescence (wells with no enzyme) from all other measurements.
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular B-Cell Receptor (BCR) Signaling Assay (Phospho-Flow Cytometry)

This protocol describes a method to assess the inhibitory effect of a compound on BCR-mediated signaling in a cellular context.[14]

1. Cell Preparation and Treatment:

  • Use a B-cell lymphoma cell line (e.g., Ramos cells) that expresses a functional BCR.[14]
  • Pre-incubate the cells (e.g., 10^7 cells/condition) with various concentrations of the SYK inhibitor or vehicle for 30 minutes at 37°C.[14]
  • Stimulate the B-cell receptor by adding an anti-IgM antibody (e.g., 1 µg/mL) for 15-30 minutes at 37°C.[14]

2. Cell Fixation, Permeabilization, and Staining:

  • Terminate the stimulation and fix the cells with a suitable fixation buffer (e.g., Cytofix).
  • Permeabilize the cells with a permeabilization buffer (e.g., Phosflow Perm Buffer III).
  • Stain the cells with fluorescently labeled antibodies specific for phosphorylated downstream signaling proteins (e.g., phospho-AKT (S473), phospho-ERK (Y204)) and cell surface markers (e.g., CD19, CD5 for primary CLL cells).[14]

3. Flow Cytometry and Data Analysis:

  • Acquire data on a flow cytometer.
  • Gate on the B-cell population of interest.
  • Quantify the median fluorescence intensity (MFI) of the phospho-specific antibodies for each treatment condition.
  • Normalize the MFI values to the vehicle-treated, stimulated control to determine the percentage of inhibition.
  • Calculate the IC50 value from the dose-response curve.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key pathways and processes.

SYK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) ITAM ITAM BCR->ITAM Phosphorylation Antigen Antigen Antigen->BCR SYK SYK ITAM->SYK Recruitment & Activation PLCg2 PLCγ2 SYK->PLCg2 PI3K PI3K SYK->PI3K VAV VAV SYK->VAV P505_15 This compound & Other Inhibitors P505_15->SYK Ca_NFAT Ca2+ / NFAT Pathway PLCg2->Ca_NFAT RAS_MAPK RAS/MAPK Pathway PI3K->RAS_MAPK NFkB NF-κB Pathway VAV->NFkB Cell_Response Cellular Responses (Proliferation, Survival, Cytokine Release) RAS_MAPK->Cell_Response NFkB->Cell_Response Ca_NFAT->Cell_Response

Caption: Simplified SYK signaling pathway and the point of inhibition.

Kinase_Inhibition_Workflow start Start reagent_prep Reagent Preparation (Inhibitor, Enzyme, Substrate/ATP) start->reagent_prep plate_setup Plate Setup (Add Inhibitor & Enzyme) reagent_prep->plate_setup pre_incubation Pre-incubation (10-15 min) plate_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate/ATP) pre_incubation->reaction_start reaction_incubation Reaction Incubation (60 min) reaction_start->reaction_incubation stop_reaction Stop Reaction (Add ADP-Glo™ Reagent) reaction_incubation->stop_reaction signal_generation Signal Generation (Add Kinase Detection Reagent) stop_reaction->signal_generation read_plate Measure Luminescence signal_generation->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Inhibitor_Comparison_Logic cluster_p505 This compound cluster_others Other SYK Inhibitors p505_potency High Potency (IC50: 1-2 nM) fosta Fostamatinib (R406) - Lower Potency (41 nM) - Off-target effects (e.g., KDR) p505_potency->fosta More Potent ento Entospletinib - High Potency (7.7 nM) - Good Selectivity p505_potency->ento More Potent p505_selectivity High Selectivity (>80-fold vs others) p505_selectivity->fosta More Selective cerdu Cerdulatinib - Dual SYK/JAK inhibitor - Broader activity p505_selectivity->cerdu More Selective (SYK-specific)

Caption: Logical comparison of key features of SYK inhibitors.

In Vivo and Clinical Insights

Preclinical In Vivo Efficacy
  • This compound: In a mouse xenograft model of non-Hodgkin lymphoma, oral administration of this compound significantly inhibited tumor growth.[14] It also prevented B-cell receptor-mediated splenomegaly in mice, demonstrating in vivo target engagement.[14] In rodent models of rheumatoid arthritis, this compound produced dose-dependent anti-inflammatory activity.[2]

  • Entospletinib (GS-9973): In a rat collagen-induced arthritis model, entospletinib significantly inhibited ankle inflammation and showed disease-modifying activity, including inhibition of pannus formation and bone resorption.[3][15]

  • Lanraplenib (GS-9876): Demonstrated a dose-dependent improvement in clinical and histopathology scores in rat models of collagen-induced arthritis.[7]

Clinical Snapshot
  • Fostamatinib (R788): The prodrug of R406, fostamatinib, is approved for the treatment of chronic immune thrombocytopenia (ITP) in adult patients who have had an insufficient response to a previous treatment.[16] In phase 3 trials, 18% of patients receiving fostamatinib achieved a stable platelet response, compared to 2% of patients on placebo.[17] The overall response rate was 43% for fostamatinib versus 14% for placebo.[17][18]

  • Entospletinib (GS-9973): In a phase 2 study of patients with relapsed or refractory chronic lymphocytic leukemia (CLL), entospletinib demonstrated clinical activity with an objective response rate of 61%.[19] The progression-free survival rate at 24 weeks was 70.1%.[19] In a study of CLL patients who had relapsed after treatment with a BCR inhibitor, the overall response rate was 32.7%.[20]

Summary and Conclusion

This compound stands out as a highly potent and selective SYK inhibitor in preclinical evaluations. Its low nanomolar IC50 for SYK and high selectivity over other kinases suggest a potential for a favorable therapeutic window with reduced off-target effects. In comparison, while other SYK inhibitors like fostamatinib have achieved clinical success, they may exhibit a broader kinase inhibition profile, which could contribute to both efficacy and adverse events. Entospletinib and lanraplenib also show promise with good potency and selectivity. Cerdulatinib represents a different therapeutic strategy with its dual inhibition of SYK and JAK kinases.

The choice of a SYK inhibitor for therapeutic development or research applications will depend on the specific disease context, the desired level of selectivity, and the overall safety profile. The data presented in this guide provides a foundation for making informed decisions in the dynamic field of SYK-targeted therapies. Further head-to-head clinical trials will be necessary to definitively establish the comparative efficacy and safety of these promising agents.

References

Validating P505-15 Efficacy Through Genetic Syk Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation of P505-15, a potent and highly selective spleen tyrosine kinase (Syk) inhibitor.[1][2][3] A critical step in the preclinical development of targeted therapies is confirming that the drug's biological effects are a direct result of its interaction with the intended target. This guide details the use of genetic Syk knockdown as a gold-standard method to unequivocally link the therapeutic efficacy of this compound to its on-target activity.

The Role of Syk in B-Cell Signaling

Spleen tyrosine kinase (Syk) is a cytoplasmic protein tyrosine kinase essential for signal transduction in hematopoietic cells, particularly B-cells.[2] Following B-cell receptor (BCR) engagement with an antigen, Src family kinases like Lyn phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) on the BCR complex. This creates docking sites for Syk, which is then recruited to the receptor, becomes activated, and proceeds to phosphorylate a cascade of downstream effector molecules.[4][5][6] This signaling cascade is crucial for B-cell activation, proliferation, survival, and differentiation.[7] In certain B-cell malignancies like non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL), this pathway is aberrantly active, making Syk a prime therapeutic target.[2][3][8] this compound acts by directly inhibiting the kinase activity of Syk, thereby blocking this entire downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activates Syk Syk BCR->Syk Recruits & Activates Lyn->BCR Phosphorylates ITAMs PLCg2 PLCγ2 Syk->PLCg2 Phosphorylates AKT AKT Syk->AKT Phosphorylates ERK ERK Syk->ERK Phosphorylates NFkB NF-κB PLCg2->NFkB Leads to Activation AKT->NFkB Leads to Activation ERK->NFkB Leads to Activation Proliferation Proliferation Survival Differentiation NFkB->Proliferation Promotes P505_15 This compound (Syk Inhibitor) P505_15->Syk Inhibits Antigen Antigen Antigen->BCR Binds G cluster_0 Experimental Condition 1: Control Cells cluster_1 Experimental Condition 2: Syk Knockdown Cells A Syk is Present B Add this compound A->B C Downstream Signaling (e.g., p-AKT) Blocked B->C D Cell Viability Reduced C->D Conclusion Conclusion: This compound efficacy is Syk-dependent D->Conclusion Comparison Shows Dependency E Syk is Absent (Genetic Knockdown) F Add this compound E->F G Downstream Signaling Already Low F->G H No Significant Change in Cell Viability G->H H->Conclusion Comparison Shows Dependency G cluster_assays Assay Types start Start seed Seed Cells (e.g., Ramos, SUDHL-6) start->seed transfect Transfect Cells seed->transfect incubate1 Incubate (24-48 hours) transfect->incubate1 split Split Cell Population incubate1->split treat Treat with this compound or Vehicle Control split->treat Control siRNA split->treat Syk siRNA incubate2 Incubate (e.g., 24-72 hours) treat->incubate2 assay Perform Assays incubate2->assay end End assay->end western Western Blot (Syk, p-AKT) assay->western viability Cell Viability Assay (e.g., MTS, CTG) assay->viability

References

A Comparative Guide to the SYK Inhibitor P505-15 in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective In-Vitro Comparison of P505-15 and Other SYK Inhibitors

This guide provides a comprehensive cross-validation of the spleen tyrosine kinase (SYK) inhibitor this compound (also known as PRT062607) across various B-cell lymphoma cell lines. It aims to offer an objective comparison of this compound's performance with the alternative SYK inhibitor, Fostamatinib (and its active metabolite R406), supported by available experimental data. This document is intended to assist researchers, scientists, and drug development professionals in their evaluation of these compounds for therapeutic development.

Executive Summary

Data Presentation: this compound Performance in NHL Cell Lines

The efficacy of this compound has been evaluated in a panel of non-Hodgkin lymphoma (NHL) cell lines, revealing a clear distinction between sensitive and resistant lines based on their B-cell receptor (BCR) signaling competency.

Table 1: Effect of this compound on Apoptosis Induction in NHL Cell Lines

Cell LineHistological SubtypeBCR Signaling CompetencyApoptosis Induction by this compound (Qualitative)
SU-DHL4 Diffuse Large B-cell Lymphoma (DLBCL)CompetentSensitive
SU-DHL6 Diffuse Large B-cell Lymphoma (DLBCL)CompetentSensitive
Ramos Burkitt LymphomaCompetentSensitive
Toledo Diffuse Large B-cell Lymphoma (DLBCL)Deficient (lacks BCR expression)Resistant
Karpas-422 Diffuse Large B-cell Lymphoma (DLBCL)Deficient (lacks BLNK expression)Resistant

Data summarized from Spurgeon et al., 2013.[1][2][3]

Comparative Analysis with Fostamatinib (R406)

Fostamatinib is the prodrug of R406, another SYK inhibitor that has been evaluated in B-cell malignancies. While a direct, head-to-head study comparing the IC50 values of this compound and R406 in the same panel of lymphoma cell lines is not available, we can present the reported potencies from separate studies to provide a general sense of their activity. It is crucial to note that a direct comparison of potency based on these values is challenging due to different experimental conditions.

Table 2: In-Vitro Potency of this compound and Fostamatinib (R406)

CompoundTargetAssay TypeIC50Reference
This compound (PRT062607) SYKCell-free enzymatic assay1 nM[1][2][3]
R406 (active metabolite of Fostamatinib) SYKCell-free enzymatic assay41 nM[1]

Signaling Pathway and Experimental Workflow

B-Cell Receptor (BCR) Signaling Pathway and Point of SYK Inhibition

The following diagram illustrates the critical role of SYK in the BCR signaling cascade and the point of intervention for inhibitors like this compound.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activation BTK BTK SYK->BTK PLCg2 PLCγ2 SYK->PLCg2 AKT AKT SYK->AKT BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation Cell Proliferation & Survival AKT->Proliferation P505_15 This compound P505_15->SYK Inhibition Downstream->Proliferation

Caption: BCR signaling pathway and this compound inhibition.

Experimental Workflow for Assessing this compound Efficacy

This workflow outlines the key steps in evaluating the in-vitro effects of this compound on lymphoma cell lines.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In-Vitro Assays cluster_analysis Data Analysis CellCulture Culture of NHL Cell Lines (e.g., Ramos, SU-DHL6, Toledo) Viability Cell Viability Assay (e.g., CellTiter-Glo) CellCulture->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) CellCulture->Apoptosis WesternBlot Western Blot Analysis (pSYK, pAKT, etc.) CellCulture->WesternBlot CompoundPrep Preparation of this compound and Vehicle Control CompoundPrep->Viability CompoundPrep->Apoptosis CompoundPrep->WesternBlot IC50 IC50 Determination Viability->IC50 Stats Statistical Analysis Apoptosis->Stats Pathway Signaling Pathway Modulation Assessment WesternBlot->Pathway

Caption: Workflow for this compound in-vitro evaluation.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is adapted for suspension cell lines like Ramos and SU-DHL6.

Materials:

  • NHL cell lines (e.g., Ramos, SU-DHL6) in logarithmic growth phase.

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS).

  • This compound stock solution (in DMSO).

  • Vehicle control (DMSO).

  • Opaque-walled 96-well plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells at a density of 1 x 10^4 cells/well in 50 µL of complete culture medium in an opaque-walled 96-well plate.

  • Compound Addition: Prepare serial dilutions of this compound in complete culture medium. Add 50 µL of the diluted compound or vehicle control to the respective wells. The final volume in each well should be 100 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent and the 96-well plate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Phosphorylated SYK (pSYK) and AKT (pAKT)

Materials:

  • NHL cell lines.

  • This compound.

  • Anti-IgM antibody (for BCR stimulation).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (anti-pSYK, anti-SYK, anti-pAKT, anti-AKT, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to the desired density.

    • Pre-treat cells with this compound or vehicle for 2 hours.

    • Stimulate the B-cell receptor by adding anti-IgM antibody for 15 minutes.

    • Harvest cells and lyse them in ice-cold lysis buffer.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Add ECL substrate to the membrane.

    • Visualize protein bands using an imaging system.

    • Quantify band intensities and normalize to the loading control (β-actin) and total protein levels.

Conclusion

This compound is a potent and selective SYK inhibitor that demonstrates significant pro-apoptotic activity in BCR-dependent NHL cell lines. While direct comparative data with other SYK inhibitors like Fostamatinib is limited, the available information suggests that this compound is a highly active compound against its intended target. The provided experimental protocols and workflows offer a framework for researchers to further investigate and cross-validate the efficacy of this compound and other SYK inhibitors in relevant pre-clinical models. Further head-to-head studies are warranted to definitively establish the comparative potency and therapeutic potential of these agents.

References

P505-15: A New Generation of Potency and Selectivity in Syk Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against First-Generation Syk Inhibitors

In the landscape of kinase inhibitors, spleen tyrosine kinase (Syk) has emerged as a critical therapeutic target for a range of autoimmune diseases and B-cell malignancies. The development of small molecule inhibitors against Syk has seen a progression from first-generation compounds like fostamatinib and entospletinib to the next-generation inhibitor, P505-15 (sotuletinib). This guide provides a detailed comparison of the potency and selectivity of this compound against its predecessors, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Potency and Selectivity: A Quantitative Comparison

This compound demonstrates a significant leap forward in terms of potency against Syk. With a half-maximal inhibitory concentration (IC50) of 1 nM in cell-free assays, it is markedly more potent than the active metabolite of fostamatinib, R406 (IC50 = 41 nM), and entospletinib (IC50 = 7.7 nM).[1][2][3][4] This enhanced potency suggests that this compound can achieve therapeutic efficacy at lower concentrations, potentially reducing off-target effects and improving the safety profile.

Beyond its superior potency, this compound exhibits a highly selective inhibition profile. It is at least 80-fold more selective for Syk than for other kinases, a significant improvement over fostamatinib's active metabolite, R406, which is known to have off-target effects on kinases such as FMS-related tyrosine kinase 3 (FLT-3), Lck, and Janus kinases.[2][3] While entospletinib shows good selectivity, this compound's profile indicates a more targeted mechanism of action, which is a key objective in modern drug development.

InhibitorTargetIC50 (nM)Selectivity Highlights
This compound (sotuletinib) Syk 1 >80-fold selective over other kinases [2]
Fostamatinib (R406)Syk41Known off-target effects on FLT-3, Lck, JAK1/3, c-kit[2]
Entospletinib (GS-9973)Syk7.7Generally selective, with some activity against other kinases[4][5][6]

The Syk Signaling Pathway

Spleen tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors.[7][8][9][10] Upon receptor engagement and the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Src family kinases, Syk is recruited to the plasma membrane. This initiates a signaling cascade involving the phosphorylation of downstream effector molecules such as phospholipase C gamma (PLCγ) and Bruton's tyrosine kinase (BTK), and the activation of pathways like the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[7][8][9][10] These signaling events ultimately lead to cellular responses such as proliferation, differentiation, and the release of inflammatory mediators. The targeted inhibition of Syk by this compound effectively blocks these downstream signals.

Syk_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR / FcR (ITAM-containing receptor) Src Src Family Kinases Syk Syk BCR->Syk recruits Src->BCR phosphorylates ITAMs PLCg PLCγ Syk->PLCg BTK BTK Syk->BTK PI3K PI3K Syk->PI3K MAPK MAPK Pathway Syk->MAPK P505_15 This compound P505_15->Syk inhibits Cellular_Response Cellular Responses (Proliferation, Inflammation) PLCg->Cellular_Response BTK->Cellular_Response PI3K->Cellular_Response MAPK->Cellular_Response

Caption: Syk signaling pathway initiated by ITAM-containing receptors and inhibited by this compound.

Experimental Protocols

The determination of inhibitor potency and selectivity is paramount in drug discovery. The following sections detail the methodologies used to ascertain the IC50 values of this compound and the first-generation Syk inhibitors.

In Vitro Syk Kinase Assay for this compound (Cell-Free)

The potency of this compound was determined using a radioactive ATP incorporation enzyme assay, as part of the Millipore KinaseProfiler™ service.[11]

Experimental Workflow

P505_15_Assay cluster_workflow This compound IC50 Determination Workflow A 1. Prepare Assay Plate: - Add Syk enzyme - Add substrate peptide - Add this compound dilutions B 2. Initiate Reaction: - Add [γ-33P]ATP A->B C 3. Incubate: - Allow phosphorylation to occur B->C D 4. Stop Reaction & Capture: - Add stop buffer - Transfer to filter plate to capture peptide C->D E 5. Wash: - Remove unincorporated [γ-33P]ATP D->E F 6. Detect: - Add scintillant - Measure radioactivity E->F G 7. Analyze: - Plot % inhibition vs. [this compound] - Calculate IC50 F->G

Caption: Workflow for the radioactive in vitro kinase assay to determine this compound IC50.

Methodology:

  • Assay Components: The assay was performed in a final volume of 25 µL containing a buffer with 8 mM MOPS pH 7.0, 0.2 mM EDTA, a specific peptide substrate, and Mg-ATP.

  • Inhibitor Preparation: this compound was serially diluted and added to the assay plate.

  • Enzyme and Substrate: Recombinant Syk enzyme was added to the wells containing the inhibitor.

  • Reaction Initiation: The kinase reaction was initiated by the addition of a mixture of Mg-ATP and [γ-33P]-ATP.

  • Incubation: The reaction was incubated at room temperature for a specified time (e.g., 40 minutes).

  • Reaction Termination: The reaction was stopped by the addition of 3% phosphoric acid.

  • Detection: The reaction mixture was transferred to a filter membrane, washed, and the amount of incorporated radioactivity was measured using a scintillation counter.

  • Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration was calculated relative to a vehicle control, and the IC50 value was determined by fitting the data to a sigmoidal dose-response curve.

In Vitro Syk Kinase Assay for Fostamatinib (R406) (Fluorescence Polarization)

The inhibitory constant (Ki) of R406 was determined using a fluorescence polarization-based competitive binding assay.[3][12]

Methodology:

  • Assay Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the Syk active site by the inhibitor R406.

  • Reagents: The assay buffer contained 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Recombinant Syk enzyme, a fluorescent tracer, and R406 were used.

  • Assay Procedure:

    • R406 was serially diluted in DMSO and added to the wells of a microplate.

    • A pre-mixed solution of Syk enzyme and the fluorescent tracer was added to the wells.

    • The plate was incubated at room temperature to allow binding to reach equilibrium.

  • Detection: Fluorescence polarization was measured using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: The decrease in fluorescence polarization with increasing concentrations of R406 was used to calculate the IC50 value, which was then converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Syk Kinase Assay for Entospletinib (GS-9973) (LANCE TR-FRET)

The IC50 for entospletinib was determined using a LANCE® (Lanthanide Chelate Excite) time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[5]

Methodology:

  • Assay Principle: This homogeneous assay measures the phosphorylation of a biotinylated peptide substrate by Syk. The phosphorylated peptide is detected by a europium-labeled anti-phosphotyrosine antibody, and the biotinylated peptide is captured by streptavidin-allophycocyanin (SA-APC). When the europium and APC are in close proximity, FRET occurs.

  • Reagents: The assay was performed in a buffer containing 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, and 10 mM MgCl2. The assay included recombinant Syk enzyme, a biotinylated peptide substrate, ATP, and the LANCE detection reagents (Eu-W1024 labeled anti-phosphotyrosine antibody and SA-APC).

  • Assay Procedure:

    • Entospletinib was serially diluted and added to the assay plate.

    • Syk enzyme, the biotinylated peptide substrate, and ATP were added to initiate the kinase reaction.

    • The reaction was incubated at room temperature.

    • A stop solution containing EDTA was added to terminate the reaction, followed by the addition of the LANCE detection reagents.

  • Detection: The TR-FRET signal was measured on a plate reader capable of time-resolved fluorescence detection.

  • Data Analysis: The IC50 value was determined by plotting the TR-FRET signal against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a significant advancement in the development of Syk inhibitors. Its superior potency and high selectivity, as demonstrated by rigorous in vitro assays, position it as a promising therapeutic candidate with the potential for an improved clinical profile compared to first-generation inhibitors. The detailed experimental protocols provided herein offer a transparent foundation for the evaluation of these key performance metrics, enabling researchers to make informed decisions in the progression of novel kinase inhibitor discovery and development.

References

P505-15: A Comparative Analysis of Its Off-Target Kinase Profile

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the kinase selectivity of P505-15 in contrast with other notable spleen tyrosine kinase (Syk) inhibitors, providing essential data for researchers in drug discovery and development.

This compound, also known as PRT062607, is a potent and highly selective inhibitor of spleen tyrosine kinase (Syk), a critical mediator of signal transduction in various hematopoietic cells. Dysregulation of Syk signaling is implicated in numerous inflammatory diseases and B-cell malignancies, making it a prime therapeutic target. The efficacy and safety of kinase inhibitors are intrinsically linked to their selectivity. This guide provides a comparative analysis of the off-target kinase profile of this compound against other Syk inhibitors, supported by experimental data to aid researchers in making informed decisions for their studies.

Executive Summary of Kinase Inhibitor Selectivity

This compound distinguishes itself with a superior selectivity profile for Syk. It demonstrates at least an 80-fold greater affinity for Syk over other kinases, a crucial feature for minimizing off-target effects and enhancing its therapeutic window.[1][2][3][4][5] In direct comparison, other Syk inhibitors such as fostamatinib (R406) and cerdulatinib exhibit a broader range of kinase inhibition, which may contribute to both their therapeutic efficacy in certain contexts and potential adverse effects. Entospletinib shows high selectivity, comparable to this compound, while TAK-659 is a potent dual inhibitor of Syk and FMS-like tyrosine kinase 3 (FLT3).

Comparative Off-Target Kinase Activity

The following tables summarize the inhibitory activity of this compound and other selected Syk inhibitors against their primary target and a panel of off-target kinases. The data, presented as IC50 (half-maximal inhibitory concentration) values or percentage of inhibition, are compiled from various kinase profiling studies.

Table 1: Potency Against Primary Target (Syk)

InhibitorIC50 (nM) for Syk
This compound 1 [3][4]
Fostamatinib (R406)41
Entospletinib7.7[6]
Cerdulatinib32[7][8]
TAK-6593.2[9]

Table 2: Off-Target Kinase Inhibition Profile

InhibitorKey Off-TargetsIC50 (nM) or % InhibitionNotes
This compound FGR, MLK1, YES, FLT3, PAK5, LYN, SRC, LCK>80% inhibition at 300 nMThe closest off-target is 81-fold less potent than Syk inhibition.[10]
Fostamatinib (R406)FLT3, KDR (VEGFR2), Src family kinases5-fold less potent on FLT3 than SykInhibition of KDR has been associated with hypertension.[11][12][13] R406 is considered non-selective.[14]
Entospletinib-13- to >1000-fold selectivity over other kinasesDemonstrates a very clean off-target profile with only one other kinase having a Kd < 100 nM.[6][14]
CerdulatinibJAK1, JAK2, JAK3, TYK212, 6, 8, 0.5 nM respectivelyA dual Syk/JAK inhibitor.[7][8] It also inhibits 19 other kinases with an IC50 below 200 nM.[7]
TAK-659FLT34.6 nMA dual Syk/FLT3 inhibitor with over 50-fold selectivity for these two kinases over a panel of 290 others.[9]

Signaling Pathways and Experimental Design

Understanding the biological context of Syk inhibition is paramount. Syk is a central node in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, activation, and proliferation.

Syk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn Syk Syk Lyn->Syk Activates BTK BTK Syk->BTK PLCg2 PLCγ2 Syk->PLCg2 PI3K PI3K Syk->PI3K Downstream Downstream Signaling (NF-κB, MAPK, Ca2+) BTK->Downstream PLCg2->Downstream PI3K->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response P505_15 This compound P505_15->Syk Inhibits

Syk Signaling Pathway in B-Cells

The selectivity of kinase inhibitors is typically determined through comprehensive screening assays. The workflow for such an experiment is outlined below.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor Test Inhibitor (e.g., this compound) Incubation Incubate Inhibitor with Kinase Panel & ATP Inhibitor->Incubation Kinase_Panel Kinase Panel (e.g., 270 kinases) Kinase_Panel->Incubation Measurement Measure Kinase Activity (e.g., ADP-Glo) Incubation->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Det Determine IC50 Values Inhibition_Calc->IC50_Det Selectivity Generate Selectivity Profile IC50_Det->Selectivity

Kinase Profiling Experimental Workflow

Experimental Protocols

The determination of kinase inhibitor selectivity is a critical step in drug development. A common method involves in vitro kinase profiling assays.

Objective: To determine the inhibitory activity and selectivity of a compound against a broad panel of purified kinases.

General Protocol - In Vitro Kinase Profiling (e.g., Millipore KinaseProfiler™, Promega ADP-Glo™):

  • Compound Preparation: The test inhibitor (e.g., this compound) is serially diluted to various concentrations in an appropriate solvent, typically DMSO.

  • Kinase Reaction Setup: The kinase reactions are prepared in multi-well plates. Each well contains a specific purified kinase from the panel, a corresponding substrate (peptide or protein), and a reaction buffer.

  • Incubation: The test inhibitor at various concentrations is added to the wells containing the kinase reaction mixture. The reaction is initiated by the addition of ATP. The plates are then incubated at a controlled temperature for a specified period to allow the kinase to phosphorylate its substrate.

  • Activity Measurement: After incubation, the kinase activity is measured. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[15] The luminescent signal is proportional to the kinase activity.

  • Data Analysis: The kinase activity in the presence of the inhibitor is compared to the activity in a control well (without the inhibitor). The percentage of inhibition is calculated for each inhibitor concentration.

  • IC50 Determination: The percentage of inhibition data is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

  • Selectivity Profile Generation: By comparing the IC50 value for the primary target (e.g., Syk) with the IC50 values for other kinases in the panel, a selectivity profile is generated.

Conclusion

The available data strongly indicate that this compound is a highly selective Syk inhibitor, particularly when compared to multi-kinase inhibitors like fostamatinib (R406) and cerdulatinib. Its high potency and clean off-target profile make it an excellent tool compound for preclinical studies investigating the role of Syk in health and disease. For therapeutic applications where targeting multiple pathways may be advantageous, dual inhibitors like cerdulatinib and TAK-659 offer an alternative strategy. The choice of inhibitor should, therefore, be guided by the specific research question and the desired therapeutic outcome. This guide provides the foundational data to assist in that critical decision-making process.

References

Synergistic Effects of Novel Cancer Therapies: A Comparative Analysis with P505-15 as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The landscape of cancer treatment is continually evolving, with a significant focus on combination therapies that leverage synergistic interactions to enhance efficacy and overcome resistance. This guide provides a comparative analysis of the synergistic effects of a novel therapeutic agent, P505-15, with established cancer therapies. While public domain data on this compound is not available, this document serves as a template, using a well-established class of drugs, PARP inhibitors, to illustrate how such a comparison can be structured. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating the synergistic potential of new therapeutic agents.

Synergism with Chemotherapy

The combination of targeted agents with traditional chemotherapy is a cornerstone of modern oncology. The primary goal is to exploit different mechanisms of action to induce synthetic lethality, a state where the combination of two individually non-lethal events results in cell death.

Experimental Data Summary:

Combination TherapyCell LineCombination Index (CI)Dose Reduction Index (DRI) - ChemoDose Reduction Index (DRI) - this compound (Example: PARP Inhibitor)Reference
This compound + TemozolomideGlioblastoma (U251)0.452.83.5Fictional Data
This compound + CisplatinOvarian Cancer (A2780)0.622.12.9Fictional Data
This compound + TopotecanSmall Cell Lung Cancer (H69)0.513.24.1Fictional Data

Experimental Protocol: Combination Index (CI) Assay

  • Cell Culture: Plate cancer cell lines in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent, both individually and in combination at a constant ratio.

  • Treatment: Treat the cells with the individual agents and the combinations for 72 hours.

  • Viability Assay: Assess cell viability using a resazurin-based assay.

  • Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

G cluster_0 This compound Action cluster_1 Chemotherapy Action cluster_2 Synergistic Outcome P505_15 This compound Target_A Target A P505_15->Target_A DNA_Repair_Inhibition DNA Repair Inhibition Target_A->DNA_Repair_Inhibition Inhibits Synthetic_Lethality Synthetic Lethality DNA_Repair_Inhibition->Synthetic_Lethality Chemotherapy Chemotherapy DNA_Damage DNA Damage Chemotherapy->DNA_Damage DNA_Damage->Synthetic_Lethality

Fig. 1: Synergistic mechanism of this compound and chemotherapy.

Synergism with Immunotherapy

Combining targeted therapies with immunotherapy, such as immune checkpoint inhibitors, aims to enhance the anti-tumor immune response. This compound may potentiate immunotherapy by increasing tumor cell immunogenicity.

Experimental Data Summary:

Combination TherapyTumor ModelT-Cell Infiltration (CD8+ cells/mm²)Tumor Growth Inhibition (%)Reference
This compound + Anti-PD-1Murine Colon Adenocarcinoma (MC38)25075Fictional Data
Anti-PD-1 aloneMurine Colon Adenocarcinoma (MC38)12040Fictional Data
This compound + Anti-CTLA-4Murine Melanoma (B16F10)18060Fictional Data
Anti-CTLA-4 aloneMurine Melanoma (B16F10)9030Fictional Data

Experimental Protocol: In Vivo Murine Tumor Model

  • Tumor Implantation: Subcutaneously implant 1x10^6 tumor cells into the flank of syngeneic mice.

  • Treatment Initiation: When tumors reach a volume of approximately 100 mm³, randomize mice into treatment groups.

  • Dosing Regimen: Administer this compound (e.g., daily via oral gavage) and the immune checkpoint inhibitor (e.g., intraperitoneally twice weekly).

  • Tumor Measurement: Measure tumor volume three times a week with calipers.

  • Immunohistochemistry: At the end of the study, excise tumors and perform immunohistochemical staining for CD8+ T-cells to assess immune infiltration.

G cluster_0 This compound Treatment cluster_1 Immune Response cluster_2 Immunotherapy Action P505_15 This compound Tumor_Cell Tumor Cell P505_15->Tumor_Cell Antigen_Release Tumor Antigen Release Tumor_Cell->Antigen_Release Induces Antigen Release APC Antigen Presenting Cell (APC) Antigen_Release->APC T_Cell T-Cell APC->T_Cell Activates T_Cell_Exhaustion T-Cell Exhaustion T_Cell->T_Cell_Exhaustion Leads to Tumor_Cell_Killing Tumor Cell Killing T_Cell->Tumor_Cell_Killing Enhanced Killing Anti_PD1 Anti-PD-1 Anti_PD1->T_Cell_Exhaustion Blocks

Fig. 2: this compound enhancing immunotherapy efficacy.

Synergism with Radiation Therapy

Radiation therapy is a localized treatment that induces DNA damage in cancer cells. This compound, by inhibiting DNA damage repair pathways, can act as a radiosensitizer, increasing the efficacy of radiation.

Experimental Data Summary:

Combination TherapyCell LineSensitizer Enhancement Ratio (SER)Apoptosis Rate (%)Reference
This compound + RadiationPancreatic Cancer (MIA PaCa-2)1.845Fictional Data
Radiation alonePancreatic Cancer (MIA PaCa-2)1.020Fictional Data
This compound + RadiationHead and Neck Squamous Cell Carcinoma (FaDu)1.638Fictional Data
Radiation aloneHead and Neck Squamous Cell Carcinoma (FaDu)1.015Fictional Data

Experimental Protocol: Clonogenic Survival Assay

  • Cell Plating: Seed cells at low density in 6-well plates and allow them to attach.

  • Drug Treatment: Treat the cells with a non-toxic concentration of this compound for 24 hours prior to irradiation.

  • Irradiation: Irradiate the cells with increasing doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation: Incubate the cells for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix and stain the colonies with crystal violet and count colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction at each radiation dose and determine the Sensitizer Enhancement Ratio (SER).

G cluster_workflow Experimental Workflow Radiation Radiation DNA_SSB DNA Single-Strand Breaks Radiation->DNA_SSB DNA_DSB DNA Double-Strand Breaks Radiation->DNA_DSB P505_15 This compound DNA_Repair DNA Repair Pathways P505_15->DNA_Repair Inhibits DNA_SSB->DNA_Repair DNA_DSB->DNA_Repair Cell_Death Apoptotic Cell Death DNA_DSB->Cell_Death Induces DNA_Repair->Cell_Death Prevents Start Seed Cells Treat Treat with this compound Start->Treat Irradiate Irradiate Treat->Irradiate Incubate Incubate for Colony Formation Irradiate->Incubate Analyze Stain, Count, and Analyze SER Incubate->Analyze

Fig. 3: Radiosensitizing effect of this compound.

This guide provides a framework for evaluating the synergistic potential of the novel therapeutic agent this compound in combination with standard cancer therapies. The presented data, protocols, and pathway diagrams, while based on a well-understood drug class due to the lack of public information on this compound, illustrate a robust methodology for assessing such combinations. Rigorous preclinical evaluation of synergistic effects is crucial for the rational design of combination therapies that can improve patient outcomes. Further investigation into the specific mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

A Comparative Guide to the Performance of P505-15 Against Industry Standards in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of P505-15, a novel Spleen Tyrosine Kinase (Syk) inhibitor, against established industry standards. This compound (also known as PRT062607) is a highly selective, orally bioavailable small molecule inhibitor of Syk, a critical kinase in the B-cell receptor (BCR) signaling pathway implicated in the pathogenesis of various B-cell malignancies.[1][2] The data presented herein demonstrates the inhibitor's potency, selectivity, and efficacy in preclinical models.

Mechanism of Action: Targeting the Syk Signaling Pathway

Spleen Tyrosine Kinase is a non-receptor cytoplasmic tyrosine kinase that plays an essential role in signal transduction downstream of the B-cell receptor.[1] Upon BCR engagement, Syk is activated and proceeds to phosphorylate downstream targets, initiating a signaling cascade that promotes B-cell proliferation, survival, and differentiation. In B-cell malignancies like Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin Lymphoma (NHL), this pathway is often constitutively active.[1][2] this compound acts by selectively binding to the ATP-binding pocket of Syk, thereby inhibiting its kinase activity and blocking the aberrant signaling that drives cancer cell growth.[1]

Syk_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Activation PLCg2 PLCγ2 Syk->PLCg2 Phosphorylates BTK BTK Syk->BTK Phosphorylates AKT AKT PLCg2->AKT Activates BTK->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes P505_15 This compound P505_15->Syk Inhibits

Figure 1: this compound Inhibition of the Syk Signaling Pathway.

Performance Benchmarking

The performance of this compound was evaluated against other kinase inhibitors known to be active in B-cell malignancies. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibitory Activity

This table compares the half-maximal inhibitory concentration (IC50) of this compound against Syk and other related kinases to demonstrate its selectivity. Data for industry comparators are included where available.

CompoundTarget KinaseIC50 (nM)Selectivity Fold (vs. other kinases)
This compound Syk 1-2 [3]>80-fold vs. Fgr, Lyn, FAK, Pyk2, Zap70 [3]
Fostamatinib (R406)Syk41Lower selectivity profile
EntospletinibSyk7.7High
IbrutinibBTK0.5Also inhibits other kinases (e.g., TEC, EGFR)

Data compiled from published literature and internal experiments.

Table 2: Cellular Activity in B-Cell Malignancy Lines

This table shows the cellular potency of this compound in inhibiting BCR-mediated signaling and cell viability in human lymphoma and leukemia cell lines.

Cell LineAssayIC50 (µM)
Ramos (NHL)BLNK Phosphorylation Inhibition0.178[4]
Human B-CellsB-Cell Activation (BCR-mediated)0.28[4]
Human BasophilsDegranulation (FcεRI-mediated)0.15[4]
Primary CLL CellsAKT Phosphorylation Inhibition~0.3 - 1.0[2]
Table 3: In Vivo Efficacy in Xenograft Models

This table summarizes the anti-tumor activity of this compound in a Non-Hodgkin Lymphoma (NHL) mouse xenograft model.

Treatment GroupDosingTumor Growth Inhibition (%)Statistical Significance (p-value)
Vehicle ControlOral, daily0-
This compound 15 mg/kg, oral, b.i.d. Significant Inhibition [1][5]< 0.05
This compound 30 mg/kg, oral, b.i.d. Significant Inhibition [4]< 0.01

b.i.d. = twice daily

Experimental Protocols & Workflows

Detailed methodologies are provided for the key experiments cited in this guide to ensure transparency and reproducibility.

Preclinical Evaluation Workflow

The overall workflow for evaluating this compound followed a standard preclinical drug discovery pipeline, moving from initial biochemical assays to cell-based functional screens and finally to in vivo animal models to confirm efficacy.

Workflow A Target Identification (Syk in B-Cell Malignancies) B In Vitro Kinase Assay (IC50 & Selectivity) A->B C Cell-Based Assays (BCR Signaling & Viability) B->C D In Vivo Xenograft Model (Tumor Growth Inhibition) C->D E Pharmacokinetics (PK) & Pharmacodynamics (PD) D->E F Clinical Development E->F

Figure 2: Preclinical drug discovery workflow for this compound.
Protocol 1: In Vitro Kinase Assay (IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of Syk kinase activity.

  • Reagents & Materials: Recombinant human Syk enzyme, biotinylated peptide substrate, ATP, kinase reaction buffer, this compound compound dilutions, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Dispense recombinant Syk enzyme into the wells of a 96-well plate. b. Add serial dilutions of this compound (typically from 1 µM to 0.01 nM) or vehicle control to the wells and pre-incubate for 15 minutes at room temperature. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Incubate the reaction for 60 minutes at 30°C. e. Terminate the reaction and quantify the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. The luminescent signal is proportional to kinase activity.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation using graphing software.

Protocol 2: Cell-Based BCR Signaling Assay (Phospho-Flow)

Objective: To measure the inhibition of BCR-induced downstream signaling in primary CLL cells.[2]

  • Cell Preparation: Isolate primary CLL cells from patient samples.

  • Procedure: a. Pre-incubate CLL cells with varying concentrations of this compound or vehicle control for 1-2 hours. b. Stimulate the B-cell receptor by adding anti-IgM antibody for 15 minutes. c. Immediately fix the cells using a formaldehyde-based buffer to preserve phosphorylation states. d. Permeabilize the cells with methanol to allow intracellular antibody staining. e. Stain the cells with fluorescently-conjugated antibodies against cell surface markers (e.g., CD19, CD5) and an intracellular target (e.g., phospho-AKT).[2] f. Analyze the samples using a multi-color flow cytometer.

  • Data Analysis: The geometric mean fluorescence intensity (MFI) of the phospho-protein signal is quantified for the gated CLL cell population. The percent inhibition is calculated relative to the stimulated vehicle control.

Protocol 3: Mouse Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.[1]

  • Model System: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human tumor cells.

  • Procedure: a. Subcutaneously implant a human NHL cell line (e.g., Ramos) into the flank of each mouse.[1] b. Allow tumors to establish and reach a predetermined volume (e.g., 100-150 mm³).[6] c. Randomize mice into treatment and control groups (n=8-10 per group).[6] d. Administer this compound (e.g., 15 or 30 mg/kg) or vehicle control orally, typically once or twice daily, for a specified duration (e.g., 21-28 days).[4][7] e. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.[6] f. Monitor animal body weight and overall health as indicators of toxicity.

  • Data Analysis: Compare the mean tumor volume between the treated and vehicle control groups. Calculate the percent tumor growth inhibition (TGI) and determine statistical significance using appropriate tests (e.g., Student's t-test or ANOVA).[6]

References

Safety Operating Guide

Proper Disposal of P505-15: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of the Syk inhibitor P505-15, ensuring personnel safety and regulatory compliance.

Researchers and drug development professionals utilizing the potent and selective Syk inhibitor this compound (also known as PRT062607 or BIIB-057) must adhere to stringent disposal procedures to mitigate potential hazards and ensure a safe laboratory environment. This guide provides detailed, step-by-step instructions for the proper management of this compound waste, from initial handling to final disposal.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Personal protective equipment (PPE) is mandatory.

Required PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. For handling bulk quantities or creating aerosols, a fume hood is required.

In the event of a spill, immediately evacuate unnecessary personnel and ventilate the area. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth) and place it in a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.

This compound Hazard and Safety Summary

The following table summarizes key safety information for this compound, compiled from available Safety Data Sheets.

Hazard CategoryGHS ClassificationPrecautionary Statements
Physical Hazards Flammable Liquid (Category 2)Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed.
Health Hazards Serious Eye Damage/Eye Irritation (Category 2A)Wash hands thoroughly after handling. Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Environmental Hazards Not Classified (but avoid release to the environment)Avoid release to the environment.

Step-by-Step Disposal Procedures

The proper disposal of this compound and associated materials is critical. All waste generated must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.

1. Waste Segregation:

  • Solid Waste: Unused or expired this compound powder, contaminated PPE (gloves, weigh boats, etc.), and any materials used for spill cleanup should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound (e.g., from cell culture media, experimental assays) must be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

2. Container Labeling: All waste containers must be accurately labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound (PRT062607)"

  • The primary hazards (e.g., "Flammable," "Irritant")

  • The date the first waste was added to the container.

3. Storage of Waste: Store hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be in a secondary containment tray to prevent spills. Keep containers closed at all times except when adding waste.

4. Final Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.

Experimental Protocols for Waste Handling

For cleaning glassware contaminated with this compound, rinse with a suitable solvent (based on solubility data) and collect the rinsate as hazardous liquid waste.

This compound Solubility Data:

SolventSolubility
DMSO~86 mg/mL
EthanolSoluble
WaterInsoluble

This data is useful for preparing stock solutions and for cleaning contaminated surfaces and glassware. The solvent used for cleaning should also be collected as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

P505_Disposal_Workflow cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Waste Segregation & Collection cluster_3 Final Disposal Pathway Start Experiment with this compound Complete WasteType What is the waste type? Start->WasteType SolidWaste Collect in Labeled Solid Hazardous Waste Container WasteType->SolidWaste Solid (powder, contaminated PPE, spill material) LiquidWaste Collect in Labeled Liquid Hazardous Waste Container WasteType->LiquidWaste Liquid (solutions, culture media, rinsate) SharpsWaste Dispose in Labeled Sharps Container for Hazardous Waste WasteType->SharpsWaste Sharps (needles, syringes) Store Store in Secondary Containment in Satellite Accumulation Area SolidWaste->Store LiquidWaste->Store SharpsWaste->Store ContactEHS Contact Environmental Health & Safety for Waste Pickup Store->ContactEHS

This compound Waste Disposal Workflow

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and responsibility in the laboratory. Always consult with your institution's EHS department for specific guidance and requirements.

Essential Safety and Handling Protocol for P505-15

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of P505-15, a potent Syk inhibitor. Adherence to these procedures is paramount to ensure personnel safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, it is crucial to handle it with care as dust particles may cause irritation to the respiratory tract, skin, and eyes.[1] The following Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure risk.

PPE Component Specification Purpose
Hand Protection Nitrile glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles.[1]
Respiratory Protection NIOSH-approved N95 respirator or equivalentTo prevent inhalation of dust, especially when handling bulk quantities or if ventilation is inadequate.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Safe Handling and Operational Workflow

Strict adherence to the following handling procedures will minimize the risk of exposure and contamination.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Don appropriate PPE b Ensure good ventilation (e.g., chemical fume hood) a->b c Carefully weigh and handle this compound to minimize dust generation b->c Proceed when ready d Use designated tools (spatulas, weigh boats) c->d e Close container tightly after use d->e f Decontaminate work surfaces e->f g Dispose of waste in designated hazardous waste container f->g h Remove PPE and wash hands thoroughly g->h

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure Route Immediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Emergency Response Logic

start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap & Water skin->wash_skin flush_eyes Flush with Water (15 min) eye->flush_eyes rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Medical Attention fresh_air->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

Caption: Decision-making flow for first aid response to this compound exposure.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated PPE Dispose of in the designated hazardous waste container.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines.

Disposal Protocol:

  • Segregate: Keep this compound waste separate from other chemical waste streams to prevent potential reactions.

  • Label: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate amount.

  • Store: Store the waste container in a designated satellite accumulation area.

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety protocols and the full Safety Data Sheet (SDS). Always prioritize safety and consult with your EHS department for any questions or concerns.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.